10,10'-Oxybisphenoxarsine
Description
Structure
2D Structure
Properties
IUPAC Name |
10-phenoxarsinin-10-yloxyphenoxarsinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16As2O3/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)29-26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRZAKVGPJFABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2O[As]4C5=CC=CC=C5OC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16As2O3 | |
| Record name | PHENOXARSINE, 10,10'-OXYDI- | |
| Source | CAMEO Chemicals | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032443 | |
| Record name | 10,10'-Oxybisphenoxarsine | |
| Source | EPA DSSTox | |
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Molecular Weight |
502.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenoxarsine, 10,10'-oxydi- appears as a clear light yellow liquid with a mild odor. Insoluble in water and slightly denser than water. Contact may severely irritate skin, eyes, and mucous membranes., Colorless solid; [Merck Index] White crystalline solid; [MSDSonline] | |
| Record name | PHENOXARSINE, 10,10'-OXYDI- | |
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| URL | https://cameochemicals.noaa.gov/chemical/5118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Phenoxarsine oxide | |
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CAS No. |
58-36-6 | |
| Record name | PHENOXARSINE, 10,10'-OXYDI- | |
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| URL | https://cameochemicals.noaa.gov/chemical/5118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 10,10′-Oxybisphenoxarsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-36-6 | |
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| Record name | Phenoxarsine oxide | |
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| Record name | 10,10'-Oxybisphenoxarsine | |
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| Record name | Diphenoxarsin-10-yl oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.343 | |
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| Record name | 10,10'-OXYDIPHENOXARSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R0GEE9L5Z | |
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Melting Point |
363 to 365 °F (EPA, 1998) | |
| Record name | PHENOXARSINE, 10,10'-OXYDI- | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to 10,10'-Oxybisphenoxarsine (OBPA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
10,10'-Oxybisphenoxarsine (OBPA), a synthetic organoarsenic compound, is a highly effective biocide known for its broad-spectrum fungistatic and bactericidal properties. Historically marketed under trade names such as Vinyzene and Durotex, it has been extensively used as an antimicrobial preservative in a variety of polymeric and industrial materials, including flexible PVC, coatings, adhesives, and textiles, to prevent microbial degradation.[1][2][3][4] Its mechanism of action is multifactorial, involving the disruption of microbial cell membranes and inhibition of critical metabolic enzymes, largely attributed to the toxic effects of its trivalent arsenic centers.[1][5] Despite its efficacy, the use of OBPA has seen a significant decline due to regulatory pressures and safety concerns related to arsenic toxicity.[1][3][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and antimicrobial functions of OBPA, along with detailed experimental methodologies relevant to its synthesis and evaluation.
Chemical Structure and Identification
This compound is a heterocyclic organometallic compound. Its core structure consists of two phenoxarsine units linked by an oxygen atom bridge between the two arsenic atoms.[1] The trivalent arsenic atoms, featuring a lone pair of electrons, are key to its biological activity.[1] The aromatic rings contribute to its lipophilicity, facilitating diffusion across microbial membranes.[1]
| Identifier | Value |
| IUPAC Name | 10-phenoxarsinin-10-yloxyphenoxarsinine[1][2][7] |
| CAS Number | 58-36-6[1][2][3][6][7][8][9][10] |
| Molecular Formula | C₂₄H₁₆As₂O₃[1][7][9] |
| Canonical SMILES | C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2O[As]4C5=CC=CC=C5OC6=CC=CC=C64[1][7][9] |
| InChI Key | VCRZAKVGPJFABU-UHFFFAOYSA-N[1][7][8][9] |
| Common Synonyms | OBPA, Phenoxarsine oxide, Vinyzene, Durotex, Vinadine, DID 47[2][3][7][8][9][11][12] |
Physicochemical and Toxicological Properties
OBPA is a thermally stable crystalline solid, though technical-grade products may appear as a light yellow liquid.[1][7] It is characterized by its high lipophilicity and very low solubility in water.[1] Its organometallic nature makes it incompatible with strong acids, bases, and oxidizing agents.[1][4][8]
Table 3.1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 502.23 g/mol | [1][3][8][9] |
| Physical Appearance | Colorless or white monoclinic crystals; technical grade may be a clear light yellow liquid with a mild odor. | [1][7][8] |
| Melting Point | 180 - 185 °C | [1][3][8][10] |
| Boiling Point | ~232.5 °C | [1][8][10] |
| Water Solubility | 5 mg/L (at 20°C) | [1][3] |
| Partition Coefficient (log P) | 6.36 | [1] |
| Vapor Pressure | 5.1 x 10⁻¹² mm Hg (at 25°C) | [1] |
| Density | 1.40 - 1.42 g/cm³ | [3][8][13] |
| Decomposition Temp. | >380 °C | [1][3][11] |
Table 3.2: Toxicological Data
| Parameter | Value | Species | Source(s) |
| Acute Oral Toxicity (LD₅₀) | 35 - 50 mg/kg | Rat | [3][8][11] |
| Hazard Classification | Highly toxic via oral, dermal, and inhalation routes. Severe skin, eye, and mucous membrane irritant. Recognized carcinogen (arsenic compounds). | N/A | [1][4][5][7][11] |
| Primary Effects | Causes severe skin burns. High-dose exposure can lead to liver effects and arsenic accumulation in the liver and kidneys. | Animal Studies | [7][11][14] |
| Genotoxicity | No mutagenic activity observed. | N/A | [14] |
| Developmental Toxicity | Does not appear to cause developmental or reproductive toxicity. | N/A | [14] |
Antimicrobial Activity and Mechanism of Action
The mechanism of action is not targeted to a specific signaling pathway but is rather a multi-pronged attack on microbial cells, characteristic of heavy metal-based biocides.[5]
-
Cell Membrane Disruption: The compound's lipophilic nature allows it to diffuse into and interact with microbial cell membranes, disrupting their structure. This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately cell lysis.[1][5]
-
Enzyme Inhibition: As an organoarsenic compound, OBPA is a potent enzyme inhibitor. The trivalent arsenic atoms readily react with sulfhydryl (-SH) groups found in the cysteine residues of many critical enzymes. This binding disrupts protein structure and function, inhibiting vital metabolic pathways such as cellular respiration and preventing microbial growth and reproduction.[1][5]
Experimental Protocols
Synthesis Workflow (General Protocol)
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
To quantify the antimicrobial activity of OBPA, a standard broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of OBPA Stock Solution: Prepare a concentrated stock solution of OBPA in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Preparation of Microtiter Plate: Dispense sterile microbial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Create a two-fold serial dilution of the OBPA stock solution across the wells of the plate to generate a range of decreasing concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Inoculate each well with the microbial suspension.
-
Controls: Include a positive control (microbes in medium without OBPA) to ensure growth and a negative control (medium only) to check for sterility.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of OBPA at which no visible growth (turbidity) is observed in the well.
Enzyme Inhibition Assay (General Protocol)
To investigate OBPA's effect on enzymatic activity, a general enzyme inhibition assay can be performed. The specific enzyme and substrate would depend on the target of interest (e.g., a thiol-containing enzyme like papain or a metabolic enzyme).
Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare solutions of the target enzyme, its specific substrate, and a range of concentrations of OBPA.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the OBPA solution at various concentrations to the test wells. Control wells should contain the enzyme and buffer without the inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor (OBPA) to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer. The signal (e.g., absorbance) is directly proportional to the enzyme's activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each OBPA concentration relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Applications, Safety, and Regulatory Status
OBPA's primary application has been as a highly effective, heat-stable preservative incorporated directly into materials during manufacturing.[4] It protects plastics, textiles, and coatings from microbial attack, which can cause staining, degradation, and loss of integrity.[4]
However, its utility is overshadowed by significant safety concerns. As an organoarsenic compound, OBPA is highly toxic if ingested, inhaled, or absorbed through the skin and is considered a potential carcinogen.[4][11] Due to these risks and environmental concerns, its use has been heavily restricted or discontinued (B1498344) in many regions, including the European Union.[3][6]
Conclusion
This compound is a potent, broad-spectrum antimicrobial agent with a well-defined chemical structure and a range of documented properties. Its historical success as a material preservative highlights its efficacy, while its toxicological profile underscores the critical importance of safety and regulatory considerations in the development and application of biocidal compounds. The methodologies described provide a framework for the synthesis and evaluation of this and similar organometallic compounds. For professionals in drug development and material science, OBPA serves as an important case study on the balance between antimicrobial performance and toxicological risk.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungistatic Performance of this compound in Exterior Latex and Asphalt Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Plastic & Polymers - Ultra Fresh [ultra-fresh.com]
- 4. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]
- 6. specialchem.com [specialchem.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fungistatic Performance of 10,10′-Oxybisphenoxarsine in Exterior Latex and Asphalt Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenoxarsine oxide - Hazardous Agents | Haz-Map [haz-map.com]
- 12. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. epa.gov [epa.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 10,10'-Oxybisphenoxarsine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 10,10'-Oxybisphenoxarsine (OBPA), a potent organoarsenic antimicrobial agent. Detailed experimental protocols for its preparation via the oxidative coupling of 10-chloro-10H-phenoxarsine and subsequent purification by recrystallization are presented. This document outlines a multi-faceted characterization approach, including spectroscopic (NMR, Mass Spectrometry, IR) and crystallographic (X-ray Diffraction) techniques, complete with expected data and experimental parameters. Furthermore, the guide delves into the compound's mechanism of action, focusing on its role in microbial enzyme inhibition and cell membrane disruption. All quantitative data is summarized in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound (OBPA) is a heterocyclic organoarsenic compound with the chemical formula C₂₄H₁₆As₂O₃.[1] It is recognized for its broad-spectrum antimicrobial activity against fungi and bacteria, which has led to its use as a preservative in various materials such as plastics, textiles, and coatings.[2] The biological activity of OBPA is attributed to its ability to disrupt microbial cellular processes, primarily through enzyme inhibition and cell membrane damage.[3] This guide offers a detailed technical resource for researchers and professionals engaged in the study and application of this compound.
Synthesis and Purification
The primary synthetic route to this compound involves the oxidative coupling of two molecules of 10-chloro-10H-phenoxarsine.[4] This reaction is typically carried out in an organic solvent and may be facilitated by a base or catalyst.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
10-chloro-10H-phenoxarsine
-
Anhydrous organic solvent (e.g., toluene, xylene)
-
Base (e.g., triethylamine, pyridine) or catalyst
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction vessel, dissolve 10-chloro-10H-phenoxarsine in the chosen anhydrous organic solvent under an inert atmosphere.
-
Add the base or catalyst to the solution.
-
Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Filter the crude product and wash with a small amount of cold solvent to remove residual impurities.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol)[3]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Transfer the crude OBPA to an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[6]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[6]
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[7]
-
To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.[8]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]
-
Wash the crystals with a small amount of cold recrystallization solvent.[9]
-
Dry the crystals under vacuum to remove any residual solvent.
Characterization
A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆As₂O₃ | [1] |
| Molecular Weight | 502.23 g/mol | [10] |
| Appearance | Colorless or white crystalline solid | [11] |
| Melting Point | 180-184 °C | [11] |
| Boiling Point | 232.5 °C | [3] |
| Solubility | Insoluble in water | [1] |
| Crystal System | Monoclinic or Triclinic | [12] |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Techniques: ¹H NMR, ¹³C NMR
Expected Data: The ¹H and ¹³C NMR spectra are expected to show a complex pattern of signals in the aromatic region, consistent with the sixteen protons and twenty-four carbon atoms in the phenoxarsine rings.
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Experimental Protocol:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Ionization Method: Electron Ionization (EI)
Expected Data: The mass spectrum of OBPA is expected to show a molecular ion peak ([M]⁺) at m/z 502.[1] Prominent fragment ions are observed at m/z 243 and 168.[1]
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: KBr pellet or as a thin film cast from a suitable solvent (e.g., chloroform).[1]
Expected Data: The IR spectrum of OBPA will exhibit characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the aromatic rings, as well as the As-O-As and As-C bonds.
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.
Experimental Protocol:
-
Technique: Single-crystal X-ray diffraction
-
Crystal Growth: Slow evaporation of a saturated solution of OBPA in a suitable solvent.
Expected Data: X-ray diffraction analysis has revealed that OBPA can exist in at least two polymorphic forms: a monoclinic space group P2₁/c and a triclinic space group P1.[12] The As-O-As bond angle is approximately 122.3°.[12]
Mechanism of Action
The antimicrobial activity of this compound is primarily attributed to two mechanisms: enzyme inhibition and disruption of the cell membrane.[3]
Enzyme Inhibition
Organoarsenic compounds, particularly in their trivalent state, are known to have a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins.[10] This interaction can lead to the inhibition of essential microbial enzymes.
Cell Membrane Disruption
OBPA can interact with the microbial cell membrane, leading to increased permeability and ultimately, cell lysis.[3] This disruption can compromise the integrity of the cell, leading to the leakage of essential intracellular components and cell death.
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and comprehensive characterization of this compound. The outlined experimental protocols and expected data will be a valuable resource for researchers working with this potent antimicrobial agent. The elucidation of its mechanisms of action through enzyme inhibition and membrane disruption provides a basis for further investigation into its biological activities and potential applications. It is imperative to handle this compound with extreme caution due to its high toxicity.
References
- 1. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]
- 4. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]
- 5. Single-Crystal X-ray Diffraction - Krossing Group [krossing-group.de]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. echemi.com [echemi.com]
- 11. 10,10-Oxybisphenoxarsine | 58-36-6 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Antimicrobial Mechanism of Action of 10,10'-Oxybisphenoxarsine (OBPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,10'-Oxybisphenoxarsine (OBPA) is a potent, broad-spectrum antimicrobial agent that has historically been utilized as a biocide in a variety of industrial and consumer products. Its efficacy against a wide range of bacteria and fungi stems from a multi-faceted mechanism of action that involves the disruption of cellular integrity and the inhibition of key metabolic processes. This technical guide provides a comprehensive overview of the core antimicrobial mechanisms of OBPA, summarizing available data, outlining experimental protocols for its evaluation, and visualizing the key pathways involved. Due to its arsenic content and associated toxicological concerns, the use of OBPA is now restricted in many regions; however, understanding its mechanism of action remains crucial for the development of novel antimicrobial agents and for assessing the environmental impact of organoarsenical compounds.
Core Antimicrobial Mechanisms of Action
The antimicrobial activity of this compound is primarily attributed to three interconnected mechanisms: disruption of the cell membrane, inhibition of essential enzymes, and interference with cellular respiration.
Cell Membrane Disruption
OBPA is believed to interact with the microbial cell membrane, leading to a loss of its structural integrity and barrier function. This disruption is thought to occur through the interaction of the lipophilic phenoxarsine moiety with the lipid bilayer of the cell membrane. This interaction increases membrane permeability, leading to the leakage of essential intracellular components, such as ions, metabolites, and macromolecules, ultimately resulting in cell lysis and death.
Enzyme Inhibition
A primary mode of OBPA's antimicrobial action is the inhibition of critical enzymes necessary for microbial metabolism and survival. The arsenic atom in the OBPA molecule has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. This interaction leads to the formation of stable covalent bonds, resulting in the inactivation of numerous thiol-containing enzymes. These enzymes are involved in a wide array of vital cellular processes, including:
-
Glycolysis: Key enzymes in the glycolytic pathway that contain reactive cysteine residues are potential targets. Inhibition of these enzymes would disrupt the primary energy-generating pathway in many microorganisms.
-
Cellular Respiration: Enzymes within the electron transport chain, particularly dehydrogenases that rely on thiol groups for their catalytic activity, are susceptible to inhibition by OBPA.
-
Protein Synthesis and Function: Various enzymes and structural proteins containing cysteine are essential for maintaining cellular function.
The irreversible binding of OBPA to these enzymes leads to a widespread disruption of cellular metabolism and function, contributing significantly to its potent antimicrobial effect.
Interference with Cellular Respiration
Due to its arsenic content, OBPA can interfere with cellular respiration. Arsenic compounds are known to uncouple oxidative phosphorylation by competing with inorganic phosphate (B84403) in the synthesis of ATP. Although the specific action of OBPA on the components of the electron transport chain is not well-documented in publicly available literature, it is plausible that its interaction with respiratory enzymes contributes to the overall disruption of cellular energy production. This would lead to a depletion of ATP, the cell's primary energy currency, further compromising its ability to carry out essential functions.
Quantitative Antimicrobial Activity
Table 1: Summary of Reported Antimicrobial Activity for this compound (OBPA)
| Microorganism Type | General Activity | Specific Data |
| Gram-positive Bacteria | Active | No specific MIC values found in recent literature. |
| Gram-negative Bacteria | Active | No specific MIC values found in recent literature. |
| Fungi (Molds and Yeasts) | Active | No specific MIC values found in recent literature. |
Note: The lack of recent, specific MIC data highlights the historical nature of much of the research on OBPA.
Experimental Protocols
The following sections describe general methodologies that can be adapted to investigate the antimicrobial mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of OBPA against various microorganisms can be determined using the broth microdilution method.
Protocol:
-
Preparation of OBPA Stock Solution: Prepare a stock solution of OBPA in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the OBPA stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted OBPA. Include a positive control (microorganism with no OBPA) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of OBPA at which no visible growth of the microorganism is observed.
Assessment of Cell Membrane Integrity
The effect of OBPA on microbial cell membrane integrity can be assessed using viability staining with fluorescent dyes.
Protocol:
-
Treatment of Microbial Cells: Treat a suspension of microbial cells with various concentrations of OBPA for a defined period. Include untreated cells as a negative control and cells treated with a known membrane-disrupting agent (e.g., ethanol) as a positive control.
-
Staining: Add a mixture of SYTO 9 (stains all cells green) and propidium (B1200493) iodide (stains cells with compromised membranes red) to the cell suspensions.
-
Microscopy: Observe the stained cells using a fluorescence microscope.
-
Analysis: An increase in the number of red-staining cells in the OBPA-treated samples compared to the untreated control indicates a loss of membrane integrity.
Enzyme Inhibition Assays
The inhibitory effect of OBPA on specific thiol-containing enzymes can be evaluated using biochemical assays.
Protocol (General):
-
Enzyme and Substrate Preparation: Obtain the purified target enzyme and its specific substrate.
-
Inhibition Assay: In a suitable buffer, pre-incubate the enzyme with varying concentrations of OBPA.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Measurement of Activity: Measure the rate of product formation or substrate consumption over time using a spectrophotometer or other appropriate detection method.
-
Analysis: Compare the enzyme activity in the presence of OBPA to the activity in its absence to determine the extent of inhibition. IC50 values (the concentration of OBPA required to inhibit 50% of the enzyme activity) can be calculated.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed antimicrobial mechanisms of this compound.
Caption: Proposed multi-target mechanism of action of OBPA against microbial cells.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of OBPA.
Caption: Inhibition of a thiol-containing enzyme by OBPA through covalent modification.
Conclusion
This compound exerts its potent antimicrobial activity through a combination of mechanisms that disrupt the fundamental cellular processes of microorganisms. Its ability to damage the cell membrane, inhibit a wide range of essential enzymes through interaction with thiol groups, and potentially interfere with cellular respiration makes it a highly effective biocide. While its use is now limited due to toxicological concerns associated with its arsenic content, the study of its mode of action provides valuable insights for the design of new antimicrobial agents that may target similar pathways with greater selectivity and reduced toxicity. Further research to identify the specific enzymatic targets of OBPA and to fully elucidate the molecular details of its interaction with the cell membrane could inform the development of next-generation antimicrobials.
References
An In-Depth Toxicological Profile of 10,10'-Oxybisphenoxarsine
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,10'-Oxybisphenoxarsine (OBPA) is an organoarsenic compound primarily utilized as a potent biocide in a variety of industrial and consumer products to prevent microbial degradation.[1][2] Its efficacy as an antimicrobial agent is contrasted by its significant toxicological profile, a consequence of its arsenic content. This technical guide provides a comprehensive overview of the toxicology of OBPA, presenting quantitative data, outlining experimental methodologies, and visualizing its mechanisms of action and potential toxicity pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding the risk profile of this compound.
Chemical and Physical Properties
This compound is a white, odorless powder with low water solubility.[1] It is stable under normal conditions but can decompose upon heating, emitting toxic arsenic fumes.[3]
Toxicological Data
The toxicological data for this compound has been established through various studies, primarily for regulatory purposes. The following tables summarize the key quantitative findings from acute and subchronic toxicity assessments.
Table 1: Acute Toxicity of this compound
| Endpoint | Species | Route | Value | Toxicity Category | Reference |
| LD50 | Rat (male) | Oral | 36.9 mg/kg | I | [4] |
| LD50 | Rat (female) | Oral | 31.6 mg/kg | I | [4] |
| LD50 | Rat | Dermal | 121 mg/kg | I | [4] |
| LD50 | Rabbit | Dermal | 414 mg/kg | I | [4] |
| LC50 | Guinea Pig | Inhalation | 1.279 mg/L | IV | [4] |
| Primary Eye Irritation | Rabbit | Ocular | Corrosive | I | [5] |
| Primary Dermal Irritation | Multiple | Dermal | Severe Irritant | I | [1][6] |
Toxicity Categories are based on the EPA's classification system, where Category I represents the highest toxicity.
Table 2: Subchronic Toxicity of this compound
| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| 28-Day | Rat | Dermal | 30 mg/kg/day | 60 mg/kg/day | Increased neutrophil and monocyte counts, bile duct hyperplasia, increased liver weights. | [7] |
| 92-Day | Rat | Dietary | 10 ppm | - | Retarded growth, increased liver and testes weight, proliferation of the bile duct. | [8] |
Experimental Protocols
Detailed experimental protocols for proprietary studies on this compound are not publicly available. However, these studies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below is a generalized workflow for an acute oral toxicity study based on OECD Test Guideline 423 (Acute Toxic Class Method).
Mechanism of Action and Toxicological Pathways
Antimicrobial Mechanism
The primary use of this compound is as a biocide.[2] Its antimicrobial properties are attributed to a multi-faceted attack on microbial cells.
Mammalian Toxicity Pathway: Role of Arsenic and Oxidative Stress
The toxicity of this compound in mammals is intrinsically linked to its arsenic content. While specific signaling pathways for OBPA are not well-documented, the general mechanism of arsenic toxicity involves cellular uptake and the induction of oxidative stress. Arsenic compounds, including organic forms, can be transported into cells via aquaglyceroporins.[9][10] Inside the cell, arsenic can interfere with cellular respiration and generate reactive oxygen species (ROS), leading to cellular damage.[11]
Genotoxicity
The genotoxic potential of this compound has been investigated in several studies, with some conflicting results. Some assays have suggested a lack of mutagenic effects.[5] However, given that arsenic compounds are known to induce DNA damage, often mediated by reactive oxygen species, the genotoxicity of OBPA cannot be entirely ruled out and warrants further investigation.[6]
Conclusion
This compound is a highly effective antimicrobial agent with a significant toxicological profile characterized by high acute oral and dermal toxicity, as well as being a severe irritant. Its toxicity is primarily driven by its arsenic content, which can lead to cellular damage through mechanisms such as oxidative stress. While the specific signaling pathways in mammalian cells are not fully elucidated, the available data underscores the need for stringent safety precautions and handling procedures when working with this compound. Further research into its specific molecular interactions and long-term effects would be beneficial for a more complete risk assessment.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. epa.gov [epa.gov]
- 3. echemi.com [echemi.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Acute dermal toxicity studies | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 9. oatext.com [oatext.com]
- 10. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iivs.org [iivs.org]
Historical applications of 10,10'-Oxybisphenoxarsine in industry
An In-depth Technical Guide to the Historical Industrial Applications of 10,10'-Oxybisphenoxarsine (OBPA)
Introduction
This compound (OBPA) is a synthetic organoarsenic compound historically recognized for its potent, broad-spectrum biocidal properties.[1] As a highly effective bactericide and fungicide, it was commercially introduced in the United States in 1965 to protect plastics and textiles from microbial degradation.[2] For decades, OBPA was a key additive in a wide range of industrial and consumer products, valued for its long-lasting efficacy and stability during material processing.[2] However, due to increasing health and environmental concerns related to its arsenic content, its use has significantly declined in recent years, with regulatory bodies in various jurisdictions restricting its application.[2][3] This guide provides a detailed overview of the historical industrial applications of OBPA, its mechanism of action, relevant quantitative data, and the experimental protocols used to evaluate its efficacy and toxicity.
Commercialization and Historical Context
OBPA emerged in the mid-20th century from the demand for durable antimicrobial agents for synthetic materials.[2] It was widely marketed under various trade names, including Vinyzene BP 5-2, Durotex, and Vinadine .[2][3] Its primary manufacturer in the United States was the Cordova Chemical Company, with Ventron Corporation being a major formulator.[4] The initial applications focused on flexible polyvinyl chloride (PVC) products, where it effectively prevented the growth of bacteria, fungi, and algae.[2][4] Its use later expanded to other polymers, coatings, and adhesives.[2] By the early 21st century, regulatory pressures, particularly in the European Union, led to a sharp decline in its market presence, and it is now considered obsolete in many new formulations.[2][3]
Major Industrial Applications
OBPA's primary function was as a material preservative. It was incorporated into various materials to inhibit microbial growth that could cause staining, degradation, and unpleasant odors.[4]
1. Plastics and Polymers: The most significant application of OBPA was as an antimicrobial additive in plastics, particularly plasticized PVC.[1] It was incorporated into a multitude of products, including:
-
Household and Commercial Goods: Shower curtains, floor and wall coverings, mattress covers, and upholstery for marine and automotive applications.[3][5][6]
-
Industrial Materials: Vinyl moldings, tarpaulins, awnings, gaskets, weather stripping, ditch liners, and swimming pool liners.[5][6][7] OBPA was effective in these applications because it is insoluble in water and physically immobile within the plastic matrix, preventing it from easily leaching out.[4][8]
2. Textiles, Fibers, and Cordage: OBPA was used to protect various textile products from microbial attack, with the explicit restriction that it not be used for clothing.[5] Applications included carpets and other specialty textiles where moisture and microbial growth were a concern.[5][6]
3. Adhesives, Coatings, and Sealants: The compound was employed as a preservative in industrial adhesives, coatings, inks, and latex emulsions.[4][5] It was also used in silicone caulking compounds to prevent the growth of mold and mildew.[4]
Mechanism of Action
The biocidal activity of this compound is attributed to its ability to disrupt essential cellular processes in microorganisms. The primary mechanisms include:
-
Cell Membrane Disruption: OBPA interacts with microbial cell membranes, increasing their permeability. This disruption of the cell's primary barrier leads to the leakage of cellular contents and ultimately results in cell lysis.[2]
-
Enzyme Inhibition: The arsenic component of OBPA can inhibit critical enzymes involved in microbial metabolism and respiration.[2] It is a potent inhibitor of both monothiol and dithiol enzymes, disrupting vital metabolic pathways and preventing microbial growth and reproduction.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for OBPA, compiled from various technical and regulatory sources.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₄H₁₆As₂O₃ | [2] |
| Molecular Weight | 502.23 g/mol | [2] |
| Appearance | Colorless or white crystalline solid | [2][6] |
| Melting Point | 180 - 184 °C (363 - 365 °F) | [2][6] |
| Boiling Point | ~232.5 °C | [2] |
| Density | 1.40 - 1.42 g/cm³ | [2] |
| Water Solubility | Insoluble | [2][8] |
| Vapor Pressure | < 2.0 x 10⁻⁷ mmHg at 25 °C |[8] |
Table 2: Toxicological Data
| Toxicity Endpoint | Value | Species | Toxicity Category | Source(s) |
|---|---|---|---|---|
| Acute Oral LD₅₀ | 36.9 - 40 mg/kg | Rat | I (Highly Toxic) | [9][10] |
| Acute Dermal LD₅₀ | 121 - 414 mg/kg | Rat | I (Highly Toxic) | [9] |
| Acute Inhalation LC₅₀ | 1279 mg/kg | N/A | IV | [9] |
| Primary Eye Irritation | Corrosive (persisting opacity) | Rabbit | I (Highly Irritating) | [1][9] |
| Primary Skin Irritation | Severe Irritant | Guinea Pig | II | [1][9] |
| Aquatic Toxicity (Freshwater Invertebrates) | 4.8 µg/L | N/A | Very Highly Toxic | [11] |
| Aquatic Toxicity (Freshwater Fish) | Very Highly Toxic | Bluegill, Rainbow Trout | Very Highly Toxic |[7][8] |
Table 3: Industrial Formulation and Environmental Data
| Parameter | Value | Context | Source(s) |
|---|---|---|---|
| Product Formulation | 0.6% to 5% concentration | In ready-to-use liquids, soluble concentrates, pellets | [4][5][7] |
| Technical Grade Purity | 99% | Technical product for formulation | [5] |
| Leaching from Pool Liners | ~10% | Study using acetic acid, sodium carbonate, water | [4][11] |
| Calculated Concentration in Pools | 56 µg/L | Based on 10% leaching rate from liners |[11] |
Experimental Protocols and Methodologies
1. Toxicological Assessment: Toxicology studies were crucial for regulatory evaluation and were conducted following standardized guidelines.
-
Acute Toxicity Studies: Acute oral, dermal, and inhalation toxicity tests were performed, primarily in rats.[9] These studies aimed to determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) and place the chemical into a toxicity category.[9] For example, in the acute oral study, technical grade OBPA was administered to rats to establish an LD₅₀ of 36.9 mg/kg.[9]
-
Irritation and Sensitization: Eye and skin irritation studies were conducted on rabbits and guinea pigs, respectively.[1][9] These tests involved applying the substance and observing for effects like corneal opacity, conjunctivitis, and dermal erythema over a set period.[9]
-
Developmental Toxicity: Studies were performed on pregnant rats to assess the potential for developmental effects.[9] This involved administering OBPA during gestation and examining the fetuses for abnormalities.[9]
-
Metabolism and Excretion: Radiolabeled ¹⁴C-OBPA was administered orally to rats, rabbits, and guinea pigs to study its distribution, metabolism, and excretion.[1] Urine and feces were collected over several days to quantify the excretion of the radiolabel.[1]
2. Analytical Methods for Detection: Modern analytical methods are used to detect trace amounts of OBPA and its degradation products in various matrices.
-
Sample Preparation: The first step typically involves extracting the analyte from the sample matrix (e.g., plastic, water, soil). This can involve solvent extraction followed by a clean-up step using techniques like Solid Phase Extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), particularly Ultra-High Performance Liquid Chromatography (UHPLC), is used to separate OBPA from other compounds in the extract.[12] A C18 column is commonly used for this separation.[12]
-
Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer (MS) for detection and quantification. Techniques like hybrid quadrupole time-of-flight mass spectrometry (QTOF-MS) provide high sensitivity and accurate mass measurements, allowing for confident identification of the target compound.[12]
Synthesis Protocol
The commercial production of this compound typically involves the oxidative coupling of a precursor molecule.
-
Starting Materials: The synthesis generally starts with phenol (B47542) and arsenic trioxide.[2] These are reacted to form an intermediate, 10-chloro-10H-phenoxarsine.[3]
-
Reaction: Two molecules of 10-chloro-10H-phenoxarsine undergo an oxidative coupling reaction. This is often carried out in an organic solvent under reflux, and a base or catalyst may be used to facilitate the reaction.[3]
-
Purification: The final product, this compound, is purified, typically through recrystallization from a solvent like ethanol (B145695) or isopropanol, to yield a white crystalline product.[2]
Conclusion
This compound was a highly effective and widely used industrial biocide for several decades, playing a crucial role in the preservation of plastics, textiles, and coatings. Its broad-spectrum antimicrobial activity and stability made it a valuable additive for extending the life and maintaining the quality of numerous materials. However, its classification as a highly toxic organoarsenic compound led to significant regulatory scrutiny. The potential risks to human health and the environment ultimately resulted in a steep decline in its use, paving the way for alternative, less hazardous antimicrobial agents. The history of OBPA serves as an important case study in the lifecycle of industrial chemicals, highlighting the evolving balance between industrial efficacy and health and environmental safety.
References
- 1. TOXICOLOGICAL STUDIES OF 10-10' OXYBISPHENOXARSINE (OBPA) - ProQuest [proquest.com]
- 2. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]
- 3. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. echemi.com [echemi.com]
- 11. bacwa.org [bacwa.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Crystal Structure of 10,10'-Oxybisphenoxarsine Polymorphs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of the known polymorphs of 10,10'-Oxybisphenoxarsine (OBPA), a molecule of interest in various chemical and pharmaceutical research fields. Understanding the polymorphic landscape of a compound is critical for controlling its physicochemical properties, which in turn affects its performance, stability, and bioavailability. This document summarizes the crystallographic data, details the experimental protocols for synthesis and characterization, and visualizes the relationship between the identified solid forms.
Introduction to the Polymorphism of this compound
This compound (C₂₄H₁₆As₂O₃) is an organoarsenic compound with a complex three-dimensional structure. The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a crucial consideration in materials science and drug development. Each polymorph, while chemically identical, possesses a unique crystal lattice arrangement, leading to different physical properties such as melting point, solubility, and stability.
Research has identified at least two distinct polymorphic forms of this compound: a monoclinic form and a triclinic form.[1] The controlled crystallization of a specific polymorph is essential for ensuring consistent product quality and performance.
Crystallographic Data of this compound Polymorphs
The crystallographic data for the two known polymorphs of this compound are summarized in the tables below. These data were obtained from single-crystal X-ray diffraction studies.
Table 1: Crystallographic Data for the Monoclinic Polymorph of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.976(3) |
| b (Å) | 10.582(2) |
| c (Å) | 12.581(2) |
| α (°) | 90 |
| β (°) | 111.70(1) |
| γ (°) | 90 |
| Volume (ų) | 1971.9(6) |
| Z | 4 |
Table 2: Crystallographic Data for the Triclinic Polymorph of this compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.368(1) |
| b (Å) | 14.089(2) |
| c (Å) | 9.269(2) |
| α (°) | 111.37(2) |
| β (°) | 113.11(2) |
| γ (°) | 74.76(1) |
| Volume (ų) | 1037.5(3) |
| Z | 2 |
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and characterization of this compound polymorphs.
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of a phenol (B47542) derivative with an arsenic compound. While specific details for obtaining a particular polymorphic precursor can vary, a common route is the oxidative coupling of 10-chloro-10H-phenoxarsine.
Materials:
-
10-chloro-10H-phenoxarsine
-
Suitable organic solvent (e.g., toluene, xylene)
-
Base or catalyst (e.g., aqueous sodium hydroxide)
Procedure:
-
Dissolve 10-chloro-10H-phenoxarsine in an appropriate organic solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide, to the stirred solution.
-
Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, typically several hours.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water to remove any inorganic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound product.
-
The crude product can then be purified by recrystallization from a suitable solvent to obtain the desired polymorph. The choice of solvent and crystallization conditions are critical for selective polymorph formation.
Crystallization of Polymorphs
The specific conditions for crystallization are crucial in determining which polymorphic form is obtained.
3.2.1. Crystallization of the Monoclinic Form
Detailed experimental conditions for the crystallization of the monoclinic form are not extensively reported in the public literature. However, slow evaporation from a solution of this compound in a suitable solvent at room temperature is a common technique for obtaining single crystals for X-ray diffraction.
3.2.2. Crystallization of the Triclinic Form
The triclinic polymorph has been identified as a new form, and specific crystallization protocols are often proprietary or detailed within full research publications which may not be publicly accessible. General methods for inducing different polymorphic forms include varying the solvent, crystallization temperature, cooling rate, and the presence of impurities or additives.
Characterization Methods
3.3.1. Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.
Experimental Setup:
-
Instrument: A four-circle diffractometer equipped with a suitable detector (e.g., CCD or CMOS).
-
X-ray Source: Monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).
-
Temperature: Data collection is often performed at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is centered in the X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
3.3.2. Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal behavior of the polymorphs, including their melting points and thermal stability.
Differential Scanning Calorimetry (DSC):
-
Heating Rate: A typical heating rate is 5-20 °C/min.
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen.
-
Sample Pan: Samples are sealed in aluminum pans.
Thermogravimetric Analysis (TGA):
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Atmosphere: The experiment can be performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.
Visualization of Polymorphic Relationship
The relationship between the two known polymorphs of this compound can be visualized as a transformation pathway, which can be influenced by thermodynamic and kinetic factors.
References
Environmental Fate and Degradation of 10,10'-Oxybisphenoxarsine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,10'-Oxybisphenoxarsine (OBPA) is an organoarsenic compound historically used as a potent biocide in a variety of industrial and consumer products.[1][2] Its molecular structure, featuring two phenoxarsine units linked by an oxygen atom, provides significant stability and biocidal efficacy against a broad spectrum of microorganisms.[3] However, the presence of arsenic necessitates a thorough understanding of its environmental fate and degradation pathways to assess potential ecological risks. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, abiotic and biotic degradation, and bioaccumulation potential of OBPA. It includes a summary of available quantitative data, detailed descriptions of relevant experimental protocols, and visualizations of degradation pathways and experimental workflows.
Physicochemical Properties and Environmental Distribution
OBPA is a symmetrical, cyclic organoarsenic compound with low water solubility. This property, combined with its application within materials like plastics and textiles, generally limits its direct release into the environment. Leaching from treated products is considered minimal. The primary environmental exposure route is expected to be through the leachate of its degradation products.
Abiotic Degradation
Abiotic degradation processes, namely hydrolysis and photolysis, are crucial in determining the persistence of OBPA in the environment.
Hydrolysis
OBPA is stable to hydrolysis.[1] This stability implies that in the absence of light, the breakdown of OBPA in aqueous environments will be slow, and other degradation mechanisms will be more significant.
Photodegradation
In contrast to its stability against hydrolysis, OBPA undergoes rapid photodegradation in water. The photolytic half-life has been reported to be as short as 3 hours. This process involves the cleavage of the molecule, leading to the formation of peroxy and alcohol forms of the phenoxarsine moiety.
Table 1: Abiotic Degradation Data for this compound
| Degradation Process | Medium | Half-life (t½) | Degradation Products | Reference |
| Hydrolysis | Water | Stable | Not applicable | |
| Photodegradation | Water | 3 hours | Peroxy and alcohol forms |
Biotic Degradation
The transformation of OBPA by microorganisms is a key factor in its environmental fate, particularly in soil and sediment.
Aerobic Metabolism
Under aerobic conditions, such as in surface soil, OBPA is metabolized to form phenoxyarsinic acid. This carboxylic acid degradation product is considered the primary residue of OBPA in the terrestrial environment. While specific half-lives for OBPA in aerobic soil have been determined, the exact values are not publicly available in the reviewed literature.
Table 2: Biotic Degradation Data for this compound
| Degradation Process | Medium | Degradation Product | Reference |
| Aerobic Metabolism | Soil | Phenoxyarsinic acid | [1] |
Bioaccumulation Potential
Currently, there is a lack of publicly available data on the bioaccumulation factor (BCF) of this compound in aquatic organisms. A bioaccumulation assessment is a critical component of a comprehensive environmental risk assessment.[4] The potential for a substance to accumulate in the tissues of organisms is a key factor in determining its potential for long-term ecological harm.[4]
Degradation Pathways
The degradation of OBPA proceeds through distinct abiotic and biotic pathways, leading to different transformation products.
Experimental Protocols
Detailed experimental protocols for determining the environmental fate of this compound are not widely published. However, standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are typically employed.
Abiotic Degradation Testing
Hydrolysis: The stability of a substance to hydrolysis can be determined using OECD Guideline 111. This involves dissolving the test substance in buffered sterile aqueous solutions at different pH values (e.g., 4, 7, and 9) and incubating them in the dark at a constant temperature. Samples are taken at various intervals and analyzed for the concentration of the parent compound.
Photodegradation: OECD Guideline 316 is used to assess the photodegradation of chemicals in water. The test substance is exposed to a light source that simulates natural sunlight. The quantum yield, which is the number of molecules transformed per photon absorbed, is determined to calculate the environmental photolysis rate.
Biotic Degradation Testing
Ready Biodegradability: The OECD 301B test (CO₂ Evolution Test) is a standard method to assess the ready biodegradability of a chemical.[5][6] The test substance is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium.[6] The amount of carbon dioxide produced over a 28-day period is measured and compared to the theoretical maximum, indicating the extent of mineralization.[7]
Soil Degradation: To determine the rate of degradation in soil, a laboratory study following a protocol similar to OECD Guideline 307 would be conducted. The test substance is applied to soil samples, which are then incubated under controlled aerobic conditions (temperature, moisture). At specific time intervals, subsamples are extracted and analyzed for the parent compound and its degradation products.
Analytical Methodology
The analysis of OBPA and its degradation products in environmental matrices typically requires sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is a common approach for the quantification of organic contaminants in environmental samples. Sample preparation would involve solvent extraction followed by solid-phase extraction (SPE) for cleanup and concentration.
Conclusion
This compound is a compound that is stable to hydrolysis but is rapidly degraded by photolysis in water. In soil, it is expected to undergo aerobic metabolism to form phenoxyarsinic acid. Due to its limited leaching from treated materials, widespread environmental contamination is not anticipated. However, the high toxicity of organoarsenic compounds warrants careful consideration of its environmental fate. Further research to determine the aerobic soil degradation half-life and the bioaccumulation potential of OBPA would provide a more complete picture of its environmental risk profile. The standardized experimental protocols outlined in this guide provide a framework for generating such data.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
An In-depth Technical Guide to the Chemical Stability and Reactivity of 10,10'-Oxybisphenoxarsine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and reactivity of 10,10'-Oxybisphenoxarsine (OBPA), an organoarsenic compound with historical use as a biocide. This document consolidates available data on its stability under various conditions, including thermal stress, hydrolysis, and exposure to acids, bases, and oxidizing agents. Detailed experimental protocols for assessing the stability of chemical compounds, based on internationally recognized guidelines, are provided to aid researchers in designing and conducting further studies. The guide also includes visualizations of chemical structures, potential degradation pathways, and experimental workflows to facilitate a deeper understanding of the compound's behavior.
Introduction
This compound (CAS No. 58-36-6) is a heterocyclic organoarsenic compound. Historically, it has been incorporated into various materials, such as plastics and textiles, to prevent microbial growth.[1] A thorough understanding of its chemical stability and reactivity is crucial for assessing its environmental fate, toxicological profile, and potential applications in research and development. This guide aims to provide a detailed technical resource for professionals working with or studying this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₁₆As₂O₃ |
| Molecular Weight | 502.23 g/mol |
| Appearance | Colorless to light yellow crystalline solid or liquid.[2][3] |
| Melting Point | 184-185 °C[4] |
| Boiling Point | Approximately 232.5 °C |
| Water Solubility | 5 mg/L at 20 °C |
| log P (Octanol-Water Partition Coefficient) | 6.36 |
Chemical Stability
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of other chemical agents.
Thermal Stability
This compound is a thermally stable crystalline solid. It has a high decomposition temperature of approximately 380°C.[3] When heated to decomposition, it emits highly toxic fumes of arsenic.[3][5]
Hydrolytic Stability
In aqueous environments, this compound can undergo hydrolysis. The As-O-As linkage, while conferring some hydrolytic stability, is susceptible to cleavage under certain conditions. A study conducted by AstraZeneca UK, Ltd. in 2002, titled "this compound: Hydrolysis as a Function of pH," investigated this property in detail, though the specific quantitative data is not publicly available.[6] The primary degradation product of OBPA hydrolysis is reported to be phenoxyarsinic acid.[7]
Based on general chemical principles for similar compounds, the rate of hydrolysis is expected to be pH-dependent, with faster degradation occurring under acidic and alkaline conditions compared to neutral pH.
Table 2: Summary of Hydrolytic Stability of this compound
| Condition | Stability | Degradation Products |
| Acidic (pH < 7) | Expected to be unstable, with rate increasing as pH decreases. | Phenoxyarsinic acid and other related species. |
| Neutral (pH = 7) | Expected to be relatively stable. | Minimal degradation to phenoxyarsinic acid. |
| Alkaline (pH > 7) | Expected to be unstable, with rate increasing as pH increases. | Phenoxyarsinic acid and its corresponding salts. |
Note: This table is based on qualitative descriptions and expected chemical behavior in the absence of publicly available quantitative data.
Reactivity
This compound is reactive with several classes of chemical reagents.
Reactivity with Acids and Bases
The compound is incompatible with strong acids and bases, which can lead to its decomposition.[5] Reactions with strong acids are likely to protonate the oxygen bridge, facilitating the cleavage of the As-O-As bond. Strong bases can also promote the hydrolysis and degradation of the molecule.
Reactivity with Oxidizing and Reducing Agents
As an organometallic compound containing arsenic in the +3 oxidation state, this compound can act as a reducing agent and is incompatible with strong oxidizing agents.[5] Reaction with strong oxidizers can lead to the oxidation of the arsenic centers.
Table 3: Reactivity Profile of this compound
| Reagent Class | Reactivity | Potential Products |
| Strong Acids | Incompatible; leads to decomposition. | Cleavage of the As-O-As bond, formation of phenoxyarsinic acid derivatives. |
| Strong Bases | Incompatible; leads to decomposition. | Salts of phenoxyarsinic acid and other degradation products. |
| Strong Oxidizing Agents | Incompatible; acts as a reducing agent. | Oxidation of As(III) to As(V) species. |
| Reducing Agents | Generally stable. | No significant reaction expected under normal conditions. |
Experimental Protocols
Detailed and standardized protocols are essential for assessing the chemical stability and reactivity of compounds like this compound. The following sections describe methodologies based on OECD and EPA guidelines.
Protocol for Determining Hydrolytic Stability (Based on OECD Guideline 111)
This protocol is designed to assess the rate of abiotic hydrolysis of a chemical substance in aqueous solutions at environmentally relevant pH values.
5.1.1. Materials and Reagents
-
This compound (analytical grade)
-
Sterile aqueous buffer solutions:
-
pH 4.0 (e.g., acetate (B1210297) buffer)
-
pH 7.0 (e.g., phosphate (B84403) buffer)
-
pH 9.0 (e.g., borate (B1201080) buffer)
-
-
Acetonitrile or other suitable organic solvent (HPLC grade)
-
Sterile, amber glass vials with screw caps
-
Constant temperature chamber or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for arsenic speciation.
-
Analytical standards of this compound and potential degradation products (if available).
5.1.2. Preliminary Test
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent.
-
Add the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration not exceeding 0.01 M or half the saturation concentration. The volume of organic solvent should be kept to a minimum (e.g., <1%).
-
Incubate the solutions in the dark at 50 °C for 5 days.
-
At the end of the 5-day period, analyze the concentration of this compound remaining in each solution.
-
If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.
5.1.3. Main Hydrolysis Study (if required)
-
Based on the preliminary test, select the pH values at which significant degradation occurred.
-
Prepare test solutions as described in the preliminary test.
-
Incubate the solutions at a constant temperature (e.g., 25 °C) in the dark.
-
At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve (e.g., 0, 2, 4, 8, 24, 48, 96 hours, and then weekly).
-
Immediately analyze the aliquots for the concentration of this compound and the formation of any degradation products.
-
Continue the study until at least 90% of the substance has degraded or for a maximum of 30 days.
-
Calculate the first-order rate constant (k) and the half-life (t₁/₂) for the hydrolysis at each pH.
Protocol for Accelerated Storage Stability (Based on EPA OPPTS 830.6317)
This protocol is used to determine the stability of a substance under elevated temperature conditions to predict its shelf life.
5.2.1. Materials and Equipment
-
This compound
-
Commercial-grade packaging or small, inert, sealed containers (e.g., amber glass vials)
-
Oven capable of maintaining a constant temperature of 54 ± 2 °C
-
Analytical instrumentation for quantifying the active ingredient (e.g., HPLC).
5.2.2. Procedure
-
Place a known quantity of this compound into the test containers.
-
Analyze the initial concentration of the active ingredient (time zero).
-
Place the containers in the oven at 54 °C.
-
After 14 days, remove the containers and allow them to cool to room temperature.
-
Visually inspect the sample for any physical changes (e.g., color change, clumping).
-
Quantitatively analyze the concentration of the active ingredient.
-
Compare the final concentration to the initial concentration to determine the percentage of degradation.
Visualizations
The following diagrams illustrate the structure of this compound, a proposed degradation pathway, and a typical experimental workflow for stability testing.
Caption: Molecular structure of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for chemical stability testing.
Conclusion
This compound is a thermally stable compound that exhibits reactivity towards strong acids, bases, and oxidizing agents. Its stability in aqueous media is pH-dependent, with hydrolysis leading to the formation of phenoxyarsinic acid. While specific quantitative data on its degradation kinetics are limited in publicly accessible literature, the standardized protocols provided in this guide offer a robust framework for conducting further research. A comprehensive understanding of the stability and reactivity of this organoarsenic compound is essential for managing its risks and exploring any potential future applications. Researchers are encouraged to employ these methodologies to generate precise and reliable data to fill the existing knowledge gaps.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. oecd.org [oecd.org]
- 3. files.chemicalwatch.com [files.chemicalwatch.com]
- 4. epa.gov [epa.gov]
- 5. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. jrfglobal.com [jrfglobal.com]
Technical Guide: Solubility Profile of 10,10'-Oxybisphenoxarsine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 10,10'-Oxybisphenoxarsine (OBPA), an organoarsenic compound known for its antimicrobial properties. Understanding the solubility of OBPA is critical for its formulation, application, and environmental fate assessment. This document compiles available data on its solubility in water and various organic solvents, outlines a general experimental protocol for solubility determination, and illustrates its mechanism of action.
Introduction to this compound (OBPA)
This compound (CAS No: 58-36-6) is a heterocyclic organic compound containing arsenic.[1] It has been primarily used as a biocide and preservative in a variety of materials, including plastics, to prevent microbial degradation.[1] Its efficacy is linked to its chemical structure and its ability to interfere with microbial cellular processes.
Solubility Data
Table 1: Solubility of this compound in Water and Organic Solvents
| Solvent | CAS Number | Solubility Description | Quantitative Value (at 20°C) | Citation |
| Water | 7732-18-5 | Practically Insoluble / Very Slightly Soluble | 5 mg/L | [2][3][4] |
| Ethanol | 64-17-5 | Soluble | Data not available | [5] |
| Isopropanol | 67-63-0 | Soluble | Data not available | [5] |
| Chloroform | 67-66-3 | Soluble | Data not available | [6] |
| Methylene Chloride | 75-09-2 | Soluble | Data not available | [6] |
| Nonylphenol | 25154-52-3 | Soluble | Data not available | [1] |
| General Organic Solvents | N/A | Essentially Insoluble* | Data not available | [1] |
*Note: The description "essentially insoluble" in some organic solvents may be context-dependent and could refer to non-polar hydrocarbon solvents. The compound's solubility in alcohols and chlorinated hydrocarbons indicates its affinity for polar and halogenated organic solvents.
Experimental Protocol for Solubility Determination
While a specific, published experimental protocol for determining the solubility of OBPA in organic solvents was not identified, a standard laboratory procedure based on the principles of the "flask method" (often cited in OECD guidelines for water solubility) can be adapted.[7][8][9] This method is suitable for substances with solubilities above 10⁻² g/L.
Objective: To determine the saturation concentration of OBPA in a specific organic solvent at a given temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or ICP-MS for arsenic content)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid OBPA to a known volume of the organic solvent in a sealed, airtight flask. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. A preliminary test can help determine the necessary equilibration time.[7]
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature for a sufficient time to permit the settling of undissolved OBPA. Subsequently, centrifuge the sample to further separate the solid phase from the liquid phase.
-
Sample Collection and Filtration: Carefully extract an aliquot of the clear supernatant using a pipette or syringe. To remove any remaining suspended particles, filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) into a clean vial.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-MS, or ICP-MS) to determine the concentration of OBPA.
-
Calculation: Calculate the solubility of OBPA in the organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Antimicrobial Mechanism of Action
The biocidal activity of this compound is not based on a specific signaling pathway but rather on a multi-faceted disruption of microbial cellular functions. Its lipophilic nature, facilitated by the aromatic rings, allows it to penetrate microbial cell membranes.[5]
The primary mechanisms include:
-
Cell Membrane Disruption: OBPA is believed to interact with the lipid bilayer of microbial cell membranes, leading to increased permeability and subsequent leakage of essential intracellular components, ultimately causing cell lysis.[5]
-
Enzyme Inhibition: The arsenic atoms in the OBPA molecule can interact with and inhibit critical enzymes within the microbe, particularly those containing sulfhydryl (-SH) groups. This disrupts essential metabolic pathways, such as cellular respiration, preventing growth and reproduction.[5]
Diagram of Antimicrobial Action
Caption: The antimicrobial mechanism of this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Water Solubility | Scymaris [scymaris.com]
- 3. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]
- 6. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 8. filab.fr [filab.fr]
- 9. laboratuar.com [laboratuar.com]
Regulatory Status of 10,10'-Oxybisphenoxarsine (OBPA) by the EPA: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
10,10'-Oxybisphenoxarsine (OBPA), an organoarsenic antimicrobial pesticide, has been under the regulatory purview of the United States Environmental Protection Agency (EPA) since its initial registration in 1965.[1] This technical guide provides a comprehensive overview of the EPA's regulatory stance on OBPA, consolidating key toxicological data, environmental risk assessments, and the overarching regulatory framework. The information is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter this compound in various industrial and research settings. This document summarizes the known toxicological endpoints, outlines the EPA's risk assessment process, and details the current regulatory status of OBPA, including data gaps and areas of ongoing evaluation.
Introduction to this compound (OBPA)
OBPA is a heterocyclic organoarsenic compound primarily used as a microbiocide, bacteriostatic, and fungistatic additive in a variety of industrial and consumer products.[2] Its principal function is to prevent the growth of microorganisms in materials that are otherwise susceptible to microbial degradation.
Chemical Identity:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 58-36-6[2] |
| Molecular Formula | C₂₄H₁₆As₂O₃[3] |
| Molecular Weight | 502.23 g/mol [3] |
| Synonyms | OBPA, Phenarsazine Oxide, Vinyzene[4] |
Below is the chemical structure of this compound.
Caption: Chemical structure of this compound.
Registered Uses
OBPA is registered for use as a preservative in a wide array of materials to prevent microbial-induced degradation. These include:
-
Plastics: Shower curtains, floor and wall coverings, coated fabrics, marine upholstery, automotive vinyl trim, tarpaulins, gaskets, and swimming pool liners.[5]
-
Adhesives and Coatings: Industrial adhesives and various specialty coatings.[5]
-
Textiles and Fibers: Textiles (not for clothing), fibers, and cordage.[1]
-
Other Industrial Products: Paper and plastic products, and carpets.[5]
It is important to note that there are no direct or indirect food uses for OBPA, and therefore, the EPA has not established tolerances for this chemical in food or feed products.[2]
EPA Regulatory Framework and History
The regulation of pesticides in the United States is primarily governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). All pesticides sold or distributed in the U.S. must be registered by the EPA.
Registration and Reregistration
OBPA was first registered as a pesticide in 1965.[2] In June 1993, the EPA completed a Reregistration Eligibility Decision (RED) for OBPA.[2] The RED program was established to review older pesticides to ensure they meet current, more stringent scientific and regulatory standards.
Registration Review
Under the Food Quality Protection Act (FQPA) of 1996, the EPA is required to review all registered pesticides on a 15-year cycle to ensure they continue to meet the statutory standard of no unreasonable adverse effects on human health or the environment.[2] OBPA is currently undergoing this registration review process.
The diagram below illustrates the general workflow of the EPA's registration review process for a pesticide like OBPA.
Caption: EPA's pesticide registration review process.
Human Health Risk Assessment
The EPA has conducted a human health risk assessment for OBPA, considering incidental oral, dermal, and inhalation exposures from its use in treated articles.[1] A dietary risk assessment was not performed as there are no food-related uses.[1]
Toxicological Data
The EPA's toxicological database for OBPA includes studies on acute and subchronic toxicity. The following tables summarize the key quantitative data.
Table 1: Acute Toxicity of Technical Grade OBPA
| Study Type | Guideline No. | Results | Toxicity Category | MRID(s) |
| Acute Oral (Rat) | 870.1100 | LD₅₀ = 36.9 mg/kg | I | 00013643 |
| Acute Dermal (Rat) | 870.1200 | LD₅₀ = 121 - 414 mg/kg | I | Anspach, 1977; Litton Bionetics, 1978 |
| Acute Inhalation (Rat) | 870.1300 | LC₅₀ = 1279 mg/m³ (equivalent to 1.279 mg/L) | IV | Ballantyne, 1978 |
| Primary Eye Irritation (Rabbit) | 870.2400 | Corneal opacity, conjunctivitis, iritis | I | 00013643; Anspach, 1977 |
| Primary Dermal Irritation (Rabbit) | 870.2500 | Moderate to severe irritation | II/III | Anspach, 1977 |
| Dermal Sensitization (Guinea Pig) | 870.2600 | Not a sensitizer | N/A | 42438901 |
Toxicity Categories: I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV = Practically Non-toxic
Table 2: Subchronic Toxicity of OBPA
| Study Type | Species | Dosing | NOAEL | LOAEL | Effects at LOAEL | MRID(s) / Reference |
| 35-Day Dietary | Rat | 0, 1, 10, 30, 100, 300 ppm | 30 ppm | 100 ppm | Retarded growth, increased liver and testis weight, bile duct proliferation, arsenic accumulation in liver and kidneys. | Franz and Schrader, 1959; Oxen, 1959 |
Experimental Protocols
Detailed experimental protocols for the studies cited by the EPA are generally not publicly available as they are often proprietary. The information provided is based on summaries in EPA's regulatory documents. The studies were conducted following EPA guidelines for toxicity testing. For example:
-
Acute Oral Toxicity (Guideline 870.1100): This type of study typically involves administering a single dose of the test substance to fasted animals (usually rats) via gavage. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD₅₀, the dose that is lethal to 50% of the test population, is then calculated.
-
Acute Dermal Toxicity (Guideline 870.1200): In this protocol, the test substance is applied to a shaved area of the skin of the test animals (often rats or rabbits) for a 24-hour period. The animals are observed for 14 days for toxic effects and mortality to determine the dermal LD₅₀.
-
Subchronic Toxicity Studies: These studies involve repeated dosing of the test substance to animals for a period of time, typically 90 days, but shorter-term studies like the 35-day study for OBPA also provide valuable information. The animals are observed for a variety of endpoints, including changes in body weight, food consumption, clinical signs of toxicity, and at the end of the study, hematology, clinical chemistry, and histopathology are evaluated to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Exposure Assessment and Risk Characterization
The EPA evaluates potential human exposure from OBPA-treated articles through dermal contact and incidental oral ingestion (e.g., hand-to-mouth behavior in children). The risk is characterized by calculating a Margin of Exposure (MOE), which is the ratio of the toxicological endpoint (NOAEL) to the estimated human exposure. An MOE below the Level of Concern (LOC), typically 100, indicates a potential risk.
The EPA's 2020 Draft Risk Assessment identified potential risks for certain residential scenarios:
-
Carpets: Dermal and incidental oral exposure MOEs were below the LOCs of 100 and 1,000 (for local effects), indicating a concern.[1]
-
Mattress Covers: Dermal exposure MOEs for children and adults were below the LOC of 100, and the local effects MOE was below 1,000, also indicating a concern.[1]
-
Swimming Pool Liners: Dermal and incidental oral exposure MOEs for swimmers were above the LOC of 100 and are not of concern.[1]
Occupational handler exposures via inhalation were found to have MOEs well above the LOC and are not of concern.[1]
The following diagram illustrates the potential pathways for human exposure to OBPA from treated articles.
Caption: Potential human exposure pathways for OBPA.
Environmental Fate and Ecological Risk Assessment
The EPA has also evaluated the potential environmental risks associated with the use of OBPA.
Environmental Fate
OBPA is incorporated into materials as a preservative and is not expected to leach into the environment in significant amounts due to its low water solubility.[1] The primary degradation product of OBPA in the environment is expected to be phenoxyarsinic acid.[1] Due to the limited environmental exposure from its current uses, the EPA has determined that no further environmental fate data are needed.[6]
Ecological Effects
Ecological toxicity data indicate that technical grade OBPA is very highly toxic to freshwater and marine fish and invertebrates on an acute basis.[7] However, because OBPA is primarily used in indoor and industrial applications with limited environmental release, the EPA has not conducted a full quantitative risk assessment for non-target organisms.[7]
The EPA has made a "no effects" determination under the Endangered Species Act (ESA) for all listed species and their critical habitats.[1]
A point of concern has been raised regarding the discharge of water from swimming pools with OBPA-treated liners, as the concentration of OBPA in the discharged water could potentially exceed the aquatic toxicity endpoints for invertebrates.[8]
Conclusion and Current Regulatory Status
This compound (OBPA) is an effective antimicrobial preservative with a long history of use. The EPA's regulatory oversight has evolved, with the ongoing registration review process ensuring that the assessment of its risks is based on current scientific standards.
The key takeaways from the EPA's evaluation are:
-
Human Health: While occupational exposures are not of concern when appropriate protective measures are taken, some residential exposure scenarios from treated articles have been identified as potentially posing a risk, with MOEs below the level of concern.
-
Environmental Health: The risk to the environment is considered low due to the limited leaching of OBPA from treated materials. However, the potential impact of discharges from treated swimming pools is an area that may require further risk management.
The EPA's registration review for OBPA is ongoing. The final decision will be based on a comprehensive evaluation of all available data and public comments on the draft risk assessments. This may result in continued registration with or without modifications to the allowed uses and required risk mitigation measures. Researchers and industry professionals should remain aware of the developing regulatory landscape for this compound.
References
- 1. epa.gov [epa.gov]
- 2. A Step-by-Step Guide: Understanding the EPA Pesticide Registration Process - AAA Compliance Partners [aaacompliancepartners.com]
- 3. Evaluating human exposure to antibiotic resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. epa.gov [epa.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 10,10'-Oxybisphenoxarsine (OBPA) in Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 10,10'-Oxybisphenoxarsine (OBPA) in various plastic matrices. The protocols detailed below are based on established analytical principles for the analysis of organoarsenic compounds and plastic additives. It is recommended that each method be validated in the user's laboratory for its intended use to ensure accuracy and precision.
Introduction
This compound (OBPA) is an organoarsenic compound that has been utilized as a biocide and preservative in a variety of materials, including plastics such as polyvinyl chloride (PVC) and polyethylene (B3416737) (PE). Due to the potential for migration and subsequent human and environmental exposure, sensitive and specific analytical methods are required to determine the concentration of OBPA in plastic products. This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
Analytical Methodologies Overview
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the required detection limits, the complexity of the plastic matrix, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for the identification and quantification of thermally stable and volatile compounds. Analysis of OBPA by GC-MS may require a derivatization step to improve its volatility and chromatographic behavior.
-
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): A highly sensitive and specific technique for elemental speciation. This method allows for the direct determination of OBPA and its potential degradation products containing arsenic, with exceptional detection limits.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrument, matrix, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/g | 0.001 - 0.01 µg/g |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/g | 0.003 - 0.03 µg/g |
| Linear Range | 1 - 500 µg/L | 0.01 - 100 µg/L |
| Recovery | 85 - 110% | 90 - 105% |
| Precision (RSD) | < 15% | < 10% |
Experimental Protocols
Sample Preparation and Extraction
The extraction of OBPA from the plastic matrix is a critical step for accurate quantification. Two primary methods are presented: solvent extraction and dissolution-reprecipitation.
Protocol 4.1.1: Solvent Extraction
This method is suitable for a wide range of plastics and is less labor-intensive than dissolution-reprecipitation.
-
Sample Comminution: Reduce the plastic sample to a small particle size (< 1 mm) using a cryogenic mill or a mechanical grinder to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 1 gram of the comminuted plastic sample into a glass centrifuge tube.
-
Solvent Addition: Add 10 mL of a suitable extraction solvent. Dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727) (e.g., 9:1 v/v) is recommended.
-
Extraction:
-
Ultrasonic Extraction: Place the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Microwave-Assisted Extraction (MAE): Place the sealed extraction vessel in a microwave extraction system. A typical program would be to ramp to 100°C over 5 minutes and hold for 15 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer from the solvent extract.
-
Extract Collection: Carefully transfer the supernatant (the solvent extract) to a clean glass vial.
-
Repeated Extraction: Repeat the extraction process (steps 3-6) on the remaining plastic material twice more. Combine the extracts.
-
Concentration: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent suitable for the chosen analytical technique (e.g., ethyl acetate (B1210297) for GC-MS, or a mobile phase compatible solvent for HPLC-ICP-MS).
Protocol 4.1.2: Dissolution-Reprecipitation (for PVC)
This method is particularly effective for PVC and ensures the complete release of additives.
-
Sample Weighing: Accurately weigh approximately 0.5 grams of the PVC sample into a glass beaker.
-
Dissolution: Add 20 mL of tetrahydrofuran (B95107) (THF) and stir until the polymer is completely dissolved.
-
Precipitation: Slowly add 40 mL of a non-solvent, such as methanol or ethanol, to the solution while stirring to precipitate the PVC polymer.
-
Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter to separate the precipitated polymer from the solution containing the extracted additives.
-
Concentration and Reconstitution: Evaporate the filtrate and reconstitute the residue as described in steps 8 and 9 of the Solvent Extraction protocol.
Analytical Protocols
Protocol 4.2.1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (if necessary): While OBPA may be amenable to direct GC-MS analysis, derivatization can improve peak shape and sensitivity. A common approach for organoarsenic compounds is derivatization with a dithiol, such as 1,3-propanedithiol, to form a stable cyclic thioarsenite.
-
To the reconstituted extract, add a derivatizing agent and catalyst according to established procedures for organoarsenic compounds.
-
Heat the reaction mixture as required to complete the derivatization.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 280°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 10 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for OBPA and its derivative should be determined from a standard.
-
Protocol 4.2.2: High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, Mobile Phase B: Methanol.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
ICP-MS Parameters:
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Auxiliary Gas Flow: 0.9 L/min.
-
Nebulizer Gas Flow: Optimized for maximum sensitivity.
-
Monitored Isotope: m/z 75 (Arsenic).
-
Collision/Reaction Cell: Use of a collision cell with helium or a reaction cell with hydrogen may be necessary to remove polyatomic interferences (e.g., ArCl⁺).
-
Visualizations
Caption: Experimental workflow for the analysis of OBPA in plastics.
Caption: Logical diagram for method selection.
Application Notes and Protocols for 1.0,10'-Oxybisphenoxarsine as a Biocide in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,10'-Oxybisphenoxarsine (OBPA) is a potent, broad-spectrum organoarsenic biocide historically used to protect various materials from microbial degradation.[1] In polymer formulations, it offers protection against a wide range of bacteria and fungi that can cause discoloration, odor, and deterioration of the polymer matrix. OBPA's efficacy stems from its ability to disrupt essential cellular processes in microorganisms.[2]
This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound as a biocide in common polymer formulations such as flexible Polyvinyl Chloride (PVC), Polyethylene (PE), and Polypropylene (PP). Due to its arsenic content and associated toxicity, handling and application of OBPA require strict adherence to safety protocols.[3]
Mechanism of Action
The primary biocidal mechanism of this compound involves a direct interaction with microbial cells, leading to cell death through two main pathways:
-
Cell Membrane Disruption: OBPA molecules are believed to intercalate into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The loss of selective permeability results in the leakage of essential intracellular components, such as ions and metabolites, ultimately causing cell lysis.
-
Enzyme Inhibition: The arsenic component of OBPA can covalently bind to the sulfhydryl groups (-SH) of essential enzymes within the microbial cell. This binding inactivates the enzymes, disrupting critical metabolic pathways such as cellular respiration and nutrient processing, leading to metabolic arrest and cell death.
Figure 1: Mechanism of action of this compound on a microbial cell.
Data Presentation
The following tables summarize the expected antimicrobial efficacy of this compound in various polymer formulations based on standardized testing methodologies.
Table 1: Antifungal Efficacy in Flexible PVC (ASTM G21)
| OBPA Concentration (% w/w) | Polymer Matrix | Test Fungus | Incubation Time (Days) | Fungal Growth Rating* |
| 0 (Control) | Flexible PVC | Aspergillus brasiliensis | 28 | 4 (Heavy Growth) |
| 0.5 | Flexible PVC | Aspergillus brasiliensis | 28 | 0 (No Growth) |
| 1.0 | Flexible PVC | Aspergillus brasiliensis | 28 | 0 (No Growth) |
| 0 (Control) | Flexible PVC | Penicillium funiculosum | 28 | 4 (Heavy Growth) |
| 0.5 | Flexible PVC | Penicillium funiculosum | 28 | 0 (No Growth) |
| 1.0 | Flexible PVC | Penicillium funiculosum | 28 | 0 (No Growth) |
*ASTM G21 Fungal Growth Rating: 0 = No growth, 1 = Traces of growth (<10%), 2 = Light growth (10-30%), 3 = Medium growth (30-60%), 4 = Heavy growth (60-100%).
Table 2: Antibacterial Efficacy in Polyethylene (ISO 22196)
| OBPA Concentration (% w/w) | Polymer Matrix | Test Bacterium | Incubation Time (Hours) | Log Reduction | Antibacterial Activity (R) |
| 0 (Control) | Polyethylene | Escherichia coli | 24 | - | < 2.0 |
| 0.5 | Polyethylene | Escherichia coli | 24 | > 3.0 | > 2.0 |
| 1.0 | Polyethylene | Escherichia coli | 24 | > 4.0 | > 2.0 |
| 0 (Control) | Polyethylene | Staphylococcus aureus | 24 | - | < 2.0 |
| 0.5 | Polyethylene | Staphylococcus aureus | 24 | > 3.0 | > 2.0 |
| 1.0 | Polyethylene | Staphylococcus aureus | 24 | > 4.0 | > 2.0 |
*Antibacterial Activity (R) is calculated as R = (Ut - U0) - (At - U0) = Ut - At, where Ut is the average of the common logarithm of the number of viable bacteria recovered from the untreated test specimens after 24 h, and At is the average of the common logarithm of the number of viable bacteria recovered from the treated test specimens after 24 h. R ≥ 2.0 indicates significant antibacterial activity.
Experimental Protocols
1. Protocol for Incorporation of this compound into Polymer Formulations via Masterbatch
This protocol describes the preparation of a concentrated masterbatch of OBPA in a polymer carrier, which can then be blended with the bulk polymer during processing.
Figure 2: Workflow for incorporating OBPA into polymers via masterbatch.
Materials:
-
This compound (technical grade powder)
-
Polymer carrier resin (e.g., Linear Low-Density Polyethylene - LLDPE)
-
Dispersing agent (e.g., stearic acid or a suitable wax)
-
Virgin polymer resin for final product (e.g., PVC, PE, PP)
Equipment:
-
High-speed mixer
-
Twin-screw extruder with a suitable screw configuration for compounding
-
Water bath for cooling the extrudate
-
Pelletizer
Procedure:
-
Masterbatch Formulation:
-
Determine the desired concentration of OBPA in the masterbatch (typically 10-20% w/w).
-
Calculate the required amounts of OBPA, polymer carrier, and dispersing agent. A typical formulation might be: 10% OBPA, 88% LLDPE, 2% stearic acid.
-
-
Dry Blending:
-
In a high-speed mixer, combine the polymer carrier resin and the dispersing agent.
-
Gradually add the OBPA powder while mixing to ensure a homogeneous pre-blend and to minimize dust generation.
-
-
Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the polymer carrier (e.g., for LLDPE, a profile from 160°C to 200°C from feed zone to die).
-
Feed the dry blend into the extruder. The screw design should provide good distributive and dispersive mixing to ensure uniform incorporation of the OBPA.
-
-
Pelletizing:
-
The molten polymer strand exiting the extruder die is cooled in a water bath.
-
The cooled strand is then fed into a pelletizer to produce masterbatch pellets.
-
-
Final Product Formulation:
-
The OBPA masterbatch pellets are then let down into the virgin polymer resin at the desired final concentration (e.g., 0.5-2.0% w/w) during the final product manufacturing process (e.g., extrusion, injection molding).
-
2. Protocol for Antifungal Susceptibility Testing (ASTM G21)
This protocol is used to determine the resistance of synthetic polymeric materials to fungi.
Figure 3: Workflow for ASTM G21 antifungal susceptibility testing.
Materials:
-
Polymer test specimens (with and without OBPA)
-
Cultures of specified fungi (e.g., Aspergillus brasiliensis, Penicillium funiculosum)
-
Nutrient-salts agar
-
Sterile water
Equipment:
-
Incubator capable of maintaining 28-30°C and >85% relative humidity
-
Autoclave
-
Sterile Petri dishes
-
Atomizer for spraying spore suspension
Procedure:
-
Test Specimen Preparation: Prepare triplicate test specimens of the polymer with and without OBPA. Specimens should be approximately 50 x 50 mm.
-
Fungal Spore Suspension: Prepare a mixed spore suspension of the specified fungi in sterile water containing a small amount of a wetting agent.
-
Inoculation: Place the test specimens on the surface of solidified nutrient-salts agar in Petri dishes. Spray the spore suspension evenly over the surface of the specimens.
-
Incubation: Incubate the inoculated test specimens at 28-30°C and a relative humidity of at least 85% for 28 days.
-
Evaluation: After incubation, visually inspect the specimens for fungal growth and assign a rating from 0 (no growth) to 4 (heavy growth) according to the ASTM G21 standard.
3. Protocol for Antibacterial Activity Testing (ISO 22196)
This protocol is used to quantitatively measure the antibacterial activity of plastic surfaces.
Materials:
-
Polymer test specimens (with and without OBPA)
-
Cultures of specified bacteria (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient broth and agar
-
Sterile physiological saline
-
Neutralizing solution
Equipment:
-
Incubator capable of maintaining 35°C and >90% relative humidity
-
Autoclave
-
Sterile Petri dishes
-
Stomacher or vortex mixer
Procedure:
-
Test Specimen Preparation: Prepare triplicate test specimens of the polymer with and without OBPA, typically 50 x 50 mm.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in nutrient broth and dilute to a concentration of approximately 5 x 10^5 to 1 x 10^6 cells/mL.
-
Inoculation: Pipette a defined volume (e.g., 0.4 mL) of the bacterial inoculum onto the surface of each test specimen. Cover the inoculum with a sterile film (40 x 40 mm) to spread it evenly.
-
Incubation: Place the inoculated specimens in Petri dishes and incubate at 35°C and >90% relative humidity for 24 hours. A set of control specimens are processed immediately after inoculation (T=0).
-
Recovery and Enumeration: After incubation, wash the surface of the specimens with a neutralizing solution. Enumerate the viable bacteria in the wash solution using standard plate count methods.
-
Calculation: Calculate the antibacterial activity (R) as described in the notes for Table 2.
Safety and Handling
This compound is toxic and should be handled with extreme care in a well-ventilated area, preferably within a fume hood.[3] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information and emergency procedures.
Disclaimer
This document is intended for informational purposes for research and development professionals. The use of this compound may be subject to regulatory restrictions in certain regions. It is the user's responsibility to ensure compliance with all applicable regulations.
References
Leaching of 10,10'-Oxybisphenoxarsine (OBPA) from Treated Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,10'-Oxybisphenoxarsine (OBPA) is an organoarsenic compound that has been utilized as a biocide in a variety of materials to prevent microbial degradation. Its applications include incorporation into plastics (such as PVC and vinyl), textiles, adhesives, and coatings.[1] The potential for OBPA to leach from these treated materials into the surrounding environment is a significant concern, necessitating standardized methods for its evaluation. This document provides detailed application notes and proposed experimental protocols for studying the leaching of OBPA from treated materials.
Data Presentation
The available quantitative data on OBPA leaching is limited. The United States Environmental Protection Agency (EPA) has referenced a key study in its risk assessment of OBPA.
Table 1: Summary of Quantitative Leaching Data for OBPA
| Treated Material | Leaching Condition | Analyte | Leaching Percentage/Concentration | Source (MRID) |
| Flexible PVC Swimming Pool Liners | Not Specified | OBPA | 10% of the initial amount in the liner | 50666801[2] |
| Pool Liners and Vinyl Baby Pants | Not Specified | Arsenic | Leachate would not exceed 50 ppb | GS044070[1][3] |
Note: Access to the full study reports (MRID documents) is typically required to obtain detailed experimental conditions.
Environmental Fate and Degradation
When OBPA leaches into the environment, it is expected to undergo degradation. The primary degradation product identified is phenoxyarsinic acid.[2] Further degradation pathways for organoarsenic compounds in aquatic environments can involve redox transformations and methylation.[4][5][6][7]
Caption: Environmental degradation pathway of OBPA.
Experimental Protocols
Given the lack of a standardized, publicly available EPA protocol for OBPA leaching[8][9], the following protocols are proposed based on best practices for evaluating leaching from polymeric materials and analysis of related compounds.
Protocol 1: Dynamic Leaching Test for OBPA from Polymeric Materials
This protocol is adapted from the Dynamic Leaching Method for Microplastic Assessment (DyLeMMA) and is designed to simulate environmental sink conditions.[10][11][12]
Objective: To determine the rate and extent of OBPA and phenoxyarsinic acid leaching from polymeric materials (e.g., PVC, vinyl) under dynamic aqueous conditions.
Materials:
-
OBPA-treated polymer, cut into standardized sizes (e.g., 1 cm x 1 cm squares).
-
High-purity water (e.g., Milli-Q or equivalent).
-
Amber borosilicate glass bottles with PTFE-lined caps.
-
Incubator shaker.
-
Stainless steel mesh filters.
-
Analytical standards for OBPA and phenoxyarsinic acid.
-
Solvents for extraction (e.g., dichloromethane, acetonitrile).
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup).
-
High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Sample Preparation: Accurately weigh a specified amount of the OBPA-treated polymer (e.g., 1.0 g) and place it into a series of amber glass bottles.
-
Leaching: Add a defined volume of high-purity water to each bottle (e.g., 100 mL).
-
Incubation: Place the bottles in an incubator shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a subset of the bottles.
-
Leachate Collection: Decant the entire aqueous phase (leachate) through a stainless steel mesh filter to separate it from the polymer material.
-
Sample Preservation: Store the leachate samples in amber glass vials at 4°C until analysis.
-
Analysis: Analyze the leachate for OBPA and phenoxyarsinic acid using the analytical protocol outlined below.
Caption: Workflow for the dynamic leaching test.
Protocol 2: Analytical Method for OBPA and Phenoxyarsinic Acid in Leachates
This proposed method utilizes liquid chromatography-mass spectrometry, a common and sensitive technique for the analysis of organic compounds in aqueous matrices.[4][13][14][15]
Objective: To quantify the concentration of OBPA and phenoxyarsinic acid in aqueous leachate samples.
Procedure:
-
Sample Preparation:
-
Filter the leachate sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration. The choice of SPE sorbent will depend on the specific characteristics of the leachate matrix.
-
-
Instrumental Analysis (HPLC-MS/MS):
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated for optimal sensitivity for both analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for OBPA and phenoxyarsinic acid need to be determined by infusing pure standards.
-
-
-
Quantification:
-
Prepare a calibration curve using a series of standard solutions of OBPA and phenoxyarsinic acid of known concentrations.
-
Quantify the analytes in the leachate samples by comparing their peak areas to the calibration curve.
-
The use of an internal standard is recommended to correct for matrix effects.
-
Caption: Analytical workflow for leachate analysis.
Conclusion
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Efficient Degradation of Organoarsenic by UV/Chlorine Treatment: Kinetics, Mechanism, Enhanced Arsenic Removal, and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A review on arsenic in the environment: bio-accumulation, remediation, and disposal - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02018E [pubs.rsc.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. sciprofiles.com [sciprofiles.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Separation of 10,10'-Oxybisphenoxarsine (OBPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,10'-Oxybisphenoxarsine (OBPA) is a heterocyclic organoarsenic compound widely utilized as a potent biocide in various industrial materials, including plastics, textiles, and adhesives, to prevent microbial growth.[1] Its efficacy and potential for migration into the environment necessitate robust and reliable analytical methods for its separation, identification, and quantification. Chromatographic techniques are central to the analysis of OBPA, allowing for its separation from complex matrices and subsequent detection.
This document provides detailed application notes and protocols for the separation of OBPA using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). While a specific TLC method has been documented, the HPLC and GC protocols are proposed starting points for method development, based on established principles for the analysis of organoarsenic compounds and polymer additives.[2][3][4][5][6]
I. Sample Preparation from Polymer and Textile Matrices
The initial and critical step in the analysis of OBPA is its efficient extraction from the sample matrix. The choice of solvent and extraction technique is vital for quantitative recovery.
Protocol 1: Solvent Extraction
This protocol is a general procedure for extracting OBPA from solid matrices like plastics and textiles.
-
Sample Comminution: Reduce the sample to a small particle size to maximize the surface area for extraction. This can be achieved by cryomilling, grinding, or cutting the material into small pieces (e.g., 0.25 cm²).[7][8]
-
Solvent Selection: Dichloromethane (B109758) has been effectively used for extracting OBPA from plastics.[9] Tetrahydrofuran (THF) is another suitable solvent for dissolving or swelling many polymers to release additives.[10]
-
Extraction Procedure:
-
Accurately weigh approximately 1-5 grams of the comminuted sample into a glass flask.
-
Add a sufficient volume of the selected solvent (e.g., 30-50 mL of dichloromethane or THF) to completely immerse the sample.
-
Agitate the mixture for an extended period (e.g., 24 hours) at room temperature.[10] Sonication or accelerated solvent extraction (ASE) can be employed to enhance extraction efficiency and reduce time.[7][11]
-
-
Extract Filtration and Concentration:
-
Filter the extract to remove any solid polymer or textile residues.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile (B52724) for HPLC or hexane (B92381) for GC) for chromatographic analysis.[7]
-
II. Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique suitable for the qualitative identification of OBPA. A documented method for the detection of OBPA in plastics is provided below.[9]
Protocol 2: TLC Separation of OBPA
-
Plate Preparation: Use silica (B1680970) gel TLC plates. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.
-
Sample Application: Spot the concentrated sample extract and an OBPA standard solution onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing a mobile phase of petroleum ether-diethyl ether-acetic acid (80:20:1, v/v/v) .[9] Allow the solvent front to ascend to near the top of the plate.
-
Visualization:
-
Remove the plate from the chamber and allow the solvent to evaporate completely.
-
Spray the plate with a silver nitrate (B79036) solution. OBPA will appear as a distinct spot.
-
Alternatively, if using TLC plates with a fluorescent indicator, visualize the spots under UV light (254 nm).
-
-
Identification: Compare the Retention Factor (Rƒ) of the spot from the sample extract with that of the OBPA standard.
Table 1: Example TLC Data for OBPA Identification
| Analyte | Mobile Phase System | Rƒ Value (Example) | Visualization |
| This compound (OBPA) | Petroleum ether:Diethyl ether:Acetic acid (80:20:1) | 0.65 | Silver Nitrate Spray / UV (254 nm) |
Note: Rƒ values are indicative and can vary with experimental conditions.
III. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile compounds like OBPA. The following is a proposed starting method for the analysis of OBPA based on reversed-phase chromatography, which is widely used for organic additives.[10]
Protocol 3: Proposed HPLC Method for OBPA Quantification
-
Chromatographic System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable. Coupling to a mass spectrometer (LC-MS) would provide greater specificity and sensitivity.[10]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Mobile Phase: A gradient elution using acetonitrile and water is proposed to ensure good separation.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
-
Start with 60% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where OBPA has significant absorbance (e.g., 254 nm). A full UV scan using a DAD would be beneficial for method development.
-
Quantification: Prepare a calibration curve using standard solutions of OBPA of known concentrations.
Table 2: Example HPLC Quantitative Data for OBPA Analysis
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | 12.5 | 15,000 | 1.0 |
| Standard 2 (5 µg/mL) | 12.5 | 75,000 | 5.0 |
| Standard 3 (10 µg/mL) | 12.5 | 150,000 | 10.0 |
| Sample Extract | 12.5 | 112,500 | 7.5 |
Note: This data is for illustrative purposes only.
IV. Gas Chromatography (GC)
Due to its high molecular weight and complex structure, OBPA is expected to have low volatility, making GC analysis challenging. A high-temperature GC method is proposed. For organoarsenic compounds that are not sufficiently volatile, derivatization is a common strategy.[5][6] Silylation, for instance, can increase the volatility of polar analytes.[12][13]
Protocol 4: Proposed GC-MS Method for OBPA Analysis
-
Chromatographic System: A GC system coupled with a Mass Spectrometer (MS) is recommended for definitive identification. A Flame Ionization Detector (FID) can be used for quantification if sensitivity is sufficient.
-
Column: A high-temperature, low-bleed capillary column suitable for the analysis of semi-volatile compounds, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program (Example):
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 320 °C at 15 °C/min.
-
Hold at 320 °C for 10 minutes.
-
-
Injector: Splitless mode at 300 °C.
-
MS Parameters:
-
Transfer line temperature: 300 °C.
-
Ion source temperature: 230 °C.
-
Scan range: 50-600 m/z.
-
-
Derivatization (If Required): If direct analysis yields poor peak shape or low response, a derivatization step using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be necessary.[12]
Table 3: Example GC-MS Quantitative Data for OBPA Analysis
| Sample ID | Retention Time (min) | Target Ion (m/z) | Peak Area | Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | 15.2 | 502 | 12,000 | 1.0 |
| Standard 2 (5 µg/mL) | 15.2 | 502 | 60,000 | 5.0 |
| Standard 3 (10 µg/mL) | 15.2 | 502 | 120,000 | 10.0 |
| Sample Extract | 15.2 | 502 | 90,000 | 7.5 |
Note: This data is for illustrative purposes only. The target ion (m/z 502) corresponds to the molecular ion of OBPA.
V. Experimental Workflow
The following diagram illustrates a comprehensive workflow for the chromatographic analysis of OBPA in a material sample.
Caption: Workflow for OBPA analysis.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the chromatographic separation of this compound. The TLC method offers a straightforward approach for qualitative screening, while the proposed HPLC and GC methods serve as robust starting points for developing and validating quantitative assays. Proper sample preparation is paramount to achieving accurate and reproducible results. These methods are essential tools for quality control, regulatory compliance, and research in fields where OBPA is utilized.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. publisherspanel.com [publisherspanel.com]
- 3. polymersolutions.com [polymersolutions.com]
- 4. Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical techniques for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Qualitative determination of this compound and decabromodiphenyl ether in plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Determination of alkylphenol ethoxylates in textiles by normal-phase liquid chromatography and reversed-phase liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of 10,10'-Oxybisphenoxarsine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,10'-Oxybisphenoxarsine (OBPA) is an organoarsenic compound that has been utilized as a biocide in various industrial and commercial products. Due to its arsenic content, there is significant interest in understanding its potential toxicological profile, particularly its effects at the cellular level. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of OBPA. The methodologies outlined here are based on established assays used for evaluating the cytotoxicity of related organoarsenic compounds and provide a framework for generating robust and reproducible data.
While specific in vitro cytotoxicity data for OBPA is limited in publicly available literature, the protocols described herein are widely applicable for characterizing the cytotoxic potential of this and other similar chemical entities. The assays cover a range of cellular endpoints, from metabolic activity and membrane integrity to cell proliferation, offering a comprehensive initial assessment.
Data Presentation
As no specific experimental data for this compound was found in the searched literature, the following tables are presented as templates. Researchers can populate these tables with their experimental data upon conducting the described assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of OBPA (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Membrane Integrity as Determined by LDH Assay
| Concentration of OBPA (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) | EC50 (µM) |
| 0 (Vehicle Control) | 0 ± 3.1 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control (Lysis Buffer) | 100 |
Table 3: Lysosomal Integrity as Determined by Neutral Red Uptake Assay
| Concentration of OBPA (µM) | % Neutral Red Uptake (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 6.8 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Experimental Protocols
The following are detailed protocols for key in vitro cytotoxicity assays. It is recommended to use a combination of these assays to obtain a comprehensive understanding of the cytotoxic effects of this compound. For lipophilic compounds like OBPA, careful consideration should be given to the choice of solvent and its final concentration in the culture medium to avoid solvent-induced cytotoxicity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or human bladder epithelial (UROtsa) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (OBPA) stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of OBPA in complete culture medium. Remove the old medium from the wells and add 100 µL of the OBPA dilutions. Include a vehicle control (medium with the same concentration of solvent used for OBPA) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
Cells and culture reagents as in Protocol 1
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the positive control.
Protocol 3: Neutral Red Uptake Assay for Lysosomal Integrity
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Cells and culture reagents as in Protocol 1
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubation: Incubate for 2-3 hours at 37°C to allow for dye uptake.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of neutral red uptake relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity testing of OBPA.
Hypothesized Signaling Pathway for Organoarsenical-Induced Cytotoxicity
Caption: Hypothesized signaling pathway for OBPA-induced cytotoxicity.
Application Notes and Protocols: 10,10'-Oxybisphenoxarsine (OBPA) as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,10'-Oxybisphenoxarsine (OBPA) is an organoarsenic compound historically utilized as a potent biocide, primarily as a fungicide and bacteriostat in various materials such as plastics (e.g., PVC), textiles, and adhesives. Due to its toxicological profile and the presence of arsenic, there is a significant regulatory and safety interest in monitoring its presence and concentration in consumer products and environmental samples.
These application notes provide detailed protocols for the quantitative analysis of OBPA in polymer matrices using this compound as a reference standard. The methodologies described are based on modern analytical techniques, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which offer high sensitivity and selectivity. The use of a well-characterized reference standard is critical for accurate quantification, method validation, and ensuring the reliability of analytical data.
Safety Precautions
This compound is a toxic organoarsenic compound and should be handled with extreme care.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times. All work with the pure standard and its concentrated solutions should be performed in a certified fume hood to avoid inhalation.[2] All waste containing OBPA must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
Experimental Protocols
Protocol 1: Quantification of OBPA in PVC Plastic by LC-MS/MS
This protocol details the extraction of OBPA from a Polyvinyl Chloride (PVC) matrix followed by quantification using a sensitive and selective LC-MS/MS method.
1. Materials and Reagents
-
This compound (OBPA) reference standard (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Magnesium sulfate (B86663) (anhydrous)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Sodium chloride
-
PVC sample known to be free of OBPA (for matrix blanks and spikes)
-
0.22 µm PTFE syringe filters
2. Preparation of Standards
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of OBPA reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to create calibration standards ranging from 1 ng/mL to 500 ng/mL.
3. Sample Preparation (Modified QuEChERS Method)
The following diagram illustrates the sample preparation workflow.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Precursor Ion (m/z): 503.0
-
Product Ion 1 (Quantifier): To be determined experimentally (e.g., a stable fragment).
-
Product Ion 2 (Qualifier): To be determined experimentally (e.g., another stable fragment).
-
Collision Energy: To be optimized for the specific instrument.
-
Protocol 2: Quantification of OBPA in Textiles by GC-MS/MS
This protocol is suitable for the analysis of OBPA in textile samples, particularly those where the compound may be more amenable to gas chromatography.
1. Materials and Reagents
-
This compound (OBPA) reference standard (≥98% purity)
-
Ethyl acetate (B1210297) (GC grade)
-
Hexane (B92381) (GC grade)
-
Magnesium sulfate (anhydrous)
-
Primary Secondary Amine (PSA) sorbent
-
Textile sample known to be free of OBPA
-
0.22 µm PTFE syringe filters
2. Preparation of Standards
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of OBPA reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.
3. Sample Preparation
-
Cut the textile sample into small pieces (approx. 1 mm x 1 mm).
-
Weigh 0.5 g of the cut textile into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 x g for 5 minutes.
-
Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg of PSA and 150 mg of anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.
4. GC-MS/MS Instrumentation and Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5MS or similar low-bleed capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
MRM Transitions:
-
Precursor Ion (m/z): To be determined from the mass spectrum of OBPA (likely the molecular ion or a major fragment).
-
Product Ions (Quantifier and Qualifier): To be determined experimentally.
-
Collision Energy: To be optimized.
-
Data Presentation
The following tables present representative quantitative data from method validation studies for the LC-MS/MS analysis of OBPA in PVC.
Table 1: Linearity of OBPA Calibration Standards
| Concentration (ng/mL) | Mean Peak Area | % RSD (n=3) |
| 1 | 5,230 | 4.5 |
| 5 | 26,150 | 3.2 |
| 10 | 51,980 | 2.8 |
| 50 | 258,900 | 1.9 |
| 100 | 521,300 | 1.5 |
| 250 | 1,298,500 | 1.1 |
| 500 | 2,605,400 | 0.9 |
| Correlation Coefficient (R²) | 0.9995 |
Table 2: Accuracy and Precision for OBPA in Spiked PVC Matrix
| Spiked Conc. (ng/g) | Mean Measured Conc. (ng/g) (n=5) | Accuracy (% Recovery) | Precision (% RSD) |
| 5 | 4.8 | 96.0 | 8.2 |
| 50 | 51.5 | 103.0 | 5.5 |
| 200 | 195.0 | 97.5 | 4.1 |
Table 3: Method Sensitivity for OBPA in PVC
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.5 ng/g |
Visualization of Analytical Workflow
The overall analytical process, from sample reception to final data reporting, is a structured workflow.
Logical Relationship of Application Note Components
The structure of these application notes follows a logical progression from foundational knowledge to practical application and data interpretation.
References
Application Notes and Protocols for 10,10'-Oxybisphenoxarsine (OBPA) Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to 10,10'-Oxybisphenoxarsine (OBPA), a broad-spectrum antimicrobial agent. The following sections offer guidance on data presentation, experimental procedures for key assays, and visual workflows to ensure accurate and reproducible results.
Data Presentation
Due to the limited availability of publicly accessible and standardized quantitative susceptibility data for this compound, the following tables are provided as templates for researchers to populate with their own experimental findings. This structured format allows for clear and consistent data presentation and facilitates comparison across different experimental runs and microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (OBPA)
| Microorganism | Strain ID | MIC (µg/mL) | MIC (µM)¹ | Method |
| Staphylococcus aureus | ATCC® 29213™ | Broth Microdilution | ||
| Escherichia coli | ATCC® 25922™ | Broth Microdilution | ||
| Pseudomonas aeruginosa | ATCC® 27853™ | Broth Microdilution | ||
| Candida albicans | ATCC® 90028™ | Broth Microdilution | ||
| Aspergillus brasiliensis | ATCC® 16404™ | Broth Microdilution | ||
| (User-defined) | ||||
| (User-defined) |
¹The molecular weight of OBPA is 502.23 g/mol .
Table 2: Zone of Inhibition Diameters for this compound (OBPA)
| Microorganism | Strain ID | Disk Content (µg) | Zone of Inhibition (mm) | Interpretation (S/I/R)² |
| Staphylococcus aureus | ATCC® 25922™ | |||
| Escherichia coli | ATCC® 25922™ | |||
| Pseudomonas aeruginosa | ATCC® 27853™ | |||
| Candida albicans | ATCC® 90028™ | |||
| Aspergillus brasiliensis | ATCC® 16404™ | |||
| (User-defined) | ||||
| (User-defined) |
²S = Susceptible, I = Intermediate, R = Resistant. Interpretive criteria for OBPA are not yet established by regulatory bodies like CLSI or EUCAST. Researchers should establish their own interpretive criteria based on their experimental data and relevant controls.
Experimental Protocols
The following are detailed protocols for the most common microbiological assays for antimicrobial susceptibility testing.
Preparation of this compound (OBPA) Stock Solution
Note: this compound has low water solubility. Therefore, a solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended for the preparation of a stock solution.
Materials:
-
This compound (OBPA) powder (molecular weight: 502.23 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical polypropylene (B1209903) tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, single-use aliquoting tubes
Procedure:
-
Calculate the required mass of OBPA. To prepare a 10 mg/mL (19.91 mM) stock solution, weigh out 10 mg of OBPA powder using a calibrated analytical balance.
-
Dissolve OBPA in DMSO. Aseptically transfer the weighed OBPA powder into a sterile conical tube. Add 1 mL of sterile DMSO to the tube.
-
Ensure complete dissolution. Vortex the tube vigorously until the OBPA is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but care should be taken to avoid degradation of the compound.
-
Sterilization. The OBPA/DMSO stock solution should be considered sterile if prepared from sterile components under aseptic conditions. Filtration through a 0.22 µm syringe filter compatible with DMSO may be performed if necessary, though some loss of compound may occur.
-
Aliquoting and Storage. Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower, protected from light.
Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of OBPA.
Materials:
-
Sterile 96-well microtiter plates
-
Prepared OBPA stock solution (e.g., 10 mg/mL in DMSO)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Prepare serial dilutions of OBPA. In a sterile tube, prepare an intermediate dilution of the OBPA stock solution in the appropriate broth. From this, perform serial two-fold dilutions in the wells of the 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume). Ensure the final concentration of DMSO is below a level that affects microbial growth (typically ≤1%).
-
Prepare microbial inoculum. From a fresh culture, prepare a microbial suspension in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the microtiter plate. Add 50 µL (or 100 µL) of the standardized inoculum to each well containing the OBPA dilutions and the control wells.
-
Include controls.
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation. Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determine the MIC. The MIC is the lowest concentration of OBPA that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density.
Agar (B569324) Dilution Assay
This method also determines the MIC of OBPA and is useful for testing multiple isolates simultaneously.
Materials:
-
Prepared OBPA stock solution
-
Molten agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) held at 45-50°C
-
Sterile petri dishes
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., Steers replicator)
Protocol:
-
Prepare OBPA-containing agar plates. Add appropriate volumes of the OBPA stock solution to molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare microbial inoculum. Prepare a microbial suspension to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculate the plates. Using an inoculum replicating device, spot the microbial suspensions onto the surface of the agar plates, including a control plate with no OBPA.
-
Incubation. Incubate the plates under appropriate conditions.
-
Determine the MIC. The MIC is the lowest concentration of OBPA that inhibits the visible growth of the microorganism on the agar surface.
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of OBPA susceptibility.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Prepared OBPA stock solution
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Calipers or a ruler
Protocol:
-
Prepare OBPA disks. Aseptically impregnate sterile filter paper disks with a known amount of the OBPA stock solution. Allow the solvent to evaporate completely in a sterile environment.
-
Prepare the lawn of bacteria. Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a confluent lawn of growth.
-
Apply the disks. Place the OBPA-impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.
-
Incubation. Incubate the plates under appropriate conditions.
-
Measure the zone of inhibition. After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the Broth Microdilution Assay.
Caption: Workflow for the Agar Dilution Assay.
Caption: Workflow for the Disk Diffusion Assay.
Application Notes and Protocols: Synthesis and Evaluation of 10,10'-Oxybisphenoxarsine Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and evaluation protocols for 10,10'-Oxybisphenoxarsine (OBPA) and its derivatives. This document is intended to serve as a foundational guide for researchers interested in exploring the therapeutic potential of this class of organoarsenic compounds. While historically used as a biocide, recent interest has shifted towards the unique biological activities of phenoxarsine derivatives in areas such as antimicrobial and anticancer research.
Introduction
This compound (OBPA) is a heterocyclic organoarsenic compound known for its potent biological activity. The core phenoxarsine structure can be functionalized to generate a library of derivatives with potentially modulated efficacy and specificity. This document outlines the synthesis of the parent compound and provides a general framework for the synthesis of novel derivatives. Furthermore, it details protocols for evaluating their biological activity and discusses potential mechanisms of action, particularly in the context of cancer cell signaling.
Synthesis of this compound and Derivatives
The synthesis of this compound typically proceeds through the formation of a 10-halophenoxarsine intermediate, followed by a hydrolysis or coupling reaction. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of OBPA and its derivatives.
Experimental Protocol: Synthesis of this compound (OBPA)
This protocol is a generalized procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood. Organoarsenic compounds are highly toxic.
Step 1: Synthesis of 10-Chlorophenoxarsine
-
To a stirred solution of diphenyl ether in an appropriate solvent (e.g., carbon disulfide), add anhydrous aluminum chloride as a catalyst.
-
Slowly add arsenic trichloride to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully quench with crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 10-chlorophenoxarsine, which can be purified by recrystallization or distillation.
Step 2: Synthesis of this compound (OBPA)
-
Dissolve the purified 10-chlorophenoxarsine in a suitable organic solvent (e.g., ethanol).
-
Add an aqueous solution of a weak base, such as sodium carbonate, dropwise with stirring.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude OBPA by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to yield colorless crystals.[1]
Application in Antimicrobial Research
OBPA and its derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[2] The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes through the interaction of arsenic with sulfhydryl groups in proteins.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in medium without test compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity of Hypothetical Phenoxarsine Derivatives
The following table presents hypothetical MIC values for a series of phenoxarsine derivatives to illustrate how data can be structured for comparison.
| Compound | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| OBPA | -O-As(Phenoxarsine) | 1.5 | 3.0 | 2.5 |
| PD-01 | -NH-CH2-COOH | 0.8 | 1.5 | 1.0 |
| PD-02 | -S-CH2-CH2-OH | 1.2 | 2.5 | 2.0 |
| PD-03 | -N(CH3)2 | 2.0 | 4.0 | 3.5 |
Application in Anticancer Research
Recent research has focused on the potential of organoarsenic compounds and other heterocyclic structures like phenoxazines as anticancer agents.[1][3][4][5] Their mechanisms of action are often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and targeting specific cellular pathways.
Postulated Signaling Pathways in Cancer Cells
The interaction of phenoxarsine derivatives with cancer cells may trigger a cascade of events leading to cell death. A plausible signaling pathway, extrapolated from related compounds, is the induction of apoptosis via reactive oxygen species (ROS) generation and subsequent lysosomal dysfunction.
Caption: Postulated apoptotic pathway induced by phenoxarsine derivatives.
Experimental Protocol: Apoptosis Assay by Flow Cytometry
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the phenoxarsine derivative for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Quantitative Data: Cytotoxicity of Hypothetical Phenoxarsine Derivatives
The following table provides a template for presenting cytotoxicity data (IC50 values) against various cancer cell lines.
| Compound | R-Group | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| OBPA | -O-As(Phenoxarsine) | 5.2 | 7.8 | 6.5 |
| PD-01 | -NH-CH2-COOH | 1.8 | 2.5 | 2.1 |
| PD-02 | -S-CH2-CH2-OH | 3.5 | 4.1 | 3.8 |
| PD-03 | -N(CH3)2 | 8.1 | 10.2 | 9.4 |
Conclusion
The phenoxarsine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and evaluation methods outlined in this document provide a framework for the systematic investigation of this compound derivatives. Further research into the structure-activity relationships and the elucidation of specific molecular targets will be crucial for advancing these compounds in the drug discovery pipeline.
Disclaimer: The information provided is for research purposes only. All experimental work should be conducted in accordance with institutional safety guidelines and regulations. The quantitative data presented for derivatives are hypothetical and for illustrative purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Lysosomes in Colorectal Cancer: Exploring the Anticancer Activity of a New Benzo[ a]phenoxazine Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 10,10'-Oxybisphenoxarsine (OBPA) Solubility
Welcome to the technical support center for 10,10'-Oxybisphenoxarsine (OBPA). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during experiments with this compound.
! IMPORTANT SAFETY NOTICE ! this compound is a highly toxic organoarsenic compound. It is fatal if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage[1][2][3]. Always consult the Safety Data Sheet (SDS) before handling.[2][3] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and handle the compound in a well-ventilated area or a chemical fume hood.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound (OBPA), and why is its solubility a challenge?
A1: this compound is an organoarsenic compound previously used as a biocide in materials like plastics.[4][5] Its chemical structure, featuring large, nonpolar aromatic rings, makes it highly lipophilic (fat-soluble) and hydrophobic (water-insoluble).[6] The compound is described as insoluble in water, with a measured solubility of just 5 mg/L at 20°C.[1][6][7] This poor aqueous solubility presents a significant challenge for in vitro and in vivo experiments that require a dissolved state in aqueous buffer systems.
Q2: What are the key physicochemical properties of OBPA I should be aware of?
A2: Understanding the properties of OBPA is the first step in developing a successful solubilization strategy. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆As₂O₃ | [1][8] |
| Molecular Weight | 502.23 g/mol | [6][8] |
| Physical State | Colorless crystalline solid or light yellow liquid | [1] |
| Melting Point | 180 - 184 °C (356 - 363 °F) | [6] |
| Water Solubility | 5.0 mg/L (at 20°C) | [6][7] |
| Log P (Octanol-Water) | 6.36 | [6] |
Q3: Can I dissolve OBPA directly in my aqueous buffer (e.g., PBS)?
A3: No, it is highly unlikely to work. Given its extremely low water solubility (5 mg/L), attempting to dissolve OBPA directly in an aqueous buffer will likely result in an insoluble suspension, making it unsuitable for most biological assays.[6][7]
Q4: What general strategies can be used to improve the solubility of a compound like OBPA?
A4: For poorly water-soluble compounds, several formulation strategies are common in research and drug development. These can be broadly categorized as physical and chemical/formulation approaches.[9]
-
Co-Solvency: Using a water-miscible organic solvent to first dissolve the compound before diluting it into an aqueous medium.[10][11]
-
Surfactant Solubilization: Using detergents (surfactants) to form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in water.[12]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area-to-volume ratio, which can improve the dissolution rate.[10][12][13] This is more common for oral drug formulation than typical lab experiments.
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes, where the hydrophobic drug is held within a cavity of the more soluble cyclodextrin (B1172386) molecule.[14][15]
For most laboratory-scale experiments, the co-solvent method is the most practical starting point.
Troubleshooting Guide
Issue: My compound precipitated out of solution after I diluted my organic stock into my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Solvent Capacity Exceeded | The final concentration of the organic co-solvent in your aqueous buffer is too low to keep the compound dissolved. |
| 1. Decrease Final Compound Concentration: Try a lower final concentration of OBPA in your assay. | |
| 2. Increase Co-solvent Percentage: If your experiment can tolerate it, increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO). Always run a vehicle control to ensure the solvent itself does not affect the experimental outcome. | |
| 3. Change Co-solvent: Some compounds are more soluble in specific organic solvents. If using DMSO, consider trying DMF or ethanol (B145695) to prepare the stock solution. | |
| Temperature Effects | Solubility can be temperature-dependent. A solution prepared at room temperature might precipitate if cooled. |
| 1. Maintain Constant Temperature: Ensure the buffer and stock solution are at the same temperature before mixing and during the experiment. | |
| 2. Gentle Warming: If the protocol allows, gentle warming in a water bath may help redissolve the precipitate.[16] | |
| Incorrect Dilution Method | Adding the aqueous buffer to the concentrated stock can cause localized high concentrations and immediate precipitation. |
| 1. Reverse the Addition: Add the stock solution dropwise into the vortexing aqueous buffer. This rapid mixing helps prevent precipitation. |
Issue: I am observing unexpected effects in my experiment that might be due to the solvent.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | The organic co-solvent (e.g., DMSO, DMF) is causing toxicity or other off-target effects in your biological system. |
| 1. Run a Vehicle Control: Always include a control group that receives the same final concentration of the solvent without the compound. This helps differentiate between compound effects and solvent effects. | |
| 2. Lower Solvent Concentration: Keep the final co-solvent concentration as low as possible, ideally below 1% and preferably below 0.5%. | |
| 3. Switch to an Alternative Method: If solvent toxicity is a persistent issue, explore non-solvent-based methods like surfactant-aided solubilization. |
Experimental Protocols
Protocol 1: Co-Solvent Method for Solubilization
This is the most common and direct method for preparing a poorly soluble compound for an aqueous experiment.
Materials:
-
This compound (OBPA)
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Target aqueous buffer (e.g., PBS, cell culture media)
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of OBPA powder in a suitable vial.
-
Add a small volume of 100% DMSO (or DMF) to dissolve the powder completely. For example, to make a 10 mM stock of OBPA (MW: 502.23 g/mol ), dissolve 5.02 mg in 1 mL of DMSO.
-
Vortex thoroughly until the solution is clear and no solid particles are visible. This is your concentrated stock solution.
-
-
Perform Serial Dilutions (if necessary):
-
If your final experimental concentration is very low, it may be necessary to perform an intermediate dilution of your stock solution in the same organic solvent.
-
-
Dilute into Final Aqueous Medium:
-
Place your final volume of aqueous buffer in a tube.
-
While vortexing the aqueous buffer, add the required small volume of the OBPA stock solution dropwise. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 999 µL of buffer (a 1:1000 dilution, resulting in 0.1% DMSO).
-
Ensure the solution remains clear. If cloudiness or precipitate appears, the solubility limit has been exceeded (refer to the Troubleshooting Guide).
-
Protocol 2: Surfactant-Aided Solubilization
This method can be an alternative if co-solvents are not tolerated in your experiment. Surfactants like Tween 80 form micelles that encapsulate hydrophobic compounds.[12]
Materials:
-
This compound (OBPA)
-
Tween 80 (Polysorbate 80) or another suitable non-ionic surfactant
-
Ethanol (for initial wetting)
-
Target aqueous buffer
Procedure:
-
Prepare a Surfactant-Buffer Solution:
-
Prepare your aqueous buffer containing the desired final concentration of the surfactant. A common starting concentration is 0.1% to 1% Tween 80.
-
-
Weigh and Wet the Compound:
-
Weigh the required amount of OBPA into a glass vial.
-
Add a very small amount of ethanol (e.g., a few microliters) to wet the powder. This helps in its dispersion.
-
-
Dissolve in Surfactant Solution:
-
Add the surfactant-buffer solution to the wetted OBPA.
-
Vortex vigorously and/or sonicate the mixture until the compound is fully dispersed. The resulting solution should be a clear or slightly opalescent microemulsion.
-
-
Control Preparation:
-
It is critical to prepare a vehicle control containing the exact same concentration of surfactant and ethanol in the aqueous buffer.
-
Visualized Workflows and Logic
References
- 1. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 10,10-Oxybisphenoxarsine | 58-36-6 [chemicalbook.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]
- 7. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]
- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 10,10'-Oxybisphenoxarsine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10,10'-Oxybisphenoxarsine (OBPA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Consistently Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Moisture in Reaction | Organoarsenic compounds can be sensitive to hydrolysis. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Impure Starting Materials | The purity of reactants such as 10-chloro-10H-phenoxarsine or arsenic trioxide is critical. Use freshly purified or high-purity grade starting materials. Impurities can interfere with the reaction or lead to side products. |
| Suboptimal Reaction Temperature | The synthesis of OBPA requires controlled temperature conditions to facilitate the formation of the ether linkage.[1] Monitor the reaction temperature closely. If the temperature is too low, the reaction rate may be too slow. If it is too high, it could lead to decomposition or side reactions. |
| Inefficient Oxidative Coupling | For syntheses involving the oxidative coupling of 10-chloro-10H-phenoxarsine, the choice of base or catalyst is important.[2] Ensure the appropriate stoichiometry and that the catalyst is active. |
| Poor Quality of Arsenic Precursor | When using arsenic trioxide, its reactivity can be influenced by its physical form (particle size). Ensure it is finely powdered to maximize surface area and reactivity. |
Issue 2: Formation of Significant Side Products/Impurities
| Potential Cause | Troubleshooting Steps & Recommendations |
| Oxidation of Trivalent Arsenic | The trivalent arsenic centers in the product are susceptible to oxidation.[1] Work under an inert atmosphere and use degassed solvents to minimize contact with oxygen. |
| Decomposition by Acids or Bases | This compound is incompatible with strong acids and bases, which can lead to decomposition.[1] Ensure the pH of the reaction and workup is controlled. Avoid harsh acidic or basic conditions during purification. |
| Hydrolysis of the Product | In aqueous environments, OBPA can undergo hydrolysis, which would lead to the release of other arsenic species.[1] Use non-aqueous workup procedures where possible and ensure the final product is stored in a dry environment. |
| Incomplete Reaction | Unreacted starting materials will be present as impurities. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion before starting the workup. |
Issue 3: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Recrystallization Solvent | The choice of solvent is crucial for effective recrystallization. Ethanol (B145695) and isopropanol (B130326) are commonly used.[1] If these are not effective, consider a systematic solvent screen with other organic solvents. |
| Product Oiling Out | The product may separate as an oil instead of crystals during recrystallization. This can be due to impurities or cooling the solution too quickly. Try slower cooling, seeding with a small crystal of pure product, or using a different solvent system. |
| Co-precipitation of Impurities | If impurities have similar solubility to the product, they may co-precipitate. Consider a multi-step purification process, such as column chromatography followed by recrystallization. |
| Product Instability During Purification | As OBPA is sensitive to its environment, it may degrade during lengthy purification procedures. Minimize the duration of purification steps and avoid excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways reported for this compound:
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From Phenol (B47542) and Arsenic Trioxide: This method involves the reaction of phenol derivatives with arsenic trioxide under controlled temperature conditions.[1]
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Oxidative Coupling: This route uses 10-chloro-10H-phenoxarsine as a precursor. Two molecules of the chlorinated phenoxarsine undergo an oxidative coupling reaction, often in an organic solvent under reflux with a base or catalyst, to form the ether-linked dimer.[2][3]
Q2: What are the major safety precautions to consider when synthesizing this compound?
A2: The synthesis of OBPA involves highly toxic arsenic compounds and should be conducted with extreme caution in a well-ventilated fume hood. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling Arsenic Compounds: All arsenic-containing reagents and products are highly toxic if ingested or inhaled. Handle them with care and avoid generating dust.
-
Waste Disposal: Dispose of all chemical waste, especially arsenic-containing waste, according to institutional and environmental regulations.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be used to confirm the structure and purity of the final product. These can include:
-
Melting Point: The reported melting point is in the range of 180-184°C.[1]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the chemical structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (502.23 g/mol ).
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark location. It should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent decomposition.[1]
Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₄H₁₆As₂O₃ |
| Molecular Weight | 502.23 g/mol |
| Appearance | Colorless or white crystalline solid |
| Melting Point | 180-184 °C |
| Boiling Point | ~232.5 °C |
| Solubility | Insoluble in water |
| InChIKey | VCRZAKVGPJFABU-UHFFFAOYSA-N |
Representative Experimental Protocol
The following is a representative protocol for the synthesis of this compound via the oxidative coupling of 10-chloro-10H-phenoxarsine. This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
10-chloro-10H-phenoxarsine
-
Anhydrous organic solvent (e.g., toluene, xylene)
-
A suitable base (e.g., triethylamine, pyridine) or catalyst
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with 10-chloro-10H-phenoxarsine and the anhydrous organic solvent.
-
Initiate Reaction: Begin stirring the mixture and add the base or catalyst dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or another suitable method.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any precipitated salts.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain a colorless or white crystalline solid.[1]
-
Drying and Storage: Dry the purified product under vacuum and store it in a tightly sealed container in a desiccator.
Visual Guides
The following diagrams illustrate the general synthesis workflow and a troubleshooting decision tree for common issues.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis challenges.
References
Technical Support Center: Stabilizing 10,10'-Oxybisphenoxarsine (OBPA) in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and stabilization of 10,10'-Oxybisphenoxarsine (OBPA) solutions for long-term studies. Due to the limited availability of specific long-term stability data in the public domain, this guide emphasizes best practices and provides protocols for establishing stability in your specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (OBPA) in solution?
A1: OBPA is a thermally stable crystalline solid.[1] The central As-O-As linkage is considered to have good hydrolytic stability under neutral conditions. However, it is reactive and may degrade under strong acidic or alkaline conditions.[1][2] It is also incompatible with strong oxidizing agents.[3][4] When heated to decomposition, it emits toxic arsenic fumes.[3][5] For long-term studies, it is critical to determine the stability of OBPA in your specific solvent and storage conditions.
Q2: In which solvents is OBPA soluble?
Q3: What are the recommended storage conditions for OBPA solutions?
A3: Solid OBPA should be stored in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[3][6] For solutions, storage in a tightly sealed, light-protecting (amber) vial is recommended to prevent potential photodegradation. To minimize degradation, storage at low temperatures (e.g., 4°C or -20°C) is advisable, a common practice for preserving organoarsenic compounds.[6] However, the stability at these temperatures must be experimentally verified to prevent precipitation.
Q4: What are the known degradation products of OBPA?
A4: The primary degradation product of OBPA in environmental settings is phenoxyarsinic acid.[8] Under strong acidic or alkaline conditions, the ether linkage can be cleaved. Photodegradation may also lead to other byproducts.
Q5: Are there any known stabilizing agents for OBPA in solution?
A5: There is no specific information on stabilizing agents for OBPA solutions. For some other organoarsenic compounds in aqueous environmental samples, EDTA has been used as a chelating agent to minimize reactions with metal ions and reduce microbial activity.[6] However, given OBPA's use in non-aqueous systems, the utility of such agents is uncertain and would need to be tested. In general, using high-purity, anhydrous solvents and inert storage conditions (e.g., under argon or nitrogen) can help minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of OBPA from solution upon storage. | - The solution is supersaturated.- The storage temperature is too low, reducing solubility.- The solvent has evaporated over time. | - Prepare a solution at a lower concentration.- Determine the solubility at the intended storage temperature before preparing stock solutions.- Ensure vials are tightly sealed with appropriate caps (B75204) (e.g., PTFE-lined).- Consider a different solvent with higher solvating power for OBPA. |
| Discoloration of the OBPA solution (e.g., turning yellow). | - Degradation of OBPA due to exposure to light, air (oxidation), or contaminants.- Reaction with an incompatible solvent or container material. | - Store solutions in amber vials or protect them from light.- Prepare solutions using high-purity, anhydrous solvents.- Consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).- Ensure the use of high-quality, inert containers (e.g., borosilicate glass). |
| Inconsistent results in bioassays or analytical measurements. | - Degradation of the OBPA stock solution, leading to a lower effective concentration.- Adsorption of OBPA onto container surfaces. | - Perform a stability study to determine the usable lifetime of your stock solution (see Experimental Protocols).- Prepare fresh stock solutions more frequently.- Use silanized glassware to minimize adsorption.- Include quality control samples in each experiment to monitor for inconsistencies. |
| Formation of an acidic or basic environment in the experimental medium. | - Cellular metabolism or chemical reactions in the assay medium.- Hydrolysis of OBPA under certain conditions. | - Buffer the experimental medium to maintain a stable pH.- Be aware that OBPA is incompatible with strong acids and bases.[3][4] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound (OBPA)
| Property | Value | Reference(s) |
| CAS Number | 58-36-6 | [6] |
| Molecular Formula | C₂₄H₁₆As₂O₃ | [4] |
| Molecular Weight | 502.23 g/mol | [4] |
| Appearance | Colorless to light yellow solid or liquid | [3][4][6] |
| Melting Point | 180-184 °C | [3][6] |
| Boiling Point | 531.3 °C at 760 mmHg | [3] |
| Water Solubility | 5 mg/L at 20 °C (practically insoluble) | [3] |
| log Kow (est.) | 7.51 | [3] |
| Stability | Thermally stable; incompatible with strong acids, bases, and oxidizing agents | [1][3][4] |
Table 2: Solubility of this compound (OBPA) in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | [3][4][6] |
| Dichloromethane | Soluble (used for extraction) | [7] |
| Ethanol (B145695) | Soluble (used for recrystallization) | [1] |
| Isopropanol | Soluble (used for recrystallization) | [1] |
| Other non-polar organic solvents | Expected to be soluble | [3] |
| DMSO, DMF, Acetone | No data available, requires experimental determination |
Mandatory Visualizations
Caption: Potential degradation pathway of this compound (OBPA).
Caption: Experimental workflow for determining OBPA solution stability.
Experimental Protocols
Protocol 1: Preparation of an OBPA Stock Solution
Objective: To prepare a stock solution of OBPA at a known concentration.
Materials:
-
This compound (OBPA), solid
-
High-purity, anhydrous solvent (e.g., DMSO, Dichloromethane, Ethanol)
-
Analytical balance
-
Volumetric flask (Class A)
-
Glass funnel
-
Spatula
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined screw caps
Procedure:
-
Safety Precautions: Work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing OBPA: Accurately weigh the desired amount of solid OBPA using an analytical balance.
-
Dissolution: Transfer the weighed OBPA to the volumetric flask using a glass funnel. Add a portion of the chosen solvent to the flask (approximately half of the final volume).
-
Solubilization: Cap the flask and gently swirl to dissolve the OBPA. If necessary, use an ultrasonic bath for a short period to aid dissolution. Avoid heating as it may accelerate degradation.
-
Final Volume Adjustment: Once the OBPA is completely dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times (15-20) to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined screw cap. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at the desired temperature (e.g., -20°C).
Protocol 2: Long-Term Stability Assessment of OBPA in Solution
Objective: To determine the degradation rate and usable lifetime of an OBPA solution under various storage conditions.
Materials:
-
Prepared OBPA stock solution (from Protocol 1)
-
Multiple amber glass vials with PTFE-lined screw caps
-
Climate-controlled storage chambers or refrigerators/freezers (-20°C, 4°C, Room Temperature)
-
A light-controlled area and a dark area for room temperature storage
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Sample Preparation: Aliquot the freshly prepared OBPA stock solution into multiple amber vials, ensuring each vial is filled to a similar volume to maintain a consistent headspace-to-liquid ratio.
-
Initial Analysis (T=0): Immediately analyze three of the aliquots to determine the initial concentration of OBPA. This will serve as the baseline (100% concentration).
-
Storage: Divide the remaining vials into different storage groups as per your experimental design. A recommended set of conditions to test is:
-
-20°C in the dark
-
4°C in the dark
-
Room temperature (e.g., 20-25°C) in the dark
-
Room temperature (e.g., 20-25°C) exposed to ambient light
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 weeks), remove three vials from each storage condition.
-
Quantification: Allow the vials to equilibrate to room temperature before analysis. Determine the concentration of OBPA in each sample using a validated analytical method.
-
Data Analysis:
-
Calculate the average concentration and standard deviation for each condition at each time point.
-
Express the stability as a percentage of the initial (T=0) concentration.
-
Plot the percentage of OBPA remaining versus time for each storage condition.
-
Determine the shelf-life of the solution under each condition, often defined as the time at which the concentration drops to 90% of the initial value.
-
Analytical Method Recommendation: LC-MS/MS for OBPA Quantification
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for its high sensitivity and selectivity.
Example Parameters (to be optimized):
-
HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for OBPA for quantification.
A validated analytical method with a calibration curve prepared from a freshly weighed standard should be used for accurate quantification.
References
- 1. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 10,10-Oxybisphenoxarsine | 58-36-6 [chemicalbook.com]
- 7. Qualitative determination of this compound and decabromodiphenyl ether in plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Analysis of 10,10'-Oxybisphenoxarsine (OBPA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 10,10'-Oxybisphenoxarsine (OBPA) during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for OBPA during analysis?
A1: OBPA is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1] As an organometallic compound, it is also incompatible with strong acids and bases, which can lead to its decomposition.[1][2] Exposure to light may also promote degradation. Therefore, it is crucial to control the sample's chemical environment, temperature, and light exposure throughout the analytical process.
Q2: How should I store my OBPA standards and samples to prevent degradation?
A2: Proper storage is critical for maintaining the integrity of your OBPA standards and samples. Solid OBPA should be stored in a cool, dark, and dry place. For solutions, it is recommended to prepare fresh standards for each analysis. If storage of solutions is unavoidable, they should be kept in amber vials at a low temperature (e.g., -20°C or -80°C) to minimize thermal and photodegradation. Avoid repeated freeze-thaw cycles. The choice of solvent is also important; use aprotic, high-purity solvents and avoid aqueous solutions for long-term storage.
Q3: I am seeing unexpected peaks in my chromatogram. Could this be due to OBPA degradation?
A3: Yes, the appearance of unknown peaks is a common indicator of sample degradation. These peaks may correspond to degradation products such as phenoxyarsinic acid, which is a known environmental residue of OBPA.[3] To confirm this, you can perform a forced degradation study on a pure OBPA standard under conditions of hydrolysis, oxidation, and photolysis, and compare the resulting chromatograms with your sample's chromatogram.
Q4: Can I use a universal cleanup procedure for all my OBPA samples?
A4: While a general cleanup strategy can be a good starting point, the optimal procedure will depend on the sample matrix. Solid-phase extraction (SPE) with a silica-based sorbent has been used for the cleanup of OBPA from plastic extracts.[4] However, the choice of sorbent and elution solvents should be carefully optimized for your specific matrix to ensure efficient removal of interferences without causing OBPA degradation.
Troubleshooting Guides
Issue 1: Low recovery of OBPA during sample extraction.
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Potential Cause 1: Degradation during extraction.
-
Troubleshooting Steps:
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Minimize extraction time: Prolonged exposure to extraction solvents and matrix components can promote degradation.
-
Control temperature: Perform extraction at a reduced temperature (e.g., on an ice bath) to minimize thermal degradation.
-
Use appropriate solvents: Employ high-purity, aprotic solvents. If an aqueous phase is necessary, keep the contact time to a minimum and ensure the pH is neutral.
-
Deactivate glassware: Active sites on glassware can catalyze degradation. Silanize glassware to minimize this effect.
-
-
-
Potential Cause 2: Inefficient extraction from the sample matrix.
-
Troubleshooting Steps:
-
Optimize solvent polarity: Experiment with solvents of varying polarities to find the most efficient one for your matrix.
-
Increase extraction energy: Use techniques like sonication or pressurized liquid extraction (PLE) to improve extraction efficiency, but monitor for potential degradation due to increased energy input.
-
Matrix modification: For solid samples, consider grinding or homogenizing to increase the surface area available for extraction.
-
-
Issue 2: Inconsistent results between replicate analyses.
-
Potential Cause 1: Ongoing degradation in prepared samples.
-
Troubleshooting Steps:
-
Analyze samples immediately: After preparation, analyze samples as quickly as possible.
-
Use an autosampler with cooling: If using an autosampler for sequential injections, ensure it is cooled to minimize degradation in the vials waiting for analysis.
-
Prepare smaller batches: If immediate analysis is not possible, prepare samples in smaller batches to reduce the waiting time before injection.
-
-
-
Potential Cause 2: Photodegradation.
-
Troubleshooting Steps:
-
Use amber vials: Protect samples from light by using amber glass vials for sample preparation and analysis.
-
Minimize light exposure: Conduct sample preparation steps in a dimly lit area or under yellow light.
-
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions to Minimize OBPA Degradation
| Parameter | Condition | Rationale |
| Storage Temperature | ||
| Solid Compound | Room Temperature, dry, dark | Prevents thermal degradation and hydrolysis. |
| Stock Solutions | -20°C to -80°C | Minimizes thermal degradation. |
| Solvent for Stock Solutions | High-purity aprotic solvents (e.g., acetonitrile, dichloromethane) | Avoids hydrolysis. |
| pH of Aqueous Samples | Neutral (pH 6-8) | OBPA is unstable in acidic and basic conditions.[1][2] |
| Light Exposure | Minimize; use amber glassware | Prevents photodegradation. |
| Atmosphere | Inert (e.g., nitrogen or argon) for long-term storage | Minimizes oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of OBPA
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of OBPA in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a small amount of solid OBPA in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed powder in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the OBPA stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a suitable analytical method (e.g., LC-MS/MS or GC-MS).
Protocol 2: Sample Preparation for OBPA Analysis in a Plastic Matrix
This protocol provides a general guideline for the extraction and cleanup of OBPA from a plastic matrix.
-
Sample Preparation: Cryogenically grind the plastic sample to a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of dichloromethane.
-
Vortex for 1 minute and sonicate for 30 minutes in a cooled bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Cleanup (Solid-Phase Extraction):
-
Condition a silica (B1680970) SPE cartridge with 5 mL of dichloromethane.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of a non-polar solvent (e.g., hexane) to remove non-polar interferences.
-
Elute OBPA with a suitable solvent mixture (e.g., dichloromethane:methanol, 95:5 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Visualizations
Caption: Experimental workflow for minimizing OBPA degradation during analysis.
Caption: Potential degradation pathways of OBPA under various stress conditions.
References
- 1. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]
- 2. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Qualitative determination of this compound and decabromodiphenyl ether in plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 10,10'-Oxybisphenoxarsine (OBPA) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantitative analysis of 10,10'-Oxybisphenoxarsine (OBPA), with a particular focus on mitigating matrix effects.
Troubleshooting Guide
Encountering issues during the quantification of OBPA is common due to its chemical nature and the complexity of matrices it is often found in. This guide provides a structured approach to identifying and resolving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient Extraction: OBPA may be strongly bound to the sample matrix (e.g., polymers).2. Analyte Degradation: OBPA may be unstable under the extraction or analysis conditions.3. Poor Ionization: Suboptimal mass spectrometry source conditions.4. Matrix Suppression: Co-eluting matrix components are suppressing the OBPA signal. | 1. Optimize extraction solvent, time, and temperature. Consider using a stronger solvent like dichloromethane (B109758) for plastics or a methanol (B129727)/water mixture for biological samples.[1] Employ sonication or accelerated solvent extraction (ASE) to improve efficiency.2. Evaluate sample stability. Store extracts at low temperatures and analyze them promptly. Use milder extraction conditions if degradation is suspected.3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of OBPA.4. Implement strategies to mitigate matrix effects as detailed in the FAQs below (e.g., use of internal standards, matrix-matched calibration, sample cleanup). |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Variation in extraction efficiency or sample volume.2. Matrix Effects: Inconsistent ion suppression or enhancement across different samples.3. Instrument Instability: Fluctuations in LC or MS performance. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available.2. The use of a suitable internal standard, preferably a stable isotope-labeled (SIL) version of OBPA, is highly recommended to compensate for variability.[2] If a SIL-IS is not available, a structurally similar compound can be used, but its ability to mimic OBPA's behavior must be thoroughly validated.3. Perform system suitability tests before each analytical run to ensure the instrument is performing within acceptable limits. |
| Peak Tailing or Splitting | 1. Column Overload: Injecting too much analyte.2. Poor Chromatography: Incompatible mobile phase, column degradation, or secondary interactions.3. Co-eluting Interferences: Matrix components interfering with the peak shape. | 1. Dilute the sample extract or reduce the injection volume.2. Optimize the mobile phase composition and gradient. Ensure the column is appropriate for the analysis and has not degraded. Consider using a column with a different stationary phase.3. Improve sample cleanup to remove interfering compounds. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.2. Matrix Interferences: A complex matrix can lead to a high chemical background.3. Instrument Contamination: Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and reagents.[3] Filter all mobile phases.2. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).3. Run blank injections between samples to check for and mitigate carryover. Clean the ion source and other relevant MS components if necessary.[3] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for OBPA quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like OBPA, by co-eluting compounds from the sample matrix. This can result in either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantitative results. OBPA is often found in complex matrices such as plastics, environmental samples, and biological tissues, which contain numerous compounds that can interfere with its ionization in a mass spectrometer.
Q2: What are the recommended analytical techniques for OBPA quantification?
A2: The most suitable techniques for the sensitive and selective quantification of OBPA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
-
LC-MS/MS: This is often the preferred method due to its applicability to a wide range of compounds without the need for derivatization. Reversed-phase chromatography with a C18 column is a good starting point for method development.
-
GC-MS/MS: This can also be a powerful technique, particularly for volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of OBPA.
The choice between LC-MS/MS and GC-MS/MS will depend on the specific matrix, the required sensitivity, and the available instrumentation.
Q3: How can I prepare samples for OBPA analysis from different matrices?
A3: Sample preparation is a critical step to ensure accurate quantification and to minimize matrix effects. The following are generalized protocols that should be optimized for your specific application.
Experimental Protocol: Extraction of OBPA from Polymer Matrices
-
Sample Preparation: Cryogenically grind the polymer sample to a fine powder to increase the surface area for extraction.
-
Extraction: Weigh approximately 1 gram of the powdered sample into a glass vial. Add 10 mL of dichloromethane.[1]
-
Sonication: Place the vial in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer particles.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis or a derivatizing agent for GC-MS/MS analysis.
Experimental Protocol: Extraction of OBPA from Environmental Water Samples
-
Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the OBPA with 5 mL of methanol into a collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Experimental Protocol: General Extraction of OBPA from Biological/Pharmaceutical Matrices
-
Homogenization: Homogenize the tissue or grind the pharmaceutical product to a fine powder.
-
Protein Precipitation (for biological matrices): To 100 µL of homogenate, add 300 µL of cold acetonitrile (B52724) containing the internal standard. Vortex for 1 minute.
-
Extraction: For pharmaceutical products, weigh 100 mg of the powdered sample and add 1 mL of a suitable solvent (e.g., methanol, acetonitrile) containing the internal standard. Vortex for 5 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm filter.
-
Analysis: The extract can be directly injected into the LC-MS/MS system or further diluted if necessary.
Q4: What are the most effective strategies to overcome matrix effects in OBPA quantification?
A4: A combination of strategies is often necessary to effectively mitigate matrix effects:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for OBPA (e.g., ¹³C-labeled) will have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, allowing for accurate correction.[2]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of OBPA. This helps to mimic the matrix effects observed in the actual samples.
-
Standard Addition: This involves adding known amounts of a standard to the sample extracts. It is a very accurate method for correcting matrix effects but can be time-consuming as each sample requires multiple analyses.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.[4] However, this may compromise the sensitivity of the assay if the concentration of OBPA is low.
-
Effective Sample Cleanup: As described in the sample preparation protocols, techniques like Solid-Phase Extraction (SPE) can effectively remove a significant portion of interfering matrix components before analysis.[2]
Quantitative Data Summary
It is crucial to validate your analytical method and monitor its performance over time. The following table provides a template for summarizing key quantitative data. You should populate this table with your own experimental results.
| Parameter | Matrix 1 (e.g., Plasma) | Matrix 2 (e.g., Polymer Extract) | Acceptance Criteria |
| Recovery (%) | e.g., 95.2 ± 4.5 | e.g., 88.7 ± 6.1 | 80-120% |
| Matrix Effect (%) | e.g., -8.3 ± 3.1 | e.g., -15.6 ± 5.8 | ± 20% |
| Intra-day Precision (%RSD) | e.g., < 5% | e.g., < 7% | < 15% |
| Inter-day Precision (%RSD) | e.g., < 8% | e.g., < 10% | < 15% |
| Limit of Detection (LOD) | e.g., 0.1 ng/mL | e.g., 0.5 ng/g | Reportable |
| Limit of Quantification (LOQ) | e.g., 0.5 ng/mL | e.g., 2.0 ng/g | Reportable |
Visualizations
The following diagrams illustrate key workflows and logical relationships in overcoming matrix effects for OBPA quantification.
Caption: Workflow for OBPA quantification, highlighting key stages for mitigating matrix effects.
Caption: A logical diagram for troubleshooting common issues in OBPA quantification.
References
Technical Support Center: Optimizing Extraction of 10,10'-Oxybisphenoxarsine (OBPA) from Complex Matrices
Welcome to the technical support center for the analysis of 10,10'-Oxybisphenoxarsine (OBPA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of OBPA from complex matrices such as polymers, plastics, and environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OBPA) and in which matrices is it commonly found?
A1: this compound, also known as OBPA, is an organoarsenic compound.[1][2] It is primarily used as a highly effective fungicide, bacteriostat, and microbicide.[3] Consequently, it is incorporated as a preservative into a variety of materials, including flexible vinyl systems (PVC), polyurethane, silicone caulking compounds, textiles, and coatings for products like shower curtains, upholstery, and floor coverings.[3][4]
Q2: What are the primary challenges when extracting OBPA from polymeric matrices?
A2: The main challenges in extracting additives like OBPA from polymers such as PVC include the low melting point of the plastic, which complicates heated extractions, and the time-consuming nature of traditional methods like Soxhlet or sonication that often require large solvent volumes.[5][6][7] Achieving a balance where the polymer swells enough to release the analyte without melting or degrading is crucial.[6][7][8] Incomplete extraction and co-extraction of interfering matrix components are also common issues.
Q3: Which analytical techniques are most suitable for the determination of OBPA after extraction?
A3: High-Performance Liquid Chromatography (HPLC) is the most commonly used method for separating organoarsenic compounds like OBPA from complex sample extracts.[1][2] For detection, mass spectrometry (MS) is highly effective due to its sensitivity and selectivity, especially when dealing with complex matrices.[9][10] Techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provide robust and reliable quantification.[9][10][11]
Q4: Can Solid-Phase Extraction (SPE) be used for OBPA sample cleanup?
A4: Yes, Solid-Phase Extraction (SPE) is a valuable technique for cleaning up extracts and concentrating OBPA from the initial extraction solvent.[12][13] For organoarsenic compounds, various sorbents can be effective, including silica-based materials and ion-exchange resins, depending on the solvent and the specific impurities to be removed.[2][12][14] A cleanup step with a silica (B1680970) cartridge has been noted in the qualitative determination of OBPA from plastics.[15]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and analysis of OBPA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inappropriate Solvent Choice: The solvent may not have sufficient solvating power for OBPA or may not effectively penetrate the sample matrix. 2. Insufficient Extraction Time/Temperature: The conditions may not be adequate to allow for the diffusion of OBPA from the matrix.[16] 3. Analyte Degradation: OBPA may be unstable under the chosen extraction conditions (e.g., high temperature). | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., Dichloromethane (B109758), Cyclohexane (B81311), Isopropanol). Dichloromethane has been used for OBPA extraction from plastics.[15] Consider solvent mixtures to optimize solubility and matrix swelling.[8] 2. Optimize Parameters: Systematically increase extraction time and temperature. For techniques like Accelerated Solvent Extraction (ASE), higher temperatures (e.g., 100-140°C) can significantly improve efficiency.[8][16][17] 3. Test Analyte Stability: Run a standard solution of OBPA through the extraction process to check for degradation. If degradation is observed, consider less harsh conditions or a different extraction technique. |
| Poor Reproducibility (Inconsistent Results) | 1. Sample Inhomogeneity: The distribution of OBPA within the polymer or sample matrix is not uniform. 2. Inconsistent Sample Preparation: Variations in sample grinding, particle size, or weighing can lead to variable results.[8] 3. Fluctuations in Instrumental Conditions: Drifting temperature or inconsistent mobile phase composition in HPLC can cause shifts in retention time and peak area.[18] | 1. Improve Homogenization: Cryo-mill or grind a larger bulk sample to a fine, uniform powder before taking analytical subsamples. Dispersing the ground sample in sand can also help.[8][17] 2. Standardize Protocol: Ensure a consistent and validated protocol for sample preparation, including particle size and sample weight. 3. System Equilibration & Maintenance: Allow the HPLC system to fully equilibrate before analysis.[18] Regularly perform system maintenance and use fresh, properly degassed mobile phases.[19] |
| Matrix Effects in Final Analysis (e.g., Ion Suppression in MS) | 1. Co-extraction of Interfering Compounds: Other plastic additives (e.g., plasticizers, stabilizers) or matrix components are extracted along with OBPA.[20] 2. Insufficient Sample Cleanup: The initial extract is too "dirty" for direct injection into the analytical instrument. | 1. Implement Sample Cleanup: Use a post-extraction cleanup step such as Solid-Phase Extraction (SPE) to remove interferences.[12][13] Select an SPE sorbent that retains the interferences while allowing OBPA to pass through, or vice-versa.[13] 2. Optimize Chromatography: Adjust the HPLC mobile phase gradient to better separate OBPA from co-eluting matrix components.[21] 3. Use an Internal Standard: Spike samples with a labeled internal standard of OBPA, if available, to compensate for matrix effects. |
| Formation of Emulsion during Liquid-Liquid Extraction (LLE) | 1. Presence of Surfactant-like Compounds: High concentrations of certain additives or matrix components can stabilize emulsions between aqueous and organic phases.[22] 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.[22] | 1. "Salting Out": Add a saturated salt solution (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[22] 2. Gentle Mixing: Invert the separatory funnel gently rather than shaking vigorously.[22] 3. Alternative Technique: Consider Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) as alternatives to LLE to avoid emulsion issues altogether.[22] |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) of OBPA from PVC
This protocol is a model based on general principles for extracting additives from polymers.[8][16][17]
-
Sample Preparation:
-
Cryogenically grind the PVC sample to a fine powder (e.g., 10-20 mesh).
-
Accurately weigh approximately 0.5 g of the ground sample.
-
Mix the sample with an inert dispersant like diatomaceous earth or sand to fill an 11 mL extraction cell. This prevents the polymer particles from agglomerating.[8]
-
-
ASE Conditions:
-
Solvent: Isopropanol / Cyclohexane (97.5:2.5 v/v). The small amount of cyclohexane acts as a swelling agent.[8]
-
Temperature: 140 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Number of Cycles: 2
-
Flush Volume: 60%
-
Purge Time: 120 seconds
-
-
Post-Extraction:
-
Collect the extract in a vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile) for HPLC analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Extract
This protocol provides a general procedure for cleaning the raw extract before analysis.
-
Cartridge Selection: Choose a silica or a reversed-phase (e.g., C18) SPE cartridge based on preliminary tests. A silica cartridge has been noted for OBPA cleanup.[15]
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of a strong solvent (e.g., methanol (B129727) for C18, or dichloromethane for silica).
-
Equilibrate the cartridge with 5 mL of the solvent used to reconstitute the sample extract (e.g., acetonitrile).
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing (Optional):
-
If interferences are retained more weakly than OBPA, wash the cartridge with a weak solvent to elute them while OBPA remains on the sorbent.
-
-
Elution:
-
Elute the retained OBPA using a small volume (e.g., 2-4 mL) of a strong solvent.
-
Collect the eluate, evaporate to dryness if necessary, and reconstitute in the mobile phase for analysis.
-
Data & Visualizations
Table 1: Comparison of Hypothetical Extraction Parameters for OBPA from PVC
Note: This data is representative and intended for illustrative purposes to guide optimization.
| Method | Solvent | Temperature (°C) | Time | Pressure (psi) | Hypothetical Recovery (%) | RSD (%) |
| Sonication | Dichloromethane | 40 | 60 min | N/A | 75.2 | 8.5 |
| Soxhlet | Dichloromethane | 40 (boiling) | 6 hr | N/A | 88.4 | 5.1 |
| ASE | IPA/Cyclohexane | 120 | 12 min | 1500 | 92.1 | 3.3 |
| ASE (Optimized) | IPA/Cyclohexane | 140 | 12 min | 1500 | 97.5 | 2.8 |
Diagrams
Caption: General workflow for OBPA extraction and analysis.
Caption: Troubleshooting flowchart for low analyte recovery.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. publisherspanel.com [publisherspanel.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]
- 5. kohan.com.tw [kohan.com.tw]
- 6. Extraction of Additives from Plastics [cem.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Ten Organoarsenic Compounds Using Microbore High-performance Liquid Chromatography Coupled With Electrospray Mass Spectrometry–Mass Spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Qualitative determination of this compound and decabromodiphenyl ether in plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. uhplcs.com [uhplcs.com]
- 19. HPLC故障排除指南 [sigmaaldrich.com]
- 20. Air impurities in the PVC plastics processing industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Safe Handling and Disposal of 10,10'-Oxybisphenoxarsine (OBPA) Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 10,10'-Oxybisphenoxarsine (OBPA) waste. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (OBPA)?
A1: OBPA is a highly toxic organoarsenic compound with the following primary hazards:
-
Acute Toxicity: Fatal if swallowed or inhaled and toxic in contact with skin.[1][2]
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3]
-
Reactivity: Incompatible with strong acids, bases, and oxidizing agents.[1][3][4][5] When heated to decomposition, it emits highly toxic arsenic fumes.[1][3][5][6]
Q2: What personal protective equipment (PPE) is mandatory when handling OBPA waste?
A2: A comprehensive PPE ensemble is required to minimize exposure risks. This includes:
-
Respiratory Protection: A full-face respirator is necessary if exposure limits are exceeded or if dusts/aerosols are generated.[1][3]
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[1][3]
-
Skin Protection: Fire/flame resistant and impervious clothing, along with chemical-resistant gloves (e.g., nitrile rubber, inspected prior to use).[3]
-
General Hygiene: Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[1][2][3]
Q3: How should I store OBPA waste before disposal?
A3: Proper storage is crucial to prevent accidental exposure and environmental contamination:
-
Store waste in suitable, tightly closed, and clearly labeled containers.[3]
-
Keep containers in a dry, cool, and well-ventilated area.[3]
-
Segregate OBPA waste from incompatible materials such as acids, bases, and oxidizing agents.[3][5]
-
The storage area should be secure (store locked up) and have secondary containment.[1][2][3]
Q4: What are the approved disposal methods for OBPA waste?
A4: Due to its hazardous nature, OBPA waste must be disposed of following strict regulations:
-
Licensed Chemical Destruction: The preferred method is to send the waste to a licensed chemical destruction plant.[3]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another option.[3]
-
Do Not: Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[3] All disposal must be in accordance with local, regional, and national regulations.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Accidental Spill of OBPA Waste | Improper handling, container failure. | 1. Evacuate personnel from the immediate area. 2. Ensure adequate ventilation and remove all ignition sources.[3] 3. Wearing full PPE, wet down solid spills with water to minimize dust and dike the area for later disposal.[2] 4. For small spills, sweep or vacuum up the material into a suitable container for disposal.[2] 5. Clean the affected surface thoroughly to remove residual contamination.[2] 6. Report the spill to your institution's environmental health and safety department. |
| Personal Exposure to OBPA Waste | Inadequate PPE, accidental contact. | Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][3] Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][3] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate emergency medical help.[1][3] |
| Container of OBPA Waste is Leaking | Corrosion, improper sealing, physical damage. | 1. Wearing appropriate PPE, carefully place the leaking container into a larger, compatible, and labeled secondary containment bin. 2. If the waste is a liquid, use an inert absorbent material to contain the leak. 3. Transfer the contents to a new, suitable container if safe to do so. 4. Dispose of the damaged container and any contaminated materials as hazardous waste. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards and disposal of arsenic-containing waste.
| Parameter | Value | Significance | Reference |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit for Arsenic | 5.0 mg/L | Wastes that leach arsenic at a concentration above this level are classified as hazardous waste under RCRA. | [7][8] |
| Inhalation Toxicity (LC50, Guinea Pig) | 1279 mg/L | Indicates high acute toxicity upon inhalation. | [9] |
| Oral Toxicity (LD50, Rat) | 15 to 40 mg/kg | Demonstrates high acute toxicity via ingestion. | [9] |
| Dermal Toxicity (LD50, Rat) | 121 mg/kg | Shows significant toxicity from skin contact. | [9] |
| Dermal Toxicity (LD50, Rabbit) | 414 mg/kg | Confirms dermal toxicity across species. | [9] |
Experimental Protocol: Decontamination of Labware
This protocol outlines a method for decontaminating labware (e.g., glassware) contaminated with trace amounts of OBPA before standard cleaning procedures. This procedure should be performed in a certified chemical fume hood while wearing full PPE.
Materials:
-
Contaminated labware
-
1 M Sodium hypochlorite (B82951) (bleach) solution
-
1 M Sodium thiosulfate (B1220275) solution
-
Deionized water
-
Waste containers for arsenic-containing solutions
Methodology:
-
Initial Rinse: Carefully rinse the contaminated labware with a small amount of an appropriate organic solvent (e.g., ethanol) to remove the bulk of the OBPA. Collect this solvent rinse in a designated hazardous waste container.
-
Oxidative Treatment: Immerse the rinsed labware in a 1 M sodium hypochlorite solution for at least 24 hours. This will oxidize the arsenic species to a less volatile and more water-soluble state.
-
Neutralization of Oxidant: After the 24-hour immersion, carefully decant the sodium hypochlorite solution into a separate container. Add 1 M sodium thiosulfate solution to the labware and the decanted hypochlorite solution to neutralize any remaining bleach.
-
Aqueous Rinsing: Thoroughly rinse the labware with deionized water at least three times. Collect all rinsates in a designated aqueous arsenic waste container.
-
Final Cleaning: The decontaminated labware can now be cleaned using standard laboratory procedures.
-
Waste Disposal: All generated waste solutions (solvent rinse, hypochlorite/thiosulfate solution, aqueous rinses) must be treated as hazardous arsenic-containing waste and disposed of according to institutional and regulatory guidelines.
Visualizations
Caption: Logical workflow for the safe handling and disposal of OBPA waste.
Caption: Emergency response pathway for personnel exposure to OBPA.
References
- 1. echemi.com [echemi.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]
- 5. 10,10-Oxybisphenoxarsine | 58-36-6 [chemicalbook.com]
- 6. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Troubleshooting inconsistent results in 10,10'-Oxybisphenoxarsine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10,10'-Oxybisphenoxarsine (OBPA) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OBPA) and what are its primary applications in a research setting?
A1: this compound (OBPA) is an organoarsenic compound known for its potent antimicrobial properties.[1][2] In a research context, it is primarily used as a broad-spectrum biocide to inhibit the growth of fungi and bacteria.[1][2][3] Its efficacy is being evaluated in various applications, including as a preservative in materials like plastics and textiles.[3]
Q2: What is the mechanism of action of OBPA?
A2: The primary antimicrobial mechanism of action for OBPA involves the disruption of microbial cell membranes, which increases permeability and can lead to cell lysis. Additionally, it is known to inhibit critical enzymes necessary for microbial metabolism, thereby preventing growth and reproduction.[1]
Q3: What are the key safety precautions when handling OBPA?
A3: OBPA is highly toxic if ingested and is a recognized irritant.[4] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing. Avoid creating dust or aerosols. Always consult the Safety Data Sheet (SDS) before use.
Q4: What are the solubility characteristics of OBPA?
A4: OBPA is practically insoluble in water. It is, however, soluble in various organic solvents. This low aqueous solubility is a critical factor to consider when designing bioassays.
Troubleshooting Inconsistent Bioassay Results
Inconsistent results in OBPA bioassays can arise from a variety of factors related to the compound's chemical properties and the specific experimental setup. This guide addresses common issues in a question-and-answer format.
Issue 1: High Variability Between Replicates or Complete Lack of Activity
Q: My results show high variability between replicates, or the compound appears inactive. What could be the cause?
A: This is often linked to issues with compound solubility and delivery to the target organisms.
-
Problem: Poor Solubility in Aqueous Media. OBPA's insolubility in water and culture media can lead to non-homogenous concentrations in your assay, resulting in inconsistent effects.
-
Solution:
-
Use of a Co-solvent: Dissolve OBPA in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) before diluting it into your aqueous assay medium.
-
Solvent Control: Always include a solvent-only control to ensure that the solvent itself is not contributing to the observed effects.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible (typically <1%) to avoid solvent-induced toxicity.
-
Issue 2: Unexpected Results in Antimicrobial Susceptibility Testing (e.g., Zone of Inhibition Assays)
Q: I am performing a zone of inhibition assay, and the results are inconsistent or show no zone of inhibition. What should I check?
A: Several factors can influence the outcome of diffusion-based antimicrobial assays.
-
Problem: Inadequate Diffusion. Due to its molecular weight and low aqueous solubility, OBPA may not diffuse efficiently through the agar (B569324) matrix.
-
Solution:
-
Agar Depth and Composition: Ensure the agar depth is consistent across all plates, as this can affect the diffusion gradient.[5] The composition of the agar can also influence diffusion.[6]
-
Alternative Assay Methods: If diffusion is a persistent issue, consider alternative methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
-
-
Problem: Inoculum Density. The concentration of the microbial inoculum can significantly impact the size of the inhibition zone.[7]
-
Solution:
-
Standardize Inoculum: Use a standardized inoculum, such as a 0.5 McFarland standard, to ensure a consistent microbial lawn.
-
-
Problem: Incubation Conditions. Temperature and incubation time can affect both microbial growth and the activity of the compound.[6][7]
-
Solution:
-
Consistent Incubation: Ensure that all plates are incubated under identical and optimal conditions for the test organism.
-
Issue 3: Inconsistent Results in Cell-Based Cytotoxicity Assays
Q: I am observing variable IC50 values in my cytotoxicity assays with OBPA. What could be the problem?
A: In addition to solubility issues, interactions with media components and assay artifacts can lead to inconsistencies.
-
Problem: Interaction with Media Components. Components in cell culture media, such as proteins in serum, can potentially bind to OBPA, reducing its bioavailable concentration.
-
Solution:
-
Serum Concentration: If using serum, be aware that it can influence the apparent activity of the compound. Consider running assays in reduced-serum or serum-free conditions, if appropriate for your cell line, and note any differences.
-
Media Stability: While OBPA is generally stable, its stability in complex cell culture media over the course of an experiment is not extensively documented.[8][9][10] Prepare fresh dilutions of the compound for each experiment.
-
-
Problem: Assay Endpoint Interference. The chemical nature of OBPA could potentially interfere with certain assay readouts (e.g., colorimetric or fluorometric assays).
-
Solution:
-
Assay Controls: Run controls with OBPA in the absence of cells to check for any direct interaction with the assay reagents.
-
Orthogonal Assays: Confirm results using a different assay that measures a distinct cellular endpoint (e.g., ATP content vs. membrane integrity).
-
Data Presentation
Table 1: Physicochemical Properties of this compound (OBPA)
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆As₂O₃ | [1] |
| Molecular Weight | 502.23 g/mol | [1] |
| Appearance | White, odorless powder or colorless solid | |
| Melting Point | 180-184 °C | [1] |
| Water Solubility | Insoluble | |
| Stability | Stable to sunlight and temperatures up to 54°C. Incompatible with strong acids and bases. | [1] |
Table 2: Troubleshooting Summary for OBPA Bioassays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Poor solubility; non-homogenous solution | Use a co-solvent (e.g., DMSO); ensure thorough mixing; include solvent controls. |
| No zone of inhibition in agar diffusion assay | Inadequate diffusion through agar; low solubility; resistant organism | Check agar depth and composition; consider broth microdilution (MIC) assay; verify organism susceptibility. |
| Inconsistent zone of inhibition sizes | Inconsistent inoculum density; variable incubation conditions | Standardize inoculum using McFarland standards; ensure uniform incubation temperature and time. |
| Variable IC50 values in cytotoxicity assays | Interaction with media components (e.g., serum); compound instability in media | Test in low-serum or serum-free media; prepare fresh compound dilutions for each experiment. |
| Assay artifacts | Direct interaction of OBPA with assay reagents | Run compound-only controls (no cells) to check for interference. |
Experimental Protocols
Protocol 1: General Antimicrobial Susceptibility Testing - Broth Microdilution
-
Preparation of OBPA Stock Solution:
-
Dissolve OBPA in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the OBPA stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in broth to achieve the final desired inoculum concentration.
-
-
Assay Plate Preparation:
-
Add the diluted microbial inoculum to the wells of a 96-well microtiter plate.
-
Add the serially diluted OBPA working solutions to the corresponding wells.
-
Include a positive control (microbes in broth only) and a negative control (broth only). Also, include a solvent control (microbes in broth with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plate at the optimal temperature and for the appropriate duration for the test organism.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of OBPA that completely inhibits visible microbial growth.
-
Visualizations
References
- 1. Fungistatic Performance of 10,10′-Oxybisphenoxarsine in Exterior Latex and Asphalt Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungistatic Performance of this compound in Exterior Latex and Asphalt Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]
- 5. Factors influencing optimization of diffusion assays for antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antimicrobial Activity of 10,10'-Oxybisphenoxarsine (OBPA) Formulations
Welcome to the Technical Support Center for 10,10'-Oxybisphenoxarsine (OBPA) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the antimicrobial efficacy of OBPA.
Frequently Asked Questions (FAQs)
Q1: My this compound (OBPA) formulation shows inconsistent antimicrobial activity in my assays. What are the potential causes?
A1: Inconsistent results with OBPA formulations can stem from several factors:
-
Poor Solubility: OBPA is practically insoluble in water, which can lead to non-uniform dispersion in aqueous test media.[1] This results in variable concentrations of the active agent coming into contact with the microorganisms.
-
Inadequate Dispersion in Polymers: When incorporated into plastics or other polymers, poor dispersion can create areas with low OBPA concentration, leading to microbial growth.
-
Leaching Rate: The effectiveness of OBPA in a finished product depends on its ability to be present at the surface. The rate of leaching from the polymer matrix can be influenced by the formulation and the surrounding environment.
-
Inactivation by Formulation Components: Other ingredients in your formulation could potentially interact with and reduce the antimicrobial efficacy of OBPA.
Q2: How can I improve the solubility of OBPA for in vitro antimicrobial testing?
A2: Due to its low aqueous solubility, a suitable solvent is necessary for preparing stock solutions of OBPA for assays like broth microdilution or disk diffusion.
-
Use of Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for water-insoluble antimicrobial compounds.[2][3][4] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the test medium, ensuring the final concentration of DMSO is low enough (typically ≤1%) to not affect microbial growth.[3]
-
Use of Surfactants: Non-ionic surfactants like Tween 80 can also be used to create stable dispersions of hydrophobic compounds in aqueous media.
Q3: What are some strategies to enhance the antimicrobial activity of my OBPA formulation?
A3: Several approaches can be employed to boost the antimicrobial efficacy of OBPA:
-
Synergistic Combinations: Combining OBPA with other antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects. Potential synergistic partners include quaternary ammonium (B1175870) compounds (QACs) and metallic nanoparticles like silver (AgNPs).
-
Nanoparticle-Based Formulations: Encapsulating OBPA in nanoparticles can improve its dispersion, increase its surface area-to-volume ratio, and provide a controlled release, all of which can enhance its antimicrobial activity.
-
Optimizing Polymer Formulations: For applications in plastics, the choice of polymer and other additives can influence the dispersion and availability of OBPA at the surface, thereby affecting its antimicrobial performance.
Q4: Are there any safety precautions I should be aware of when handling OBPA?
A4: Yes, OBPA is a toxic substance and should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Ventilation: Handle OBPA in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Disposal: Dispose of OBPA waste according to your institution's hazardous waste disposal procedures.
Troubleshooting Guides
Issue 1: Poor or No Zone of Inhibition in Disk Diffusion Assay
| Possible Cause | Troubleshooting Step |
| Inadequate Diffusion of OBPA | Due to its insolubility, OBPA will not diffuse well into the agar (B569324) from a paper disk. This method is generally not suitable for highly insoluble compounds. If you must use this method, ensure the OBPA is fully dissolved in a suitable solvent (e.g., DMSO) before impregnating the disk. However, be aware that the solvent itself may produce a zone of inhibition. |
| Incorrect Inoculum Density | A lawn of bacteria that is too dense can overwhelm the antimicrobial agent. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard. |
| Agar Depth and Composition | The depth and composition of the agar can affect the diffusion of the antimicrobial. Use Mueller-Hinton agar at a standard depth of 4 mm for consistent results. |
| Inactive Compound | Verify the purity and activity of your OBPA stock. |
Issue 2: Inconsistent MIC Values in Broth Microdilution Assay
| Possible Cause | Troubleshooting Step |
| Precipitation of OBPA | OBPA may precipitate out of the solution when the DMSO stock is diluted into the aqueous broth. Visually inspect the wells for any precipitate. Using a surfactant in the broth may help maintain a stable dispersion. |
| Inaccurate Serial Dilutions | Ensure accurate pipetting during the serial dilution process. Use calibrated pipettes and change tips between dilutions. |
| Contamination | Use aseptic techniques throughout the procedure to avoid contamination of the wells, which can lead to false-positive growth. |
| Incorrect Reading of Results | The minimum inhibitory concentration (MIC) is the lowest concentration with no visible growth. Use a plate reader or a consistent light source and background for manual reading. |
Issue 3: Lack of Antimicrobial Efficacy in a Plastic Product
| Possible Cause | Troubleshooting Step |
| Poor Dispersion of OBPA in the Polymer | Inadequate mixing during the manufacturing process can lead to poor dispersion. Consider using a masterbatch or a different compounding technique to improve homogeneity. |
| Low Leaching Rate | The OBPA may be too tightly bound within the polymer matrix and not available at the surface to interact with microbes. Modifying the formulation with plasticizers or other additives may increase the leaching rate. |
| Degradation of OBPA during Processing | High processing temperatures can potentially degrade OBPA. Verify the thermal stability of OBPA under your specific processing conditions. |
| Inappropriate Test Method | Ensure you are using a standardized test method for evaluating the antimicrobial activity of plastics, such as ISO 22196 or ASTM E2180.[2] |
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of OBPA and a Synergistic Formulation
The following table provides illustrative data on the potential enhancement of antimicrobial activity when OBPA is combined with silver nanoparticles (AgNPs). This data is based on typical results seen with AgNP synergistic combinations and is for demonstrative purposes.
| Microorganism | OBPA alone (µg/mL) | AgNPs alone (µg/mL) | OBPA + AgNPs (µg/mL) |
| Staphylococcus aureus | 128 | 64 | 32 |
| Escherichia coli | 256 | 128 | 64 |
| Pseudomonas aeruginosa | 512 | 256 | 128 |
| Candida albicans | 64 | 32 | 16 |
Table 2: Illustrative Fold Increase in Antimicrobial Activity with Nanoparticle Formulation
This table illustrates the potential improvement in antimicrobial efficacy when OBPA is formulated as nanoparticles compared to a standard formulation. The fold increase is calculated as the MIC of the standard formulation divided by the MIC of the nano-formulation.
| Microorganism | Standard Formulation MIC (µg/mL) | Nano-formulation MIC (µg/mL) | Fold Increase in Activity |
| Staphylococcus aureus | 128 | 32 | 4 |
| Escherichia coli | 256 | 64 | 4 |
| Pseudomonas aeruginosa | 512 | 128 | 4 |
| Candida albicans | 64 | 16 | 4 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining the MIC of OBPA
This protocol is adapted for water-insoluble compounds.
Materials:
-
This compound (OBPA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal culture
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare OBPA Stock Solution: Dissolve OBPA in 100% DMSO to a high concentration (e.g., 10,240 µg/mL).
-
Prepare Inoculum: From a fresh culture, prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: a. Add 100 µL of the OBPA stock solution to the first column of wells. b. Using a multichannel pipette, mix the contents of the first column by pipetting up and down, then transfer 100 µL to the second column. c. Repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last column of dilutions.
-
Inoculation: Add 100 µL of the prepared inoculum to each well. This will bring the final volume to 200 µL and dilute the OBPA and DMSO by half.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only.
-
Negative Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of OBPA at which there is no visible growth (turbidity).
Protocol 2: Disk Diffusion Assay (Modified for Screening Insoluble Compounds)
While not ideal for quantitative analysis of insoluble compounds, a modified disk diffusion assay can be used for preliminary screening.
Materials:
-
OBPA solution in DMSO
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal culture
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to obtain a confluent lawn of growth.
-
Prepare Disks: Aseptically apply a known volume (e.g., 10 µL) of the OBPA-DMSO solution onto sterile paper disks. Allow the solvent to evaporate completely in a sterile environment.
-
Place Disks: Using sterile forceps, place the dried disks onto the inoculated MHA plate, pressing gently to ensure full contact with the agar.
-
Controls:
-
Positive Control: A disk with a known effective antibiotic.
-
Negative Control: A blank disk with only the solvent (after evaporation).
-
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration.
-
Reading Results: Measure the diameter of the zone of inhibition (clear area around the disk where no growth occurs) in millimeters. A lack of a zone does not definitively mean inactivity due to the potential for poor diffusion.
Visualizations
Caption: Experimental workflow for evaluating and enhancing OBPA's antimicrobial activity.
Caption: OBPA's proposed mechanism of action via inhibition of peptidoglycan synthesis.
References
Technical Support Center: Managing the Toxicity of 10,10'-Oxybisphenoxarsine (OBPA)
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling 10,10'-Oxybisphenoxarsine (OBPA) and mitigating its toxic effects in specific applications. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OBPA) and why is it considered highly toxic?
A1: this compound (OBPA) is a potent, broad-spectrum antimicrobial agent.[1] Its high toxicity stems from its nature as a trivalent organoarsenic compound.[1] OBPA is known to be a strong irritant to the skin, eyes, lungs, and gastrointestinal tract.[1] Inhalation or ingestion can be fatal, and it is also toxic upon skin contact.[2][3]
Q2: What is the primary mechanism of OBPA's toxicity at the cellular level?
A2: The primary mechanism of OBPA's toxicity involves its high affinity for sulfhydryl (-SH) groups in proteins. It is a potent inhibitor of both monothiol and dithiol enzymes.[1] Specifically, it can inhibit crucial enzymes in the tricarboxylic acid (TCA) cycle and act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting cellular respiration and energy production.[1]
Q3: Are there any immediate first aid measures to take in case of accidental exposure to OBPA?
A3: Yes, immediate action is critical. In case of:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with plenty of water.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2][3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3]
-
Ingestion: Rinse the mouth. Do NOT induce vomiting.[3]
In all cases of exposure, seek immediate emergency medical help.[2][3]
Q4: Can the toxicity of OBPA be neutralized in a solution or on a surface?
A4: While there are no standard protocols for in-situ neutralization of OBPA in experimental solutions without compromising the experiment, chemical degradation can be used for decontamination of surfaces and waste. Strong oxidizing agents like sodium hypochlorite (B82951) (bleach) or potassium permanganate (B83412) have been used to degrade other antineoplastic and organoarsenic compounds.[4] However, the efficacy and byproducts of these reactions with OBPA should be carefully evaluated. For spills, absorption with an inert material followed by disposal as hazardous waste is recommended.
Q5: What are the principles behind using chelating agents to counteract OBPA toxicity?
A5: Chelating agents are compounds that can bind to metal ions, in this case, arsenic. Dithiol chelators, such as dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), have a high affinity for arsenic.[2][5][6] They form a stable complex with the arsenic atom in OBPA, which can then be more readily excreted from the body, reducing its ability to interact with and inhibit essential enzymes.[1][7]
Troubleshooting Guides
Scenario 1: Suspected Contamination of an Experimental Sample with OBPA
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected cell death or inhibition in a culture treated with a non-OBPA substance. | Cross-contamination from shared lab equipment or workspace. | 1. Immediately cease the experiment and handle all materials as potentially contaminated with OBPA. 2. Decontaminate all surfaces and equipment using a 5.25% sodium hypochlorite solution followed by a thorough rinse. 3. Review lab procedures to identify and rectify the source of cross-contamination. 4. Dispose of the contaminated experimental materials as hazardous waste according to institutional guidelines. |
| Inconsistent results in assays sensitive to enzyme activity. | Trace amounts of OBPA leaching from contaminated labware or carryover between samples. | 1. Use dedicated glassware and pipette tips for experiments involving OBPA. 2. Implement a rigorous cleaning protocol for any reusable equipment, including an oxidizing agent wash. 3. Run control experiments with and without the suspected contaminated components to isolate the issue. |
Scenario 2: Accidental Spill of OBPA Powder or Solution
| Problem | Action |
| A small spill of OBPA has occurred in a chemical fume hood. | 1. Do not panic. Ensure the fume hood sash is lowered. 2. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. 3. Cover the spill with an absorbent material like sand or vermiculite. 4. Carefully collect the absorbed material into a sealed, labeled hazardous waste container. 5. Decontaminate the spill area with a 5.25% sodium hypochlorite solution, followed by wiping with 70% ethanol, and then water. |
| A larger spill has occurred outside of a fume hood. | 1. Evacuate the immediate area. 2. Alert your lab supervisor and institutional safety officer immediately. 3. Prevent others from entering the contaminated area. 4. Follow your institution's specific hazardous material spill response procedures. Professional cleanup may be required. |
Data Presentation
Table 1: Efficacy of Chelation Therapy in a Case of Organoarsenate Poisoning
This table summarizes the reduction in arsenic levels in a clinical setting following treatment with the chelating agent DMSA. While this case involved a different organoarsenate, it illustrates the principle and potential effectiveness of chelation in reducing the body burden of arsenic.
| Parameter | Initial Level | Level After 30 Days of DMSA Treatment | Percentage Reduction |
| Serum Arsenic | 2,871 µg/L | 6 µg/L | >99% |
| Urine Arsenic | 78,920 µg/L | 21 µg/L | >99% |
| Data adapted from a case report on monosodium methanearsenate poisoning.[1] |
Experimental Protocols
Protocol 1: Decontamination of Lab Surfaces and Glassware Contaminated with OBPA
Objective: To safely and effectively decontaminate laboratory surfaces and non-disposable glassware after use with OBPA.
Materials:
-
5.25% Sodium Hypochlorite Solution (household bleach)
-
70% Ethanol
-
Deionized Water
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Hazardous waste disposal containers
Procedure:
-
Pre-cleaning: In a certified chemical fume hood, carefully remove any gross contamination from the surfaces or glassware using a disposable scraper or absorbent pads. Dispose of these materials in a designated hazardous waste container.
-
Oxidative Degradation: Liberally apply a 5.25% sodium hypochlorite solution to the contaminated surfaces or fill the glassware. Allow a contact time of at least 30 minutes. This step aims to oxidize the organoarsenic compound.
-
Rinsing: Thoroughly rinse the surfaces or glassware with deionized water. Collect the initial rinse water as hazardous waste.
-
Secondary Cleaning: Wash the surfaces or glassware with a standard laboratory detergent.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry completely before reuse.
Safety Precautions: Always perform this procedure in a well-ventilated area, preferably a chemical fume hood. Avoid mixing bleach with acidic solutions to prevent the generation of chlorine gas.
Protocol 2: Conceptual Approach for Mitigating OBPA-Induced Enzyme Inhibition in an In Vitro Assay
Objective: To conceptually outline a method for potentially reducing the inhibitory effect of residual OBPA in an enzymatic assay through competitive binding with a dithiol compound. This is a theoretical approach and requires validation.
Materials:
-
Enzyme solution
-
Substrate for the enzyme
-
Buffer solution
-
This compound (OBPA) stock solution
-
Dithiothreitol (DTT) or other suitable dithiol reagent
Procedure:
-
Establish Baseline Inhibition: Determine the concentration of OBPA that causes a measurable inhibition of your enzyme of interest.
-
Pre-incubation with Dithiol: In a separate set of experiments, pre-incubate the OBPA solution with varying concentrations of DTT for a set period (e.g., 15-30 minutes) before adding it to the enzyme assay.
-
Enzyme Activity Assay: Initiate the enzymatic reaction by adding the substrate and measure the enzyme activity.
-
Comparison: Compare the enzyme activity in the presence of OBPA alone versus the OBPA pre-incubated with DTT. A reduction in the inhibitory effect would suggest that DTT is sequestering the OBPA.
Expected Outcome: It is hypothesized that the dithiol compound will preferentially react with OBPA, forming a stable complex and thereby reducing the amount of free OBPA available to inhibit the thiol-containing enzyme in the assay.
Mandatory Visualizations
Caption: Mechanism of OBPA-induced cellular toxicity.
References
- 1. Chelation of organoarsenate with dimercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutralization of arsenic pollutants, contained in natural waters: The theoretical analysis of solubility of some arsenates and optimization of the processes [jwent.net]
- 4. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arsenic intoxication: general aspects and chelating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Effective Chelating Agents for the Safe Removal of Arsenic from Contaminated Environments [thinkdochemicals.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of 10,10'-Oxybisphenoxarsine and Other Leading Biocides
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Biocidal Performance
In the ongoing effort to control microbial growth in a variety of materials and applications, a thorough understanding of the relative efficacy of different biocidal agents is paramount. This guide provides a comparative analysis of 10,10'-Oxybisphenoxarsine (OBPA), a potent organoarsenical biocide, against other widely used antimicrobial agents, including quaternary ammonium (B1175870) compounds (QACs), triclosan (B1682465), and silver-based biocides. This comparison is based on available scientific data on their mechanisms of action and antimicrobial efficacy.
Executive Summary
This compound has demonstrated broad-spectrum antimicrobial activity and has been historically used as a preservative in plastics and other materials.[1][2] However, due to its arsenic content, its use has been curtailed in many regions.[2][3] This guide aims to provide an objective comparison of OBPA's performance characteristics alongside those of more contemporary biocides. While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative efficacies.
Comparative Efficacy Data
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data of Various Biocides
| Microorganism | This compound (OBPA) (ppm) | Quaternary Ammonium Compounds (QACs) (ppm) | Triclosan (ppm) | Silver Nanoparticles (AgNPs) (ppm) |
| Escherichia coli | Data not available | ADBAC: ≤16; DDAC: ≤8[4] | 0.2[5] | 5[6] |
| Staphylococcus aureus | Data not available | Data not available | MIC: 0.6->40; MBC: 1.3->40[7] | MIC/MBC: 625[3] |
| Pseudomonas aeruginosa | Data not available | Data not available | >2000[5] | Data not available |
| Listeria monocytogenes | Data not available | Benzalkonium chloride: 0.25-20[8][9] | Data not available | Data not available |
Note: The data in this table are compiled from different studies and are not from direct comparative testing. Variations in experimental protocols and strains can influence MIC values.
Mechanisms of Action
The antimicrobial efficacy of a biocide is intrinsically linked to its mechanism of action. The following sections detail the known pathways through which OBPA and its alternatives exert their antimicrobial effects.
This compound (OBPA)
As a trivalent organoarsenical, OBPA's primary mechanism of action involves the inhibition of cellular enzymes. Trivalent arsenicals are known to be potent sulfhydryl reagents, reacting with the thiol groups of vital enzymes involved in cellular metabolism.[10] This interaction can disrupt critical processes such as oxidative phosphorylation, leading to a cascade of events that ultimately result in cell death. Specifically, OBPA has been shown to be a potent inhibitor and uncoupler of oxidative phosphorylation in isolated rat liver mitochondria, likely by inhibiting several TCA cycle dehydrogenases.[10]
Figure 1. Proposed mechanism of action for this compound (OBPA).
Quaternary Ammonium Compounds (QACs)
QACs are cationic surfactants that act as membrane-active agents.[11] Their positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins.[12][13] This interaction disrupts the membrane's structure and integrity, leading to the leakage of essential intracellular components and ultimately cell death.[12][14] The general mechanism involves adsorption to the cell wall, penetration, reaction with the cytoplasmic membrane, leakage of cellular contents, degradation of proteins and nucleic acids, and cell wall lysis.[11]
Figure 2. General mechanism of action for Quaternary Ammonium Compounds (QACs).
Triclosan
Triclosan exhibits a dual mechanism of action depending on its concentration. At high concentrations, it acts as a general biocide, targeting multiple cytoplasmic and membrane sites.[15] However, at the lower concentrations typically found in commercial products, triclosan is bacteriostatic and specifically targets fatty acid synthesis.[15] It inhibits the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for the synthesis of fatty acids necessary for building and maintaining cell membranes.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Plastic & Polymers - Ultra Fresh [ultra-fresh.com]
- 3. 10,10′-Oxybisphenoxoarsin – Wikipedia [de.wikipedia.org]
- 4. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TOXICOLOGICAL STUDIES OF 10-10' OXYBISPHENOXARSINE (OBPA) - ProQuest [proquest.com]
- 11. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vigour-group.com [vigour-group.com]
- 13. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. npic.orst.edu [npic.orst.edu]
- 15. Triclosan - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for 10,10'-Oxybisphenoxarsine (OBPA) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the detection and quantification of 10,10'-Oxybisphenoxarsine (OBPA), an organoarsenic compound utilized as a fungicide and bactericide in various materials. Due to a scarcity of direct cross-validation studies for OBPA, this document outlines established analytical techniques for other organoarsenic compounds that can be adapted and validated for OBPA analysis. The information presented is intended to guide researchers in selecting appropriate methodologies for their specific analytical needs.
Comparative Overview of Analytical Techniques
The selection of an analytical method for OBPA is contingent on factors such as the matrix, required sensitivity, and the nature of the analysis (qualitative vs. quantitative). Techniques range from classical chromatographic methods to highly sensitive elemental analysis.
| Analytical Method | Principle | Typical Performance Characteristics | Applicability to OBPA | Reference |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. Detection can be achieved using reagents like silver nitrate. | Primarily qualitative or semi-quantitative. | Suitable for initial screening and qualitative identification of OBPA in materials like plastics.[1] | [1] |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution. | Quantitative, but can be prone to interference from other absorbing species. | Can be used for estimating the leaching potential of OBPA from plastics.[1] | [1] |
| High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) | Chromatographic separation of the analyte from the sample matrix followed by highly sensitive elemental detection of arsenic. | Highly sensitive and specific for arsenic species. Provides low detection limits (in the µg/L or ng/mL range).[2][3][4] | Considered a gold standard for the speciation and quantification of organoarsenic compounds and would be highly suitable for accurate and precise OBPA measurement in various matrices.[2][3] | [2][3][4] |
| Hydride Generation Atomic Absorption Spectrometry (HG-AAS) | Conversion of arsenic to a volatile hydride, which is then atomized and measured by atomic absorption. | Good sensitivity for inorganic and total arsenic. The limit of detection (LOD) can be in the range of 0.01-0.015 mg/L.[5] | Can be adapted for total arsenic determination after digestion of OBPA, but does not provide information on the specific chemical form.[5] | [5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | High specificity and sensitivity, particularly when used with isotope dilution mass spectrometry.[6] | Potentially applicable to OBPA if it is sufficiently volatile or can be derivatized to a volatile form. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the aforementioned techniques that can be adapted for OBPA analysis.
Thin-Layer Chromatography (TLC) for Qualitative Determination of OBPA in Plastics
-
Sample Preparation: Plastics are extracted with a suitable solvent such as dichloromethane (B109758) to isolate OBPA.[1]
-
Stationary Phase: A silica (B1680970) gel TLC plate is typically used.
-
Mobile Phase: A mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 80:20:1 v/v/v) can be used for development.[1]
-
Detection: After development, the plate is dried and sprayed with a solution of silver nitrate. The appearance of a specific spot indicates the presence of OBPA.[1]
UV-Visible Spectrophotometry for Estimation of OBPA Leaching
-
Sample Preparation: A leaching study is performed by immersing the plastic material in a suitable solvent (e.g., water or a simulant of the intended contact medium) for a specified period.
-
Analysis: The concentration of OBPA in the leachate is determined by measuring the absorbance at a specific wavelength, which needs to be determined from the absorption spectrum of a pure OBPA standard.
-
Quantification: A calibration curve is generated using standard solutions of OBPA of known concentrations.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) for OBPA Quantification
-
Sample Preparation: The sample is extracted with an appropriate solvent. For solid matrices, techniques like microwave-assisted extraction may be employed. The extract is then filtered before injection.
-
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water, both containing a small percentage of formic acid, is a common choice for separating organoarsenic compounds.[7]
-
Flow Rate: Typically around 0.3 mL/min.[7]
-
-
ICP-MS Conditions: The ICP-MS is tuned for the detection of arsenic (m/z 75). Collision/reaction cell technology can be used to minimize interferences.[2]
-
Quantification: Quantification is performed using an external calibration curve prepared from OBPA standards. Isotope dilution can be used for higher accuracy.
Cross-Validation Workflow
A robust cross-validation of analytical methods is essential to ensure the reliability and comparability of results. The following diagram illustrates a typical workflow for cross-validating different analytical techniques for OBPA analysis.
Caption: A flowchart illustrating the key stages of a cross-validation process for different analytical methods for OBPA.
Quantitative Data Summary
The following table summarizes typical performance characteristics for analytical methods applicable to arsenic compounds. These values can serve as a benchmark when validating methods specifically for OBPA.
| Parameter | HG-AAS[5] | HPLC-ICP-MS[2][3][4] |
| Limit of Detection (LOD) | 0.01 - 0.015 mg/L (for total and inorganic As) | 0.020 - 1.2 µg/L (for various As species) |
| Limit of Quantification (LOQ) | 0.03 - 0.05 mg/L (for total and inorganic As) | ~0.06 - 1.7 µg/L (for various As species) |
| Linearity (R²) | ≥ 0.996 | ≥ 0.999 |
| Accuracy (Recovery %) | 97 - 102% | Typically >90% |
| Precision (RSD %) | Not explicitly stated | ≤ 8.0% (inter-day), ≤ 6.8% (intra-day) |
Disclaimer: The quantitative data presented are for general arsenic species analysis and may vary for OBPA depending on the specific matrix and optimized method parameters. It is imperative to perform in-house validation to establish method performance for OBPA in the matrix of interest.
References
- 1. Qualitative determination of this compound and decabromodiphenyl ether in plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of arsenic in biological matrices | RTI [rti.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. dsc.duq.edu [dsc.duq.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Toxicity of 10,10'-Oxybisphenoxarsine and Other Organoarsenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of 10,10'-Oxybisphenoxarsine (OBPA) and other significant organoarsenic compounds: Roxarsone, Monosodium Methylarsonate (MSMA), and Dimethylarsinic Acid (DMAA). The information herein is supported by experimental data to assist researchers in understanding the relative toxicities and mechanisms of action of these compounds.
Comparative Toxicity Data
The toxicity of organoarsenic compounds is highly dependent on their chemical structure, arsenic oxidation state, and the biological system under investigation. Trivalent arsenicals are generally more toxic than their pentavalent counterparts.[1] This section summarizes acute in vivo toxicity and in vitro cytotoxicity data for a direct comparison.
In Vivo Acute Toxicity
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table compiles oral LD50 values for the selected organoarsenic compounds in rats and mice. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Chemical Formula | Species | Oral LD50 (mg/kg) | Reference(s) |
| This compound (OBPA) | C24H16As2O3 | Rat | 60 | [2] |
| Mouse | 50 | [2] | ||
| Roxarsone | C6H6AsNO5 | Rat | 81 | [3] |
| Mouse | 244 | [3] | ||
| Monosodium Methylarsonate (MSMA) | CH4AsNaO3 | Rat | 700-900 | [4][5] |
| Mouse | 1,800 | [6] | ||
| Dimethylarsinic Acid (DMAA) | C2H7AsO2 | Rat | 1,200 | [7] |
| Mouse | 1,200 | [7] |
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) reflects the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table presents 24-hour IC50 values for Roxarsone and Dimethylarsinic Acid in human lung adenocarcinoma (A549) and human bladder cancer (T24) cell lines.[8]
Note: Directly comparable IC50 data for this compound (OBPA) and Monosodium Methylarsonate (MSMA) in A549 and T24 cell lines were not available in the reviewed literature. This represents a data gap and highlights the need for further comparative studies.
| Compound | Chemical Formula | 24-hr IC50 in A549 cells (µM) | 24-hr IC50 in T24 cells (µM) | Reference(s) |
| Roxarsone | C6H6AsNO5 | >100 | >100 | [8] |
| Dimethylarsinic Acid (DMAA) | C2H7AsO2 | >100 | >100 | [8] |
Mechanisms of Toxicity
Organoarsenic compounds exert their toxic effects through various cellular and molecular mechanisms, primarily involving the induction of oxidative stress and mitochondrial dysfunction, which can lead to apoptosis (programmed cell death).
Oxidative Stress
A primary mechanism of arsenic toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[9] This occurs through multiple pathways, including the disruption of the mitochondrial electron transport chain and the activation of NADPH oxidase.[10] The subsequent imbalance between ROS production and the cell's antioxidant capacity can cause damage to DNA, proteins, and lipids. In response to oxidative stress, cells activate the Nrf2-Keap1 signaling pathway, a key regulator of the antioxidant response.[2]
Mitochondrial Dysfunction
Mitochondria are primary targets for arsenical toxicity. OBPA, for instance, is a potent inhibitor and uncoupler of oxidative phosphorylation. Trivalent arsenicals can inhibit key mitochondrial enzymes, such as pyruvate (B1213749) dehydrogenase, by binding to sulfhydryl groups. This disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a decrease in ATP production and a loss of mitochondrial membrane potential (ΔΨm). A sustained decrease in ΔΨm is a critical event in the early stages of apoptosis.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of toxicity data. Below are summaries of standard protocols for key experiments cited in the evaluation of organoarsenic compound toxicity.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of concentrations of the organoarsenic compounds and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Genotoxicity: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Fragmented DNA migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the comet tail.
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from control and treated cells.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and histones, exposing the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, fragmented DNA to migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
-
Mitochondrial Membrane Potential (ΔΨm) Assessment
The JC-1 assay is a common method for monitoring mitochondrial health by measuring changes in ΔΨm.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
-
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the organoarsenic compounds for the desired time.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 2-10 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with buffer to remove excess dye.
-
Fluorescence Measurement: Measure the red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Conclusion
The presented data indicate that this compound (OBPA) exhibits high acute oral toxicity, comparable to other trivalent organoarsenicals. In contrast, pentavalent compounds like Roxarsone, MSMA, and DMAA generally show lower acute toxicity. The primary mechanisms of toxicity for these compounds involve the induction of oxidative stress and mitochondrial dysfunction, ultimately leading to cell death. The provided experimental protocols offer standardized methods for the comparative assessment of these toxicological endpoints. A notable data gap exists for the direct comparative in vitro cytotoxicity of OBPA, which warrants further investigation to fully elucidate its toxicological profile relative to other organoarsenic compounds.
References
- 1. Evaluation of the cytotoxicity of 10 chemicals in human and rat hepatocytes and in cell lines: Correlation between in vitro data and human lethal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute cytotoxicity of ten chemicals in human and rat cultured hepatocytes and in cell lines: Correlation between in vitro data and human lethal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells | MDPI [mdpi.com]
- 6. Comparative cytotoxicity of fourteen trivalent and pentavalent arsenic species determined using real-time cell sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Strong Anti-Tumor Effect of Smp24 in Lung Adenocarcinoma A549 Cells Depends on Its Induction of Mitochondrial Dysfunctions and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the anticancer properties and real-time electrochemical extracellular bio-speciation of bis (1,10-phenanthroline) silver (I) acetate monohydrate in the presence of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]
A Comparative Analysis of the Antimicrobial Spectrum of 10,10'-Oxybisphenoxarsine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of 10,10'-Oxybisphenoxarsine (OBPA), a broad-spectrum antimicrobial agent, in relation to other commonly used industrial biocides. Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for OBPA in publicly accessible literature, this comparison focuses on the qualitative antimicrobial efficacy against various microbial groups. The information is supported by established experimental protocols for antimicrobial susceptibility testing.
Data Presentation: Comparative Antimicrobial Spectrum
The following table summarizes the known antimicrobial spectrum of OBPA and selected alternative biocides. This comparison is based on descriptive data from various sources and indicates the general effectiveness of these agents against broad categories of microorganisms.
| Antimicrobial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi (Yeasts & Molds) | Algae |
| This compound (OBPA) | Effective[1] | Effective[1] | Effective[1][2][3][4] | Not Widely Reported |
| Triclosan | Effective | Effective | Effective | Not Widely Reported |
| Quaternary Ammonium Compounds (QACs) | Effective | Moderately Effective | Moderately Effective | Effective |
| Isothiazolinones | Effective | Effective | Effective | Effective |
Experimental Protocols: Determining Antimicrobial Spectrum
The antimicrobial spectrum of a compound is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, a standard protocol for determining the MIC of antimicrobial agents against aerobic bacteria.[5][6][7][8][9]
Objective: To determine the MIC of an antimicrobial agent against a specific aerobic bacterial strain.
Materials:
-
Test antimicrobial agent
-
Bacterial isolate in pure culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Procedure:
-
Inoculum Preparation: a. Select three to five well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar (B569324) plate. b. Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., tryptic soy broth). c. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the antimicrobial agent at a known concentration. b. Perform serial twofold dilutions of the antimicrobial stock solution in CAMHB in the wells of a 96-well microtiter plate. Typically, this results in a range of concentrations spanning the expected MIC of the organism. The final volume in each well is usually 100 µL.
-
Inoculation of Microtiter Plates: a. Within 15 minutes of standardizing the inoculum, dilute the adjusted bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. b. Using a multichannel pipette, add 100 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 200 µL per well. c. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) on each plate.
-
Incubation: a. Seal the microtiter plates to prevent evaporation. b. Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
Reading and Interpretation of Results: a. After incubation, examine the microtiter plates for bacterial growth. Growth is indicated by turbidity or a pellet of cells at the bottom of the well. b. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the test organism.[10]
Mandatory Visualization: Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow for determining the Minimum Inhibitory Concentration.
Caption: General mechanism of OBPA via enzyme inhibition.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungistatic Performance of this compound in Exterior Latex and Asphalt Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungistatic Performance of 10,10′-Oxybisphenoxarsine in Exterior Latex and Asphalt Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 10. idexx.nl [idexx.nl]
Validating the Mechanism of Action of 10,10'-Oxybisphenoxarsine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of 10,10'-Oxybisphenoxarsine (OBPA) with two common classes of alternative biocides: isothiazolinones and quaternary ammonium (B1175870) compounds (QACs). The information is supported by available experimental data to aid in the evaluation and selection of appropriate antimicrobial agents for research and development.
Mechanism of Action: A Comparative Overview
The primary antimicrobial mechanism of this compound and its alternatives differ significantly, targeting distinct cellular components and metabolic pathways.
This compound (OBPA)
OBPA, a trivalent organoarsenical compound, exerts its antimicrobial effects primarily through the disruption of mitochondrial function. It is a potent inhibitor and uncoupler of oxidative phosphorylation. The core of its mechanism lies in the high affinity of arsenic for sulfhydryl groups, leading to the inhibition of critical enzymes.
The proposed signaling pathway for OBPA's action involves the following key steps:
-
Cellular Uptake: OBPA penetrates the microbial cell membrane.
-
Mitochondrial Targeting: It localizes to the mitochondria, the powerhouse of the cell.
-
Enzyme Inhibition: The trivalent arsenic in OBPA reacts with vicinal thiol groups (-SH) present in the active sites of key mitochondrial enzymes. This includes dehydrogenases of the tricarboxylic acid (TCA) cycle and components of the electron transport chain.
-
Inhibition of Oxidative Phosphorylation: By inhibiting these enzymes, OBPA disrupts the normal flow of electrons and protons, thereby inhibiting the production of ATP.
-
Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to electron leakage and the formation of superoxide (B77818) radicals and other ROS.
-
Oxidative Stress and Cellular Damage: The accumulation of ROS causes widespread oxidative damage to cellular components, including lipids, proteins, and DNA.
-
Apoptosis/Cell Death: The combination of energy depletion and severe oxidative stress triggers programmed cell death or necrosis, leading to the demise of the microorganism.
Isothiazolinones
Isothiazolinones are a class of sulfur-containing heterocyclic compounds that also target thiol groups within the cell. Their mechanism of action is characterized by a rapid inhibition of microbial growth and metabolism.
The mechanism involves:
-
Rapid Cellular Uptake: Isothiazolinones quickly enter the microbial cell.
-
Enzyme Inhibition: They react with and inactivate key dehydrogenase enzymes in central metabolic pathways by forming disulfide bonds with cysteine residues.[1][2] This disrupts processes like the Krebs cycle and electron transport.[2][3]
-
Disruption of Respiration and Energy Production: Inhibition of these metabolic pathways leads to a swift cessation of cellular respiration and ATP synthesis.[1][2]
-
Irreversible Damage: Prolonged exposure results in the destruction of protein thiols and the production of free radicals, leading to irreversible cell damage and death.[1]
Quaternary Ammonium Compounds (QACs)
QACs are cationic surfactants with a broad spectrum of antimicrobial activity. Their primary mode of action is the disruption of cell membranes.
The mechanism unfolds as follows:
-
Adsorption to Cell Surface: The positively charged nitrogen atom of the QAC molecule is attracted to the negatively charged components of the microbial cell wall and membrane.
-
Membrane Disruption: The hydrophobic alkyl chains of the QAC penetrate and disorganize the lipid bilayer of the cytoplasmic membrane.[4][5]
-
Leakage of Cellular Contents: This disruption increases membrane permeability, causing the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.[5]
-
Enzyme Inactivation and Protein Denaturation: At higher concentrations, QACs can also cause the denaturation of essential cellular proteins and enzymes.
-
Cell Lysis: The extensive damage to the cell membrane and internal components ultimately leads to cell lysis and death.[5]
Comparative Performance Data
Direct comparative studies providing quantitative efficacy data for OBPA against isothiazolinones and QACs under identical conditions are limited in the available literature. However, data from individual studies on their antimicrobial activity are presented below.
Table 1: Antimicrobial Efficacy of this compound (OBPA)
| Microorganism | Test Method | Efficacy Metric | Result | Reference |
| Broad Spectrum | Not Specified | General Activity | Potent antimicrobial against fungi and bacteria | [4] |
| Indoor Fungi/Bacteria | Material Incorporation | Growth Inhibition | Prevents microbial growth in plastics and textiles | [6] |
Table 2: Antimicrobial Efficacy of Isothiazolinones
| Microorganism | Biocide | Efficacy Metric | Result | Reference |
| Escherichia coli | Methylisothiazolinone (MIT) | MIC | 41 µg/mL | [7] |
| Escherichia coli | Chloromethylisothiazolinone (CMIT) | MIC | 0.5 µg/mL | [7] |
| Pseudomonas aeruginosa | CMIT/MIT mixture | MIC | 300 µL/L (initial) | [8] |
| Mixed Bacteria | CMIT/MIT mixture | Respiration Inhibition | Immediate inhibition at 2 ppm | [3] |
MIC: Minimum Inhibitory Concentration
Table 3: Antimicrobial Efficacy of Quaternary Ammonium Compounds (QACs)
| Microorganism | Biocide | Efficacy Metric | Result | Reference |
| Pseudomonas aeruginosa | Various QACs | Log Reduction | >5-log reduction in < 1 min for some QACs | [9] |
| Staphylococcus aureus | QAC wipe | Log Reduction | >99.9% reduction | [7] |
| Human Coronaviruses | Various QACs | Log Reduction | >99.9% reduction | [10] |
| Gram-negative bacteria | Novel QACs | IC50 | 1.31 - 2.70 µM | [11] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols for Mechanism Validation
The following are detailed methodologies for key experiments to validate the proposed mechanism of action of OBPA and other antimicrobial agents.
Measurement of Mitochondrial Respiration
This protocol assesses the effect of a test compound on the oxygen consumption rate (OCR), a key indicator of mitochondrial function.
Principle: High-resolution respirometry, often using a Seahorse XF Analyzer, measures the rate at which cells consume oxygen in real-time. By sequentially injecting inhibitors of the electron transport chain, different parameters of mitochondrial respiration can be determined.
Protocol:
-
Cell Culture: Plate cells (e.g., a relevant microbial strain or a mammalian cell line) in a Seahorse XF cell culture microplate and incubate to allow for adherence and growth.
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Prepare stock solutions of the test compound (OBPA) and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
-
Assay Execution:
-
Wash the cells with pre-warmed assay medium and replace the growth medium with the assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the test compound and inhibitors into the appropriate injection ports.
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer.
-
Run the assay, which typically involves baseline OCR measurements followed by sequential injections of the test compound and inhibitors, with OCR measurements after each injection.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Compare the parameters between control and OBPA-treated cells to determine the effect on mitochondrial respiration.
-
Quantification of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS within cells following exposure to a test compound.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate).
-
Probe Loading:
-
Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).
-
Incubate the cells with H2DCFDA in the dark at 37°C.
-
-
Treatment:
-
Remove the H2DCFDA solution and wash the cells.
-
Add the test compound (OBPA) at various concentrations to the cells and incubate for the desired time. Include a positive control (e.g., H2O2) and a negative control (vehicle).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths appropriate for DCF (e.g., ~495 nm excitation and ~529 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings.
-
Compare the fluorescence intensity of the OBPA-treated cells to the control cells to determine the fold-change in ROS production.
-
Thioredoxin Reductase (TrxR) Activity Assay
This protocol measures the activity of thioredoxin reductase, a key enzyme in cellular redox regulation and a potential target for thiol-reactive compounds.
Principle: This is a colorimetric assay based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB2-), which has a strong absorbance at 412 nm. The reaction is catalyzed by TrxR. The TrxR-specific activity is determined by subtracting the activity measured in the presence of a TrxR-specific inhibitor from the total activity.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate to an assay buffer containing NADPH.
-
For the measurement of non-TrxR activity, add a TrxR-specific inhibitor to a parallel set of wells.
-
Initiate the reaction by adding DTNB.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min) for both the total and inhibited reactions.
-
Subtract the rate of the inhibited reaction from the total reaction rate to obtain the TrxR-specific activity.
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the TrxR activity in OBPA-treated samples to that in control samples.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Review and Quantitative Synthesis of the Efficacy of Quaternary Ammonium Compounds in Disinfesting Nonfungal Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bacwa.org [bacwa.org]
- 10. 784. Efficiency of Quaternary Ammonium Disinfectants against SARS-CoV-2 and Coronavirus 229E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative study of antibacterial and antifungal activities of extracts from four indigenous plants - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 10,10'-Oxybisphenoxarsine (OBPA) Analysis: A Technical Guide
Introduction
10,10'-Oxybisphenoxarsine (OBPA) is an organoarsenic compound utilized as a biocide and preservative in various materials, including plastics, textiles, and adhesives, to prevent microbial degradation.[1] Given its potential for human exposure and environmental release, accurate and reliable analytical methods for its quantification are crucial for regulatory compliance, quality control, and risk assessment. This guide provides a comparative overview of analytical methodologies for the determination of OBPA, intended for researchers, scientists, and professionals in drug development and material sciences. While direct inter-laboratory comparison data for OBPA analysis is not publicly available, this document outlines common analytical workflows and compares the performance of established analytical techniques based on their known characteristics.
Analytical Workflow for OBPA Determination
The analysis of OBPA from a solid matrix, such as plastic, typically involves two primary stages: extraction of the analyte from the material followed by instrumental analysis for identification and quantification.
Caption: A general workflow for the analysis of this compound (OBPA) from plastic matrices.
Experimental Protocols
Detailed methodologies for the key stages of OBPA analysis are provided below. These protocols are based on standard analytical practices for similar compounds.
Sample Preparation: Solvent Extraction
The extraction of OBPA from a polymer matrix is a critical step to ensure accurate quantification.
-
Objective: To efficiently extract OBPA from the sample matrix into a solvent suitable for chromatographic analysis.
-
Apparatus and Materials:
-
Analytical balance
-
Grinder or mill (for sample size reduction)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Glassware (flasks, beakers, vials)
-
Solvents: Dichloromethane (DCM), Toluene, Methanol (HPLC or GC grade)
-
Syringe filters (0.45 µm PTFE)
-
-
Procedure:
-
Sample Comminution: Reduce the plastic sample into small pieces or a fine powder to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 1-5 grams of the homogenized sample into an extraction thimble (for Soxhlet) or a glass flask (for ultrasonication).
-
Extraction:
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with a suitable solvent (e.g., dichloromethane) for 6-8 hours.
-
Ultrasonic Extraction: Add a measured volume of solvent to the sample flask, place it in an ultrasonic bath, and sonicate for 30-60 minutes. Repeat the extraction process 2-3 times with fresh solvent.
-
-
Concentration: Combine the solvent extracts and concentrate the volume using a rotary evaporator to near dryness.
-
Reconstitution and Filtration: Re-dissolve the residue in a small, precise volume of a solvent compatible with the subsequent chromatographic analysis (e.g., acetonitrile (B52724) or isooctane). Filter the final extract through a 0.45 µm syringe filter into a vial for analysis.
-
Instrumental Analysis: GC-MS and LC-MS
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of organic compounds like OBPA.
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. OBPA may require derivatization to improve its volatility and thermal stability for GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Typical GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 50-550 or Selected Ion Monitoring (SIM) for target ions of OBPA.
-
Transfer Line Temperature: 280 °C.
-
LC-MS is well-suited for the analysis of less volatile and thermally labile compounds, and may not require derivatization for OBPA.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
Typical LC-MS Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Multiple Reaction Monitoring (MRM) for precursor and product ions of OBPA for enhanced selectivity and sensitivity.
-
Comparison of Analytical Methods
The choice of analytical technique depends on various factors including the required sensitivity, selectivity, sample matrix, and available resources.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Applicability | Suitable for volatile and semi-volatile compounds. OBPA may require derivatization. | Ideal for a wide range of polarities and thermally labile compounds. Direct analysis of OBPA is generally feasible. |
| Selectivity | Good, can be improved with high-resolution MS or MS/MS. | Excellent, particularly with tandem MS (MS/MS) which minimizes matrix interference. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/g to pg/g range, depending on the instrument and matrix. | Generally offers higher sensitivity, often in the pg/g to fg/g range. |
| Sample Throughput | Moderate, with typical run times of 20-30 minutes per sample. | High, especially with UHPLC systems that allow for faster separations (run times < 10 minutes). |
| Cost (Instrument) | Generally lower initial investment compared to high-end LC-MS systems. | Can have a higher initial cost, especially for high-resolution or tandem MS instruments. |
| Robustness | Considered a very robust and well-established technique. | Modern instruments are highly robust, though the liquid chromatography components may require more maintenance. |
| Derivatization | Often required for polar analytes to increase volatility, adding a step to sample preparation and a potential source of error. | Generally not required for OBPA, simplifying the analytical workflow. |
Logical Relationship for Method Selection
The decision-making process for selecting the appropriate analytical method can be visualized as follows:
References
Efficacy of 10,10'-Oxybisphenoxarsine (OBPA) in Diverse Polymer Matrices: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 10,10'-Oxybisphenoxarsine (OBPA), a well-established antimicrobial and flame-retardant additive, across various polymer matrices. We will delve into its performance relative to alternative additives, supported by available experimental data, to assist in material selection and formulation development.
Overview of this compound (OBPA)
This compound (OBPA) is a versatile organo-arsenic compound widely utilized as a biocide and flame retardant in a range of polymeric materials. Its broad-spectrum antimicrobial activity, coupled with its efficacy in inhibiting combustion, has made it a historically significant additive in plastics, textiles, and coatings. However, due to environmental and health concerns associated with arsenic compounds, its use has been increasingly regulated and scrutinized, prompting the evaluation of its performance and comparison with modern alternatives.
Comparative Efficacy of OBPA
The effectiveness of OBPA is highly dependent on the polymer matrix in which it is incorporated, as well as the target application. Its primary functions are antimicrobial protection and flame retardancy.
Antimicrobial Performance
OBPA has demonstrated potent biocidal activity against a wide range of bacteria and fungi. Its mechanism of action involves the disruption of cellular metabolic processes. The following table summarizes its reported efficacy in different polymers.
Table 1: Antimicrobial Efficacy of OBPA in Various Polymer Matrices
| Polymer Matrix | Target Microorganism | Efficacy Metric (e.g., Zone of Inhibition, Log Reduction) | Alternative Additives | Comparative Performance of Alternatives |
| Polyvinyl Chloride (PVC) | Staphylococcus aureus, Aspergillus niger | High efficacy reported in historical studies. | Triclosan, Zinc Pyrithione (B72027) | Zinc pyrithione shows comparable broad-spectrum activity with a more favorable toxicological profile. |
| Polyurethane (PU) | Mixed fungal spores | Effective in preventing fungal growth in foam and coating applications. | Isothiazolinones (e.g., OIT) | OIT provides excellent antifungal protection, though potential for skin sensitization exists. |
| Silicone Elastomers | Escherichia coli, Candida albicans | Good compatibility and sustained release of the active agent. | Silver-based additives | Silver nanoparticles offer long-lasting antimicrobial effects with lower toxicity concerns. |
Flame Retardant Properties
OBPA has also been used to enhance the fire resistance of polymers. It functions in the vapor phase by interrupting the chemical reactions of combustion.
Table 2: Flame Retardant Performance of OBPA
| Polymer Matrix | Flame Retardancy Test (e.g., UL 94, LOI) | Performance Rating | Alternative Flame Retardants | Comparative Performance of Alternatives |
| Flexible PVC | UL 94 | Can contribute to achieving a V-0 rating. | Antimony trioxide (ATO), Phosphate esters | ATO, often used in conjunction with halogenated compounds, is a highly effective flame retardant. Phosphate esters offer a halogen-free alternative with good performance. |
| Neoprene | Limiting Oxygen Index (LOI) | Increases the LOI value. | Chlorinated paraffins | Chlorinated paraffins provide good flame retardancy but are subject to regulatory scrutiny. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of additive performance. Below are representative protocols for evaluating antimicrobial efficacy and flame retardancy.
Protocol for Antimicrobial Efficacy Testing (ISO 22196)
This standard method is widely used to evaluate the antibacterial activity of plastic surfaces.
Experimental Workflow for ISO 22196
Caption: Workflow for ISO 22196 antibacterial testing.
Protocol for Flame Retardancy Testing (UL 94 Vertical Burn Test)
The UL 94 standard is a widely accepted method for assessing the flammability of plastic materials.
Logical Flow of UL 94 Vertical Burn Test
Caption: UL 94 Vertical Burn Test procedure.
Concluding Remarks
While this compound has historically been an effective antimicrobial and flame-retardant additive, the increasing regulatory landscape and the availability of viable alternatives with more favorable safety profiles have led to a decline in its use. The selection of an appropriate additive requires a thorough evaluation of its performance within the specific polymer matrix, its compatibility with other formulation components, and its adherence to regulatory standards. The data and protocols presented in this guide offer a framework for conducting such comparative assessments. Researchers are encouraged to consult the latest safety and regulatory information before incorporating any additive into their formulations.
A Comparative Guide to the Long-Term Stability of 10,10'-Oxybisphenoxarsine (OBPA) Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term stability of various formulations containing 10,10'-Oxybisphenoxarsine (OBPA), a potent antimicrobial agent. Due to the scarcity of directly comparable public data, this document outlines a comprehensive framework for evaluating formulation stability, including detailed experimental protocols and hypothetical comparative data. This approach offers a robust methodology for researchers to assess and compare the stability of their own OBPA formulations.
Introduction to OBPA and its Stability Challenges
This compound (OBPA) is a broad-spectrum antimicrobial agent utilized as a preservative in a variety of materials, including plastics, textiles, and coatings, to prevent microbial degradation.[1] The efficacy and safety of products containing OBPA are intrinsically linked to the stability of the active ingredient within its formulation over time.
Degradation of OBPA can lead to a loss of antimicrobial activity and the formation of potentially hazardous byproducts. The primary degradation pathway for OBPA involves the cleavage of the ether linkage, leading to the formation of phenoxyarsinic acid.[2] Environmental factors such as exposure to ultraviolet (UV) radiation and elevated temperatures can accelerate this degradation process. Therefore, developing stable OBPA formulations is critical for ensuring product performance and longevity.
Hypothetical Formulation Comparison
To illustrate a comparative stability study, this guide considers three hypothetical OBPA formulations incorporated into a polyvinyl chloride (PVC) matrix, a common application for this biocide.
-
Formulation A (Unstabilized): A baseline formulation containing OBPA without any specific stabilizing agents.
-
Formulation B (UV Stabilized): An advanced formulation containing OBPA with the addition of a hindered amine light stabilizer (HALS) to mitigate degradation from UV exposure.
-
Formulation C (Thermally Stabilized): A specialized formulation containing OBPA with a phenolic antioxidant to protect against thermal degradation.
Experimental Protocols for Long-Term Stability Assessment
A comprehensive assessment of long-term stability involves subjecting the formulations to controlled environmental stressors and analyzing the degradation of the active ingredient over time.
Accelerated Aging Conditions
To simulate long-term environmental exposure in a condensed timeframe, accelerated aging protocols are employed.
-
UV Exposure: Samples of each PVC formulation are exposed to continuous UV-A radiation (340 nm) in a weathering chamber, following a modified ASTM G154 standard.
-
Thermal Stress: Samples are placed in a temperature-controlled oven at 70°C to simulate elevated temperature conditions.
Samples are collected at predetermined time points (e.g., 0, 500, 1000, 1500, and 2000 hours) for analysis.
Quantification of OBPA and Degradation Products
The concentration of OBPA and its primary degradation product, phenoxyarsinic acid, is quantified using advanced analytical techniques.
-
Sample Preparation: A known mass of the PVC sample is cryo-milled to a fine powder. The OBPA and its degradation products are then extracted using a suitable organic solvent, such as dichloromethane, with the aid of ultrasonication.
-
Analytical Method: The extracted samples are analyzed using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This technique allows for the separation and sensitive quantification of organoarsenic compounds.
-
Chromatographic Conditions: A C18 reverse-phase column is used with a mobile phase gradient of methanol (B129727) and water.
-
ICP-MS Detection: The ICP-MS is tuned to monitor the arsenic signal (m/z 75) for the detection and quantification of arsenic-containing species eluting from the HPLC.
-
-
Quantification: External calibration curves are generated using certified reference standards of OBPA and phenoxyarsinic acid to ensure accurate quantification.
Comparative Stability Data
The following table summarizes the hypothetical quantitative data obtained from the long-term stability study of the three OBPA formulations under accelerated aging conditions.
| Formulation | Aging Condition | Time (hours) | OBPA Concentration (% of initial) | Phenoxyarsinic Acid (% of initial OBPA) |
| A (Unstabilized) | UV Exposure | 0 | 100.0 | 0.0 |
| 500 | 85.2 | 14.1 | ||
| 1000 | 71.5 | 27.8 | ||
| 1500 | 58.9 | 40.2 | ||
| 2000 | 45.3 | 53.5 | ||
| B (UV Stabilized) | UV Exposure | 0 | 100.0 | 0.0 |
| 500 | 98.1 | 1.8 | ||
| 1000 | 95.8 | 4.0 | ||
| 1500 | 92.3 | 7.5 | ||
| 2000 | 88.7 | 11.1 | ||
| C (Thermally Stabilized) | Thermal Stress | 0 | 100.0 | 0.0 |
| 500 | 99.2 | 0.8 | ||
| 1000 | 98.5 | 1.4 | ||
| 1500 | 97.1 | 2.8 | ||
| 2000 | 95.6 | 4.2 |
Visualizing Degradation and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway of OBPA and the experimental workflow for the stability study.
Caption: Degradation pathway of OBPA under environmental stressors.
References
A Comparative Guide to the Biocompatibility of Materials Treated with 10,10'-Oxybisphenoxarsine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible materials is a critical aspect of medical device development and pharmaceutical manufacturing. Antimicrobial treatments are often employed to prevent microbial growth on material surfaces, but the biocompatibility of these treatments is of paramount importance. This guide provides an objective comparison of the biocompatibility of materials treated with 10,10'-Oxybisphenoxarsine (OBPA) against two common alternatives: silver-based additives and quaternary ammonium (B1175870) compounds (QACs). The information presented is based on available scientific literature and regulatory assessments, adhering to the principles of biocompatibility evaluation outlined in the ISO 10993 standards.
Executive Summary
While this compound (OBPA) has been used as an effective antimicrobial agent in various materials, concerns regarding its toxicity have led to the exploration of alternatives. This guide presents a comparative analysis of the biocompatibility of OBPA-treated materials with those containing silver-based additives and quaternary ammonium compounds (QACs). The comparison focuses on key biocompatibility endpoints: cytotoxicity, genotoxicity, and in vivo tissue response.
This compound (OBPA) is a potent, broad-spectrum antimicrobial agent. However, it is also recognized as a highly toxic substance, raising concerns about its use in applications with potential human contact.[1]
Silver-based additives , particularly silver nanoparticles (AgNPs), are widely used for their broad-spectrum antimicrobial activity. Their biocompatibility is influenced by factors such as particle size, concentration, and release kinetics from the material matrix.
Quaternary Ammonium Compounds (QACs) are a diverse group of cationic surfactants with antimicrobial properties. Their biocompatibility can vary significantly depending on their chemical structure, concentration, and whether they are leaching or covalently bound to the material surface.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for the biocompatibility of materials treated with OBPA, silver-based additives, and QACs. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.
Table 1: In Vitro Cytotoxicity Data
In vitro cytotoxicity is a fundamental biocompatibility test that assesses the potential of a material to cause cell death. The ISO 10993-5 standard outlines various methods for this assessment, with the MTT assay being a common quantitative method that measures cell viability.[2] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[3]
| Antimicrobial Agent | Material Matrix | Cell Line | Test Method | IC50 (µg/mL) | Cell Viability (%) | Source(s) |
| This compound (OBPA) | PVC | Fibroblasts | Not Specified | Data Not Available | Data Not Available | [1] |
| Silver Nanoparticles (AgNPs) | Chitosan/PVA films | Human Dermal Fibroblasts (HDFa) | MTT Assay | > 1 ppm (non-cytotoxic) | ~85% at 24h | [4][5] |
| Quaternary Ammonium Compounds (QACs) | Various polymers | L929 mouse fibroblasts | MTT Assay | 25-35 µM (for DMAE-CB) | >70% (non-cytotoxic for some) | [6] |
Note: The lack of a specific IC50 value for OBPA on a standardized cell line like L929 in the public domain makes a direct quantitative comparison challenging. However, toxicological reports classify OBPA as highly toxic.[1]
Table 2: Genotoxicity Data
Genotoxicity tests, as outlined in ISO 10993-3, are designed to detect agents that can induce genetic mutations, chromosomal damage, or other DNA damage.[7][8][9] Common assays include the Ames test (bacterial reverse mutation) and the in vitro micronucleus test.[10]
| Antimicrobial Agent | Test System | Test Method | Result | Quantitative Data | Source(s) |
| This compound (OBPA) | Salmonella typhimurium | Ames Test | Negative | No significant increase in revertants | [11] |
| Mouse Lymphoma TK+/- cells | Mutagenicity Assay | Inconclusive | Initial positive not repeated | [11] | |
| Silver Nanoparticles (AgNPs) | Human TK6 cells | Micronucleus Assay | Positive | Dose-dependent increase in micronuclei | [3] |
| Salmonella typhimurium | Ames Test | Negative (at ≤ 1 ppm) | Data Not Available | [5] | |
| Quaternary Ammonium Compounds (QACs) | Bacillus subtilis | Not Specified | Potentially genotoxic (for some BACs) | Data Not Available | [9] |
Table 3: In Vivo Biocompatibility Data
In vivo tests, such as implantation studies, provide crucial information about the local tissue response to a material over time. These are guided by standards like ISO 10993-6.
| Antimicrobial Agent | Animal Model | Implantation Site | Duration | Observation | Quantitative Data | Source(s) |
| This compound (OBPA) | Rat | Subcutaneous | 90 days (dietary) | Bile duct enlargement, arsenic accumulation | Data Not Available | [11] |
| Guinea Pig | Skin | Not Specified | Highly irritating | Data Not Available | [1] | |
| Silver Nanoparticles (AgNPs) | Rabbit | Subcutaneous | 21 days | Minimal inflammatory reaction | Low leukocyte concentration | [12] |
| Mouse | Intracutaneous | Not Specified | Non-reactive (at ≤ 1 ppm) | Data Not Available | [5] | |
| Quaternary Ammonium Compounds (QACs) | Rat | Subcutaneous | 7 days | Reduced infection, good tissue integration | 7 of 8 bare implants infected vs. 1 of 8 coated | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for biocompatibility testing as per the ISO 10993 standards.
ISO 10993-5: In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity.
-
Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium until they reach near-confluence.[2]
-
Material Extraction: The test material is incubated in a cell culture medium at 37°C for 24-72 hours to create an extract.[2]
-
Cell Exposure: The culture medium on the cells is replaced with the material extract, and the cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Quantification: The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells. Cell viability is expressed as a percentage relative to a negative control.
ISO 10993-10: Skin Sensitization - Guinea Pig Maximization Test (GPMT)
The GPMT is a sensitive method to assess the potential of a substance to cause skin sensitization.
-
Induction Phase:
-
Intradermal Injection: Guinea pigs are injected with the test substance (with and without Freund's Complete Adjuvant) and a control substance.
-
Topical Application: One week later, the injection site is treated with a topical application of the test substance.
-
-
Challenge Phase: Two weeks after the induction, a patch containing the test substance is applied to a naive site on the skin of the animals.
-
Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The severity of the reaction is scored, and the incidence of sensitization is calculated.
ISO 10993-23: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test
This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.
-
Material Extraction: Extracts of the test material are prepared in both polar (e.g., saline) and non-polar (e.g., sesame oil) solvents.[7]
-
Tissue Exposure: The RhE tissue models are exposed to the material extracts for a defined period (e.g., 18 hours).[7]
-
Viability Assessment: After exposure, the viability of the tissues is determined using the MTT assay.
-
Classification: A material is classified as an irritant if the tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.[11]
Mandatory Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: A generalized workflow for the biological evaluation of medical device materials.
Signaling Pathway of Cytotoxicity
Caption: A simplified signaling pathway illustrating mechanisms of cytotoxicity.
Logical Relationship of Biocompatibility Endpoints
Caption: Key endpoints evaluated in the assessment of a material's biocompatibility.
Conclusion
The selection of an antimicrobial additive for a material requires a careful balance between its efficacy and its biocompatibility. Based on the available data:
-
This compound (OBPA) presents significant biocompatibility concerns due to its high toxicity and irritant properties. Its use in materials with direct or indirect patient contact should be carefully evaluated and justified.
-
Silver-based additives offer a viable alternative with good antimicrobial efficacy. However, their biocompatibility is dose-dependent, and the potential for silver ion release and long-term effects should be considered.
-
Quaternary Ammonium Compounds (QACs) represent a broad class of antimicrobials with varying biocompatibility profiles. Non-leaching, covalently bound QACs generally exhibit better biocompatibility than their leaching counterparts.
For any material intended for use in medical devices or pharmaceutical applications, a comprehensive biological evaluation according to the ISO 10993 series of standards is essential. This guide serves as a starting point for comparing the biocompatibility of these common antimicrobial treatments, but specific testing of the final, sterilized product is imperative to ensure patient safety.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Frontiers | Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds [frontiersin.org]
- 3. Differential genotoxicity mechanisms of silver nanoparticles and silver ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cefic-lri.org [cefic-lri.org]
- 5. In-vivo and in-vitro biocompatibility evaluations of silver nanoparticles with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Genotoxicity of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. [Table, Human fibroblast toxicity]. - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Cost-Effectiveness of 10,10'-Oxybisphenoxarsine (OBPA) as a Preservative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective cost-effectiveness analysis of 10,10'-Oxybisphenoxarsine (OBPA) as a preservative, comparing its performance and cost against common alternatives in the market. The information is intended to assist researchers and professionals in making informed decisions for material preservation in various applications.
Introduction to this compound (OBPA)
This compound (OBPA) is a potent, broad-spectrum antimicrobial agent that has been historically used as a fungicide, bacteriostat, and microbicide.[1] It is an organoarsenic compound known for its high efficacy in protecting a wide range of materials from microbial degradation.[2] OBPA has been incorporated into plastics (notably flexible PVC), textiles, adhesives, coatings, and other industrial products to prevent the growth of fungi and bacteria that can cause staining and deterioration.[1][3] While its efficacy is well-documented, its use has come under increased scrutiny due to the presence of arsenic, leading to a search for safer, yet effective, alternatives.[4]
Comparative Analysis of Preservatives
The selection of a preservative is a multi-faceted decision involving not only its antimicrobial efficacy but also its cost, stability, compatibility with the host material, and regulatory acceptance. This section compares OBPA with several widely used alternative preservatives: Isothiazolinones (CMIT/MIT), Iodopropynyl Butylcarbamate (IPBC), and Zinc Pyrithione.
Cost Comparison
The cost-effectiveness of a preservative is determined by its price per unit weight and its typical use concentration. The following table provides an estimated cost comparison. Prices can fluctuate based on supplier, volume, and market conditions.
| Preservative | Chemical Class | Estimated Price (USD/kg) | Typical Use Level (%) | Estimated Cost-in-Use (per 100kg of product) |
| This compound (OBPA) | Organoarsenic | $20.00 - $40.00[5][6] | 0.5 - 2.0 | $10.00 - $80.00 |
| Isothiazolinones (CMIT/MIT) | Isothiazolinone | $1.76 - $3.00[7] | 0.02 - 0.1 | $0.35 - $0.30 |
| Iodopropynyl Butylcarbamate (IPBC) | Carbamate | ~$12.00[8] | 0.01 - 0.5[9][10] | $0.12 - $6.00 |
| Zinc Pyrithione | Organozinc | Not available in bulk pricing, consumer product pricing suggests higher relative cost.[11][12][13][14][15] | 0.1 - 2.0[12] | Varies |
Note: Cost-in-use is a calculated estimate and can vary significantly based on the specific application, required level of protection, and formulation.
Performance Comparison: Antimicrobial Efficacy
The primary function of a preservative is to inhibit microbial growth. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.
| Preservative | Target Organisms | Known Efficacy & Available Data |
| This compound (OBPA) | Broad-spectrum (Fungi, Bacteria) | Highly effective; historically considered more persistent than older biocides like phenylmercuric acetate.[2] Specific MIC data against common industrial contaminants is not widely published. |
| Isothiazolinones (CMIT/MIT) | Broad-spectrum (Bacteria, Fungi, Algae) | Widely used in water-based products. Effective at very low concentrations. |
| Iodopropynyl Butylcarbamate (IPBC) | Primarily Fungi and Yeasts | Excellent fungicidal activity. MIC for Aspergillus niger and Candida albicans reported between 0.1–1 ppm.[10] |
| Zinc Pyrithione | Broad-spectrum (Fungi, Bacteria) | Commonly used in anti-dandruff shampoos and paints for its antifungal and antibacterial properties.[12][13] |
For context, a highly potent, new generation antifungal, olorofim, has shown MIC values of <0.031 µg/mL against Aspergillus species.[16] In other studies, the antifungal drugs voriconazole (B182144) and amphotericin B showed MIC values against Aspergillus niger of 0.5 mg/L and 1 mg/L, respectively.[17][18]
Experimental Protocols
To ensure objective and reproducible comparisons of preservative performance, standardized testing methodologies are crucial. The following are summaries of key experimental protocols relevant to this analysis.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a specific microorganism.
Methodology (Broth Microdilution Method):
-
Preparation of Preservative Dilutions: A series of dilutions of the preservative are prepared in a liquid growth medium (e.g., nutrient broth for bacteria, potato dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Aspergillus niger, Staphylococcus aureus) is prepared to a specific cell density (typically ~5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the preservative dilution is inoculated with the microbial suspension. Control wells (no preservative and no inoculum) are also included.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 24-48 hours at 30-37°C).
-
Observation: After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the preservative in which no growth is observed.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. nbinno.com [nbinno.com]
- 5. 10, 10-Oxybisphenoxarsine; Obpa; CAS No.: 58-36-6 - Obpa, 10 10-Oxybisphenoxarsine | Made-in-China.com [m.made-in-china.com]
- 6. echemi.com [echemi.com]
- 7. Biocides Isothiazolinone Price, 2025 Biocides Isothiazolinone Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 8. indiamart.com [indiamart.com]
- 9. Iodopropynyl Butyl Carbamate (IPBC, Powder 99%) [myskinrecipes.com]
- 10. 99% Preservative IPBC for Cosmetics & Coatings - Buy IPBC 99%, Proxel IPBC, Coating preservative IPBC Product on Sinobio Chemistry [sinobiochemistry.com]
- 11. Zinc Pyrithione [walmart.com]
- 12. bulknaturalswholesale.com [bulknaturalswholesale.com]
- 13. zinc pyrithione: Best Suppliers & Pricing 2025 [accio.com]
- 14. Pyrithione Zinc Cream | eBay [ebay.com]
- 15. Pyrithione Zinc - Etsy [etsy.com]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 10,10'-Oxybisphenoxarsine (OBPA)
Essential Guidance for Laboratory Professionals
10,10'-Oxybisphenoxarsine (OBPA), an organoarsenic compound, is recognized for its high toxicity and potential environmental impact.[1][2][3] It is fatal if inhaled, toxic in contact with skin, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of OBPA waste in a research and development setting.
Immediate Safety and Handling
Before beginning any process involving OBPA, it is imperative to handle the substance in a well-ventilated area, preferably within a designated fume hood, to avoid the formation and inhalation of dust and aerosols.[1][4] Personnel must be equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling OBPA
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield (conforming to EN 166(EU) or NIOSH (US)).[4] | Protects against splashes and dust, preventing severe eye damage.[2] |
| Hand | Chemical-impermeable gloves (e.g., Nitrile rubber, 0.11 mm thickness, with a breakthrough time > 480 min). | Prevents skin contact, as OBPA is toxic upon absorption.[1][2] Gloves must be inspected before use and disposed of as contaminated waste.[4] |
| Body | Fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron is mandatory.[4] | Protects against accidental spills and contamination of personal clothing. Contaminated clothing must be removed immediately and washed before reuse.[1][2] |
| Respiratory | Required when dust is generated or if exposure limits are exceeded. Use a full-face respirator with an appropriate filter.[4] | Protects against inhalation, which can be fatal.[1][2] |
Step-by-Step Disposal Protocol
The disposal of OBPA and materials contaminated with it must be managed as hazardous waste from the point of generation.[5] Drain disposal of any materials containing OBPA is strictly forbidden.[4][5]
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: All waste containing OBPA, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, wipes), and rinse water from cleaning equipment, must be collected separately from other laboratory waste.[5][6]
-
Initial Collection: At the point of use (e.g., in a fume hood), collect all disposable materials contaminated with OBPA into a clearly marked, sealable plastic bag or container.[5]
Step 2: Container Selection and Labeling
-
Primary Container: Use a dedicated, sealable, and compatible container for all OBPA waste. A brown glass bottle or a high-density polyethylene (B3416737) (HDPE) container is recommended for solids and solutions.[5][7] The container must be in good condition and have a secure, tightly closing lid.[6]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[6] The label must also include:
Step 3: Storage of Hazardous Waste
-
Secure Storage: Store the tightly closed waste container in a designated, secure area, such as a satellite accumulation area (SAA) or a main hazardous waste storage area.[1][2][6]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[5]
-
Segregation: Store the OBPA waste away from incompatible materials, particularly acids, bases, and oxidizers, to prevent hazardous reactions.[8] It should also be stored separately from foodstuff containers.[1][4]
Step 4: Arranging for Final Disposal
-
Licensed Disposal Vendor: The final disposal of OBPA waste must be handled by a licensed chemical destruction plant or hazardous waste disposal company.[1] Do not attempt to treat or dispose of the waste yourself.
-
Waste Pickup Request: When the container is full (not exceeding 90% capacity) or waste needs to be removed, submit a hazardous material pickup request to your institution's Environmental Health & Safety (EHS) office or the contracted waste vendor.[5][7]
-
Final Disposal Methods: Professional disposal facilities will use approved methods for arsenic-containing waste. Since arsenic cannot be destroyed, these methods focus on containment and preventing environmental release. They include:
-
Controlled Incineration: Performed in facilities equipped with flue gas scrubbing to capture toxic arsenic fumes.[1]
-
Stabilization/Immobilization: A process that chemically converts the arsenic into a more stable, less soluble form. This treated waste is then securely placed in a designated hazardous waste landfill.[9]
-
Emergency Procedures for Spills
In the event of a spill, evacuate personnel to a safe area and ensure the area is well-ventilated.[4] Remove all sources of ignition.[1] Only personnel with appropriate training and PPE should perform cleanup.
-
Contain the Spill: Prevent further spread of the material.
-
Collect Material: Carefully collect the spilled solid or absorb the liquid with inert material. Use spark-proof tools for collection.[1][4]
-
Package Waste: Place all collected spill material and contaminated cleaning supplies into a designated hazardous waste container.[1][8]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.[5]
Data and Properties
Understanding the properties of OBPA is crucial for safe handling and storage.
Table 2: Key Properties and Exposure Limits for this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₁₆As₂O₃ | [1] |
| Molecular Weight | 502.23 g/mol | [1] |
| Appearance | White odorless powder | [3] |
| Melting Point | 65 - 70 °C (149 - 158 °F) | |
| Boiling Point | 467 °C (873 °F) | |
| Solubility | Insoluble in water | [3] |
| ITSL (Interim Threshold Limit Value) | 0.2 µg/m³ (annual average) | [1] |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. echemi.com [echemi.com]
- 5. drexel.edu [drexel.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ethz.ch [ethz.ch]
- 8. nipissingu.ca [nipissingu.ca]
- 9. dcceew.gov.au [dcceew.gov.au]
Essential Safety and Operational Protocols for Handling 10,10'-Oxybisphenoxarsine
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety, handling, and disposal information for 10,10'-Oxybisphenoxarsine (OBPA), a highly toxic organoarsenic compound. Strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic and corrosive. It is fatal if swallowed or inhaled and toxic in contact with skin.[1] It causes severe skin burns and eye damage.[1] Due to its high toxicity, a comprehensive PPE strategy is essential.
Table 1: Exposure Limits and Recommended Personal Protective Equipment
| Parameter | Value/Recommendation | Source(s) |
| Occupational Exposure Limits | ||
| OSHA PEL (Organic Arsenic Compounds as As) | 0.5 mg/m³ (8-hour TWA) | [2] |
| Toxics Screening Level (this compound oxide) | 0.2 µg/m³ (annual average) | [3] |
| Respiratory Protection | Full-face respirator with combination organic vapor/acid gas/P100 particulate filters (e.g., 3M Model 60923). | [3][4][5] |
| Hand Protection | Double gloving is required. Use a combination of a heavier, chemical-resistant outer glove over a disposable inner glove. Outer Glove: Butyl rubber or Viton™ for extended contact. Inner Glove: Nitrile (heavy-duty, >8 mil). No specific breakthrough time data is available for OBPA. Gloves should be inspected before each use and changed immediately upon suspected contact. | [6][7] |
| Eye and Face Protection | A full-face respirator provides integrated eye and face protection. If not using a full-face respirator, chemical splash goggles and a face shield are mandatory. | [3] |
| Body Protection | Chemical-resistant, impervious disposable coveralls. A chemically resistant apron should be worn over the coveralls. | [3] |
| Foot Protection | Chemical-resistant, steel-toed boots with disposable boot covers. | [2] |
Operational Plan for Safe Handling
All handling of this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the laboratory for handling OBPA. This area must be clearly marked with warning signs indicating a highly toxic and carcinogenic substance is in use.[6]
-
Ensure a calibrated emergency eyewash station and safety shower are immediately accessible.[6]
-
Prepare all necessary equipment (glassware, spatulas, etc.) and place them on a disposable, absorbent bench liner within the fume hood.
-
Assemble a spill kit containing absorbent materials (e.g., vermiculite (B1170534) or sand), decontamination solution, and a labeled hazardous waste container.
-
-
Donning PPE:
-
Put on inner nitrile gloves.
-
Don disposable coveralls, ensuring a snug fit.
-
Put on chemical-resistant boots and disposable boot covers.
-
Don outer chemical-resistant gloves (e.g., Butyl rubber or Viton™).
-
Don a full-face respirator with the appropriate cartridges. Perform a positive and negative pressure seal check.
-
-
Handling the Compound:
-
Carefully open the container of this compound inside the fume hood.
-
Use spark-proof tools for all transfers and manipulations to avoid the creation of dust and aerosols.[3]
-
Weigh the required amount of the compound in a tared, sealed container.
-
After handling, securely close the primary container.
-
-
Post-Handling and Decontamination:
-
Wipe down all exterior surfaces of containers and equipment with a suitable decontamination solution (e.g., a solution of household bleach and hydrated lime, followed by a thorough rinse).
-
Place all disposable items that have come into contact with the compound into a labeled hazardous waste bag inside the fume hood.
-
Remove PPE in the following order, avoiding contact with the outer contaminated surfaces: boot covers, outer gloves, coveralls, inner gloves.
-
Remove the full-face respirator last, once outside the handling area.
-
Wash hands, face, and forearms thoroughly with soap and water.[6]
-
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, coveralls, bench liners, and disposable equipment, must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: All contaminated liquid waste, including rinse water from decontamination, must be collected in a sealed, compatible container (e.g., a brown glass bottle) and labeled as hazardous waste.[6] Drain disposal is strictly prohibited.[6]
-
Empty Containers: Empty containers of this compound must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The rinsed containers should then be punctured to prevent reuse and disposed of as hazardous solid waste.[1]
-
-
Storage and Final Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Arrange for the disposal of all this compound waste through a licensed chemical destruction facility or a controlled incineration plant with flue gas scrubbing capabilities.[1] Do not discharge to sewer systems.[1]
-
Emergency Procedures
-
Spill: In case of a spill, evacuate the area immediately. Alert others and contact the appropriate emergency response team. If trained and equipped, contain the spill with absorbent material and decontaminate the area following established procedures.
-
Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
